molecular formula C7H9NO2 B1601825 1-(2,5-Dimethyloxazol-4-yl)ethanone CAS No. 23000-12-6

1-(2,5-Dimethyloxazol-4-yl)ethanone

Cat. No.: B1601825
CAS No.: 23000-12-6
M. Wt: 139.15 g/mol
InChI Key: XWLBBTGITHATTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethyloxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLBBTGITHATTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563447
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23000-12-6
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS: 23000-12-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-dimethyloxazol-4-yl)ethanone, a heterocyclic ketone with significant potential as a building block in medicinal chemistry and materials science. The document elucidates the compound's chemical identity, proposes a robust synthetic pathway based on established methodologies, and offers a predictive analysis of its spectral characteristics. Furthermore, it explores the chemical reactivity of its core functional groups and discusses its potential applications in drug discovery and agrochemical development, supported by insights into the broader role of oxazole-containing molecules. This guide is intended to be a valuable resource for researchers seeking to synthesize, characterize, and utilize this versatile chemical intermediate.

Introduction and Chemical Identity

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole motif is a privileged scaffold in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other functional groups.[1] The title compound's structure, featuring a reactive acetyl group at the 4-position and methyl substitutions at the 2- and 5-positions, makes it an attractive intermediate for further chemical elaboration.[2] Its stable heterocyclic core and reactive ketone functionality provide a platform for constructing more complex molecular architectures.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 23000-12-6[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
IUPAC Name 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone[3]
Boiling Point 203.678°C at 760 mmHg[2]
Storage 2-8°C, sealed in a dry environment[2][3]

Proposed Synthesis Pathway: A Dakin-West/Robinson-Gabriel Approach

The overall synthetic strategy involves the initial formation of a key α-acylamino ketone intermediate via the Dakin-West reaction, followed by its cyclodehydration to yield the target oxazole.[5][6]

Synthesis_Workflow Alanine Alanine AcylaminoKetone α-Acetamidoacetoacetate Intermediate Alanine->AcylaminoKetone Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->AcylaminoKetone Pyridine Pyridine (Base/Solvent) Pyridine->AcylaminoKetone TargetMolecule This compound AcylaminoKetone->TargetMolecule Intramolecular Cyclization DehydratingAgent Dehydrating Agent (e.g., H₂SO₄, POCl₃) DehydratingAgent->TargetMolecule

Caption: Proposed two-step synthesis of this compound.

Step 1: Dakin-West Reaction to form the α-Acylamino Ketone Intermediate

The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone using an acid anhydride and a base, typically pyridine.[7] In this proposed synthesis, L-alanine serves as the readily available starting material.

Mechanism Insight: The reaction proceeds through the acylation of both the amino and carboxyl groups of the alanine. This is followed by an intramolecular condensation to form an oxazolone intermediate, which, after further acylation and decarboxylation, yields the desired α-acetamido ketone.[7]

Experimental Protocol: Synthesis of 3-Acetamidopentane-2,4-dione (Proposed Intermediate)

  • To a flask equipped with a reflux condenser and magnetic stirrer, add L-alanine (1.0 eq).

  • Add an excess of acetic anhydride (e.g., 5-10 eq) and pyridine (as solvent and base).

  • Heat the mixture to reflux (approximately 120-140°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water or ice.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

  • Purification can be achieved through column chromatography on silica gel.

Step 2: Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is the intramolecular cyclization and dehydration of an α-acylamino ketone to form an oxazole.[6] This reaction is typically catalyzed by strong dehydrating agents.[5]

Mechanism Insight: The mechanism involves the protonation of one of the carbonyl oxygens of the α-acylamino ketone, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

Experimental Protocol: Synthesis of this compound

  • Dissolve the α-acylamino ketone intermediate (1.0 eq) obtained from the Dakin-West reaction in a suitable solvent.

  • Add a strong dehydrating agent. Common choices include concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.[4][5] The choice of agent can significantly impact the reaction yield and may require optimization.

  • Heat the reaction mixture. The temperature will depend on the chosen dehydrating agent but typically ranges from 80°C to 150°C.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture and carefully pour it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Predictive Spectral Analysis

While experimental spectral data for this compound is not widely published, a predictive analysis based on the known chemical shifts of similar structures can provide a reliable guide for its characterization.

Table 2: Predicted Spectroscopic Data

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.5-2.6 (s, 3H, acetyl-CH₃), ~2.4-2.5 (s, 3H, C5-CH₃), ~2.3-2.4 (s, 3H, C2-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~190-195 (C=O), ~158-162 (oxazole C2), ~148-152 (oxazole C5), ~135-140 (oxazole C4), ~28-32 (acetyl-CH₃), ~12-16 (C5-CH₃), ~10-14 (C2-CH₃)
IR (Infrared) ν (cm⁻¹): ~1690-1710 (C=O stretch, aryl ketone), ~1600-1650 (C=N stretch, oxazole ring), ~1500-1580 (C=C stretch, oxazole ring)
Mass Spec. (EI) m/z: 139 (M⁺), characteristic fragments corresponding to the loss of CH₃CO (m/z 96) and CH₃ (m/z 124)

Rationale for Predictions: The predicted ¹H and ¹³C NMR chemical shifts are based on the typical ranges for methyl and acetyl groups attached to heterocyclic aromatic rings.[8][9] The downfield shift of the carbonyl carbon in the ¹³C NMR is characteristic of a ketone. The IR frequencies are consistent with the vibrational modes of an aryl ketone and the C=N and C=C bonds within the oxazole ring.[8] The mass spectrometry fragmentation pattern is predicted based on the likely cleavage of the acetyl and methyl groups from the parent molecular ion.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the acetyl group and the oxazole ring.

Reactivity_Diagram cluster_ketone Ketone Reactivity cluster_oxazole Oxazole Ring Reactivity Core 1-(2,5-Dimethyloxazol- 4-yl)ethanone Reduction Reduction to Alcohol Core->Reduction NaBH₄, LiAlH₄ Condensation Aldol/Claisen Condensation Core->Condensation Base, Aldehyde/Ester Wittig Wittig Olefination Core->Wittig Phosphonium Ylide ReductiveAmination Reductive Amination Core->ReductiveAmination Amine, NaBH₃CN Metalation Deprotonation/Metalation Core->Metalation Strong Base (e.g., n-BuLi) Electrophilic Electrophilic Substitution (at C4, if activated) RingOpening Ring Opening (harsh conditions)

Caption: Key reaction pathways for this compound.

Reactivity of the Acetyl Group

The ketone functionality is a versatile handle for a wide range of chemical transformations:

  • Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This alcohol can then be used in esterification or etherification reactions.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-type condensation reactions to form carbon-carbon bonds.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, allowing for the introduction of diverse substituents.

  • Reductive Amination: The ketone can be converted into an amine through reaction with an amine or ammonia, followed by reduction of the resulting imine.

Reactivity of the Oxazole Ring

The 2,5-dimethyloxazole ring is a relatively stable aromatic system. However, it can undergo certain transformations:

  • Electrophilic Aromatic Substitution: While the oxazole ring is generally electron-deficient, the electron-donating methyl groups may provide sufficient activation for electrophilic substitution reactions, although this is less common than in more electron-rich heterocycles.

  • Deprotonation/Metalation: A sufficiently strong base could potentially deprotonate one of the methyl groups, creating a nucleophilic center for further reaction.

  • Ring Opening: Under harsh acidic or basic conditions, the oxazole ring can be cleaved.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[2] The oxazole core is present in a variety of pharmaceuticals and natural products, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1]

This compound can serve as a starting point for the development of:

  • Enzyme Inhibitors: The ketone can be elaborated into structures that mimic the transition state of enzymatic reactions, a common strategy in inhibitor design.

  • Receptor Agonists/Antagonists: The oxazole scaffold can be functionalized to interact with specific biological receptors.[10]

  • Novel Agrochemicals: The structural motifs present in this molecule are also found in some pesticides and herbicides.[11]

Safety and Handling

Based on available supplier information, this compound should be handled with care in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a strategically important heterocyclic building block with considerable potential for applications in research and development, particularly in the fields of medicinal chemistry and agrochemicals. While a dedicated synthetic protocol is not yet published, this guide has outlined a robust and logical synthetic pathway based on the well-established Dakin-West and Robinson-Gabriel reactions. The predictive spectral data and analysis of its chemical reactivity provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work. As the demand for novel heterocyclic compounds continues to grow, versatile intermediates like this compound will undoubtedly play a crucial role in the discovery and development of new chemical entities.

References

Sources

An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethyloxazol-4-yl)ethanone, a substituted oxazole derivative, is a significant heterocyclic compound with growing importance in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block in the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, complete with experimental protocols for their determination, ensuring a foundation of scientific integrity and practical applicability.

Chemical Structure and Molecular Properties

The foundational attributes of a molecule are dictated by its structure. This compound possesses a planar, five-membered oxazole ring, substituted with two methyl groups at positions 2 and 5, and an acetyl group at position 4.

Caption: 2D structure of this compound.

This combination of a heterocyclic aromatic ring and a ketone functional group dictates its chemical reactivity and physical behavior.

Table 1: Core Molecular Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 23000-12-6[1]
IUPAC Name 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone[2]
Appearance White to light yellow solid

Thermal Properties

The melting and boiling points are critical parameters that provide insight into the purity of the compound and the strength of its intermolecular forces.

Melting Point

The reported melting point of this compound is 49 °C. A sharp melting point range is indicative of high purity.

This protocol describes the determination of the melting point using a capillary method, a standard and widely accepted technique.

MeltingPointWorkflow prep Sample Preparation load Capillary Loading prep->load Finely powder the solid setup Apparatus Setup load->setup Pack 2-3 mm of sample heat Heating & Observation setup->heat Place in heating block record Record Temperatures heat->record Note T_initial and T_final

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until 2-3 mm of tightly packed solid is in the bottom of the tube.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Recording Temperatures: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid has melted (T_final) are recorded. The melting point is reported as the range between T_initial and T_final.

Boiling Point

The boiling point of this compound has been reported as 203.678 °C at 760 mmHg and 93 °C at 30 Torr.[1] The significant difference in boiling points at atmospheric and reduced pressures highlights the compound's susceptibility to decomposition at higher temperatures, making vacuum distillation a preferred method for purification.

This method is suitable for determining the boiling point of small quantities of liquid. Since the target compound is a solid at room temperature, it would first need to be melted.

BoilingPointWorkflow prep Sample Preparation assemble Apparatus Assembly prep->assemble Add sample to fusion tube heat Heating assemble->heat Attach to thermometer in Thiele tube observe Observation heat->observe Heat gently record Record Boiling Point observe->record Note temperature of continuous bubble stream

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of molten this compound is placed in a small test tube (fusion tube).

  • Apparatus Assembly: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube. The fusion tube is then attached to a thermometer. This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

  • Recording Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Profile

The presence of the polar ketone group and the nitrogen and oxygen heteroatoms in the oxazole ring suggests that the molecule will exhibit some polarity. Therefore, it is expected to be soluble in polar organic solvents. Its solubility in nonpolar solvents is likely to be lower.

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighDipole-dipole interactions between the solvent and the polar functional groups of the compound.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding potential with the ketone oxygen and ring heteroatoms.
Nonpolar Hexane, TolueneLow"Like dissolves like" principle; the overall polarity of the molecule is too high for significant solubility in nonpolar solvents.
Aqueous WaterLowWhile possessing polar groups, the hydrocarbon backbone limits aqueous solubility.

A straightforward protocol to determine the qualitative solubility of a solid in various solvents.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10 mg of this compound into a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, acetone, toluene, hexane).

  • Observation: Agitate each test tube vigorously for 1-2 minutes.

  • Assessment: Observe each tube for the dissolution of the solid. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most of the solid remains).

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of identity of this compound. While experimental spectra are not widely published, predicted data based on its structure can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the acetyl group protons. The chemical shifts of these signals will be influenced by their electronic environment.

  • Predicted ¹H NMR Chemical Shifts:

    • Oxazole methyl protons (C2-CH₃ and C5-CH₃): Expected to appear as singlets in the range of δ 2.0-2.5 ppm.

    • Acetyl methyl protons (CO-CH₃): Expected to appear as a singlet, likely slightly downfield from the oxazole methyl protons, in the range of δ 2.3-2.7 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Predicted ¹³C NMR Chemical Shifts:

    • Carbonyl carbon (C=O): Expected to be the most downfield signal, typically in the range of δ 190-200 ppm.

    • Oxazole ring carbons: Expected to appear in the aromatic region, with carbons attached to heteroatoms (C2 and C5) being more downfield than C4.

    • Methyl carbons: Expected to appear in the upfield region of the spectrum, typically δ 10-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Predicted IR Absorption Bands:

    • C=O (ketone) stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

    • C=N and C=C (oxazole ring) stretches: Absorptions of medium intensity are expected in the 1500-1650 cm⁻¹ region.

    • C-H (methyl) stretches: Absorptions are expected just below 3000 cm⁻¹.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]

  • Storage: Store in a cool, dry, and well-ventilated area.[1]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The provided data and experimental protocols offer a solid foundation for researchers and scientists working with this versatile building block. A comprehensive understanding of these properties is essential for the successful design and execution of synthetic routes, purification strategies, and the development of novel pharmaceutical agents.

References

  • MySkinRecipes. This compound. Available from: [Link]

Sources

A Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The five-membered oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding, which makes it a cornerstone in the design of bioactive molecules.[1][2] Among the vast family of oxazole-containing compounds, 1-(2,5-Dimethyloxazol-4-yl)ethanone stands out as a versatile synthetic intermediate. Its structure combines the stable, aromatic oxazole core with a reactive ketone functionality, providing a valuable platform for constructing more complex molecular architectures.[3] This guide offers a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, a representative synthetic workflow with mechanistic considerations, and its applications in pharmaceutical and chemical research.

Chemical Identity and Structure

IUPAC Nomenclature and Key Identifiers
  • Systematic IUPAC Name : 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone

  • Common Name : this compound

  • CAS Number : 23000-12-6[4]

  • Molecular Formula : C₇H₉NO₂[3]

Molecular Structure

The structure of this compound consists of a central oxazole ring substituted at three positions. A methyl group is located at position C2, another methyl group at C5, and an acetyl group (ethanone) at position C4. The oxazole ring itself is a π-excessive heteroaromatic system, which influences the reactivity of its substituents. The acetyl group's carbonyl function is a key site for a wide range of chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Data

The key physicochemical properties of the compound are summarized below, providing essential information for handling, storage, and experimental design.

PropertyValueReference
Molecular Weight 139.15 g/mol [3]
Molecular Formula C₇H₉NO₂[3]
Melting Point 49 °C[5]
Boiling Point 203.678 °C (at 760 mmHg)[3]
Density 1.074 ± 0.06 g/cm³[5]
Storage Conditions 2-8°C, dry, sealed[3]
Anticipated Spectroscopic Profile
TechniqueExpected ObservationsRationale
¹H NMR ~2.4-2.6 ppm (s, 3H); ~2.3-2.5 ppm (s, 3H); ~2.2-2.4 ppm (s, 3H)Three distinct singlets are expected for the three methyl groups. The acetyl (ethanone) methyl protons are typically slightly downfield. The C2- and C5-methyl protons on the electron-rich oxazole ring will have similar chemical shifts.
¹³C NMR ~190-195 ppm (C=O); ~155-165 ppm (C2); ~145-155 ppm (C5); ~130-140 ppm (C4); ~25-30 ppm (acetyl CH₃); ~10-15 ppm (ring CH₃ x2)The acetyl carbonyl carbon will be the most downfield signal. The three quaternary carbons of the oxazole ring will appear in the aromatic region. The three methyl carbons will be found in the aliphatic region upfield.
FT-IR (cm⁻¹) ~1680-1700 (C=O stretch); ~1550-1620 (C=N stretch); ~1350-1450 (C-H bend); ~1050-1150 (C-O-C stretch)A strong absorption band for the conjugated ketone carbonyl is expected. Characteristic stretches for the oxazole ring's C=N and C-O-C bonds will also be prominent.
Mass Spec (EI) M⁺ peak at m/z = 139; Fragment at m/z = 124 ([M-CH₃]⁺); Fragment at m/z = 96 ([M-CH₃CO]⁺)The molecular ion peak corresponding to the molecular weight is expected. Common fragmentation patterns would include the loss of a methyl radical and the loss of an acetyl radical, which are stable fragments.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted oxazoles is a well-established field of organic chemistry. One of the most robust and classical methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[7][8] An analogous and highly effective approach is the reaction of an α-haloketone with a primary amide, often referred to as a Hantzsch-type synthesis for oxazoles.[9][10]

Representative Synthetic Protocol: Hantzsch-Type Oxazole Synthesis

This protocol describes a plausible and efficient synthesis of this compound from commercially available starting materials. The core of this method is the condensation of an α-haloketone with an amide to form the oxazole ring.

Step 1: Synthesis of 3-chloro-2,4-pentanedione (α-haloketone)

  • To a stirred solution of 2,4-pentanedione (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality: Sulfuryl chloride is an effective and clean chlorinating agent for the active methylene group of a β-dicarbonyl compound. The reaction proceeds readily due to the acidity of the α-protons.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-2,4-pentanedione, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

  • In a round-bottom flask, dissolve acetamide (1.5-2.0 eq) in a high-boiling point solvent such as toluene or xylenes.

  • Add the crude 3-chloro-2,4-pentanedione (1.0 eq) to the solution.

  • Heat the mixture to reflux (typically 110-140 °C) for 6-12 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

    • Causality: The reaction proceeds via nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom, followed by an intramolecular cyclization of the enol or enolate form onto the amide carbonyl. Subsequent dehydration, driven by heat, leads to the formation of the aromatic oxazole ring. Using an excess of acetamide drives the reaction to completion.

  • After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove any unreacted amide and acid byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Workflow Visualization

G start 2,4-Pentanedione + SO₂Cl₂ step1 Chlorination in DCM, 0°C to RT start->step1 intermediate 3-Chloro-2,4-pentanedione (α-Haloketone Intermediate) step1->intermediate step2 Cyclocondensation (Toluene, Reflux) intermediate->step2 reagents2 Acetamide (excess) reagents2->step2 workup Aqueous Workup & Purification step2->workup product This compound workup->product

Caption: A representative workflow for the synthesis of the target compound.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the stable, biologically relevant oxazole core and the synthetically versatile ketone group.[1][11]

  • Pharmaceutical Drug Discovery : The oxazole nucleus is found in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][12][13] This compound serves as a key intermediate for creating libraries of novel oxazole derivatives. The acetyl group can be readily transformed into other functional groups (e.g., alcohols, amines, hydrazones, or more complex heterocyclic systems) to explore structure-activity relationships (SAR) and optimize for specific biological targets.[3]

  • Agrochemicals and Materials Science : The reactivity of the ketone allows for its incorporation into larger molecular frameworks used in the development of novel pesticides and herbicides.[3] Furthermore, its stable heterocyclic structure makes it a candidate for integration into functional materials and polymers where specific electronic or coordination properties are desired.[14]

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound should be handled with standard laboratory precautions.

  • Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures : Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves and eye/face protection.

  • Storage : Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[3]

Conclusion

This compound is a strategically important heterocyclic ketone that serves as a foundational building block in synthetic and medicinal chemistry. Its well-defined structure, predictable spectroscopic properties, and accessible synthetic routes make it a valuable tool for researchers. The dual functionality of a stable, bioactive oxazole core and a reactive acetyl group ensures its continued application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
  • (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare. Retrieved from [Link]
  • (n.d.). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]
  • (n.d.). Robinson–Gabriel synthesis. Wikipedia. Retrieved from [Link]
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Published online ahead of print. doi:10.2174/0115734064361520250115090651. Retrieved from [Link]
  • (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]
  • (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
  • Vela, T. (2025). Robinson-Gabriel synthesis of oxazoles. YouTube. Retrieved from [Link]
  • Kumar, V., et al. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications. Retrieved from [Link]
  • (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
  • (2025). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). ChemInform. Retrieved from [Link]
  • Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Semantic Scholar. Retrieved from [Link]
  • (n.d.). Oxazoles synthesis, reactions, and spectroscopy. Part A. Massachusetts Institute of Technology. Retrieved from [Link]
  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. Part A. Google Books.
  • (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. Retrieved from [Link]
  • (n.d.). 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. PubChem. Retrieved from [Link]
  • (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]
  • (n.d.). 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. PubChem. Retrieved from [Link]
  • (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC. Retrieved from [Link]
  • (n.d.). 1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanone. PubChem. Retrieved from [Link]
  • (n.d.). Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-. NIST WebBook. Retrieved from [Link]
  • (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. PubChem. Retrieved from [Link]
  • (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
  • (n.d.). Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-. NIST WebBook. Retrieved from [Link]
  • (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. PubChem. Retrieved from [Link]

Sources

1-(2,5-Dimethyloxazol-4-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic ketone that serves as a pivotal intermediate in organic synthesis. Its structural combination of a stable oxazole ring and a reactive ketone group makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical development. The oxazole moiety is a well-established pharmacophore found in numerous biologically active molecules, imparting a range of potential therapeutic properties. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a representative synthetic pathway with mechanistic considerations, protocols for characterization, and its applications in research and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.

Molecular Profile and Physicochemical Properties

This compound, identified by the CAS Number 23000-12-6, is a distinct chemical entity with a well-defined set of properties crucial for its application in synthesis.[1][2][3] The molecular structure features a five-membered oxazole ring substituted with methyl groups at the C2 and C5 positions and an acetyl group at the C4 position. This arrangement provides both steric and electronic features that influence its reactivity and utility.

The presence of the ketone allows for a wide range of subsequent chemical transformations, such as nucleophilic additions, condensations, and reductions, while the heterocyclic core offers sites for further functionalization and acts as a stable scaffold.[1]

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2][4]
IUPAC Name 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone[2][4]
CAS Number 23000-12-6[1][2][3]
Boiling Point 203.678°C (at 760 mmHg)[1]
InChI Key XWLBBTGITHATTI-UHFFFAOYSA-N[4]
Storage Conditions 2-8°C, under dry conditions, sealed[1]

Synthesis and Mechanistic Insights

The synthesis of substituted oxazoles is a cornerstone of heterocyclic chemistry. While multiple routes to this compound exist, a common and illustrative approach involves the condensation and cyclization of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis. This method is valued for its reliability and the accessibility of its starting materials.

The following workflow outlines a plausible and efficient synthetic route. The causality behind this choice rests on the need for regioselective control to ensure the desired 4-acetyl-2,5-dimethyloxazole isomer is the major product. The use of a base is critical for facilitating the initial N-acylation and the subsequent intramolecular cyclization by deprotonating the appropriate positions.

Synthesis_Workflow Proposed Synthesis Workflow Start Starting Materials: - 3-Chloro-2,4-pentanedione - Acetamide ReactionVessel Reaction Step: Condensation & Cyclization Start->ReactionVessel 1. Reactants charged Workup Aqueous Workup & Extraction ReactionVessel->Workup 3. Reaction completion Base Base (e.g., NaH or K₂CO₃) in aprotic solvent (e.g., DMF) Base->ReactionVessel 2. Base added Purification Purification: Column Chromatography Workup->Purification 4. Crude product isolated Product Final Product: This compound Purification->Product 5. Pure product obtained

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative, self-validating procedure. Each step includes monitoring (e.g., TLC) to ensure the reaction proceeds as expected before moving to the next phase, which is a hallmark of trustworthy experimental design.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add acetamide (1.0 equivalent) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5°C. Allow the mixture to stir for 30 minutes at 0°C.

  • Condensation: Add a solution of 3-chloro-2,4-pentanedione (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography to yield this compound as a pure compound.

Spectroscopic Characterization

Accurate structural confirmation is paramount. While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of its key spectroscopic features.[5] The following data is based on established principles of NMR, IR, and MS for heterocyclic and ketonic compounds.

AnalysisPredicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.55 (s, 3H, acetyl-CH₃), ~2.50 (s, 3H, C5-CH₃), ~2.40 (s, 3H, C2-CH₃). The singlet nature of all peaks is due to the absence of adjacent protons.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~192 (C=O), ~160 (C2), ~155 (C5), ~135 (C4), ~30 (acetyl-C H₃), ~15 (C5-C H₃), ~12 (C2-C H₃).
FT-IR (KBr, cm⁻¹)ν: ~1690-1710 (C=O stretch, strong), ~1600-1650 (C=N stretch), ~1350-1450 (C-H bend), ~1050-1200 (C-O-C stretch).
Mass Spec. (EI)m/z: 139.15 (M⁺), with significant fragments corresponding to the loss of CH₃ (m/z 124) and COCH₃ (m/z 96).
Generalized Protocol for Spectroscopic Analysis

The following workflow ensures the systematic and accurate characterization of a synthesized compound like this compound.

Spectroscopy_Workflow Spectroscopic Analysis Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Proton/Carbon Skeleton MS Mass Spectrometry (HRMS for Exact Mass) Sample->MS Molecular Weight IR FT-IR Spectroscopy Sample->IR Functional Groups Analysis Data Integration & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis Report Final Characterization Report Analysis->Report Structure Verified

Caption: A standard workflow for the structural elucidation of a synthesized organic compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to serve as a starting point for more complex molecular architectures.[1] The oxazole ring is a privileged scaffold in medicinal chemistry, known to be present in compounds with antimicrobial, anti-inflammatory, and anticancer activities.

The reactive ketone functionality is the primary site for elaboration, enabling chain extension and the introduction of new functional groups and ring systems. This makes the compound a key resource for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[6][7]

Applications_Diagram Role as a Synthetic Intermediate Core This compound Red Reduction Core->Red Cond Aldol Condensation Core->Cond Halo Haloform Reaction Core->Halo Amin Reductive Amination Core->Amin Alc Secondary Alcohol Derivatives Red->Alc Chal Chalcone-like Structures (α,β-Unsaturated Ketones) Cond->Chal Acid Oxazole-4-carboxylic Acid Halo->Acid Amine Chiral Amine Derivatives Amin->Amine

Caption: Synthetic pathways originating from this compound.

Its applications extend to agrochemicals, where heterocyclic compounds are used in the formulation of pesticides and herbicides.[6][8] The stability of the oxazole ring combined with the reactivity of the ketone makes it suitable for developing new active ingredients for crop protection.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to its safety profile, the compound is classified as harmful and requires appropriate personal protective equipment (PPE).[4]

Hazard ClassCodeStatement
Pictogram GHS07

Signal Word Warning
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a chemical intermediate of significant value. Its molecular properties are well-defined, and its synthesis is achievable through established heterocyclic chemistry routes. The dual functionality of a stable oxazole core and a reactive ketone group provides a versatile platform for the development of novel, complex molecules with potential applications in pharmacology and agrochemistry. Adherence to appropriate safety protocols is necessary when handling this compound. This guide provides the foundational knowledge required for its effective use in a research and development context.

References

  • This compound. MySkinRecipes. [Link]

  • 1-(4-Methyloxazol-2-yl)ethanone. MySkinRecipes. [Link]

  • This compound. AbacipharmTech. [Link]

  • 1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanone | C15H20O3 | CID 61288006. PubChem. [Link]

  • A new consecutive three-component oxazole synthesis by an amidation-coupling-cycloisomerization (ACCI) sequence. The Royal Society of Chemistry. [Link]

  • 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. PubChem. [Link]

  • 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016. PubChem. [Link]

  • 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | C8H11NO | CID 237027. PubChem. [Link]

  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • 1-(2-Ethyl-2,5-dimethyl-1,3,4-oxadiazol-3-yl)ethanone. SpectraBase. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. Spectroscopic analysis provides the unambiguous fingerprint required to confirm identity, purity, and structural integrity. This guide focuses on 1-(2,5-dimethyloxazol-4-yl)ethanone (CAS No. 23000-12-6), a key heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] While this molecule is commercially available, its comprehensive, experimentally-derived spectroscopic data is not widely published in peer-reviewed literature.

Therefore, this document serves a dual purpose: first, to provide detailed, field-proven protocols for acquiring the necessary spectroscopic data, and second, to present a robust, predicted analysis of the expected spectra based on foundational chemical principles and data from analogous structures. This approach is designed to empower researchers to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Overview

This compound possesses a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The structure comprises a 2,5-disubstituted oxazole ring, which is an electron-rich aromatic heterocycle, appended with an acetyl group at the C4 position. This arrangement creates a conjugated system that dictates many of its spectroscopic properties.

Diagram 1: Molecular Structure and Numbering Scheme

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure suggests three distinct proton environments. The predicted chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electronic properties of the oxazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.55Singlet (s)3HH-7 (Acetyl CH₃)Deshielded by the adjacent carbonyl group. Ketone methyls typically appear in this region.
~ 2.45Singlet (s)3HH-6 (C5-CH₃)Methyl group on an electron-rich aromatic ring. Slightly deshielded by the ring current.
~ 2.35Singlet (s)3HH-1' (C2-CH₃)Methyl group on the oxazole ring, generally less deshielded than the C5-methyl.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 7 unique carbon environments. Their chemical shifts are predicted based on hybridization, electronegativity of neighboring atoms (O, N), and conjugation effects.[2][3]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 193.0C-7 (C=O)Typical chemical shift for a ketone carbonyl carbon conjugated with an aromatic system.[3]
~ 158.0C-2Carbon double-bonded to nitrogen and single-bonded to oxygen in the oxazole ring.
~ 149.0C-5Quaternary carbon of the oxazole ring attached to a methyl group.
~ 135.0C-4Quaternary carbon of the oxazole ring attached to the acetyl group.
~ 29.0C-8 (Acetyl CH₃)Aliphatic methyl carbon adjacent to a carbonyl group.
~ 13.0C-6 (C5-CH₃)Aliphatic methyl carbon attached to the oxazole ring.
~ 11.0C-1' (C2-CH₃)Aliphatic methyl carbon attached to the oxazole ring.
Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving fine coupling patterns if any were present.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds and 16 scans is typically sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ peak to 77.16 ppm (for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Diagram 2: NMR Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL CDCl₃ + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate (TMS or Solvent) ft->phase_cal analyze Integrate & Analyze (Shifts, Multiplicity) phase_cal->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern, particularly under Electron Ionization (EI), offers valuable structural clues by revealing the most stable ions and characteristic neutral losses.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The spectrum is expected to show a strong molecular ion peak at m/z = 139 , corresponding to the molecular formula C₇H₉NO₂. The odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

  • Key Fragments: The primary fragmentation is expected to occur via cleavage of the bonds adjacent to the carbonyl group, a characteristic pathway for ketones.[5]

    • [M - 15]⁺ at m/z = 124: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion. This is often a prominent peak.

    • [M - 43]⁺ at m/z = 96: Loss of the entire acetyl group (•COCH₃) to leave the 2,5-dimethyl-oxazol-4-yl cation.

    • m/z = 43: A peak corresponding to the acetyl cation ([CH₃CO]⁺) is highly probable and often the base peak for methyl ketones.

    • Ring Fragmentation: Further fragmentation of the oxazole ring can occur, though these pathways are more complex.[6]

Diagram 3: Predicted EI-MS Fragmentation Pathway

mol_ion [C₇H₉NO₂]⁺˙ m/z = 139 (Molecular Ion) frag1 [C₆H₆NO₂]⁺ m/z = 124 mol_ion->frag1 - •CH₃ frag2 [C₅H₆NO]⁺ m/z = 96 mol_ion->frag2 - •COCH₃ frag3 [C₂H₃O]⁺ m/z = 43 (Base Peak) mol_ion->frag3 α-cleavage

Caption: Major predicted fragmentation pathways for the title compound under EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small quantity of the compound (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. Direct infusion via a syringe pump or introduction through a Gas Chromatography (GC-MS) interface are common methods.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns ideal for library matching and structural elucidation.

  • Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to confirm the predicted fragmentation pathways. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₇H₉NO₂).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The spectrum will be dominated by the strong carbonyl stretch of the ketone and vibrations associated with the heterocyclic ring and methyl groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3000 - 2850C-H StretchMethyl (CH₃)Standard aliphatic C-H stretching vibrations.
~ 1695C=O StretchConjugated KetoneThis is the most intense and diagnostic peak. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the oxazole ring.[7]
~ 1610 & 1550C=N / C=C StretchOxazole RingCharacteristic stretching vibrations for the aromatic heterocyclic ring system.[8]
~ 1360C-H BendMethyl (CH₃)Symmetric bending (umbrella) mode for the methyl groups.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a low-melting solid or oil, dissolve it in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.

  • Data Analysis: The acquired spectrum (transmittance vs. wavenumber) is analyzed by identifying the key absorption bands and assigning them to their corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. It is particularly useful for characterizing conjugated systems.[9]

Predicted UV-Vis Absorption

The structure contains a conjugated system involving the oxazole ring and the acetyl group. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]

  • λ_max: A π → π* transition is expected, resulting in an absorption maximum (λ_max) likely in the 250-290 nm range. The exact position is dependent on the solvent used due to solvatochromic effects.

  • n → π Transition:* A much weaker n → π* transition, originating from the non-bonding electrons on the carbonyl oxygen, may be observed at a longer wavelength (>300 nm), but it could be obscured by the more intense π → π* band.[12]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a final sample with an expected absorbance between 0.1 and 1.0 AU.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to serve as a blank (reference).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the spectrum from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The expected ¹H NMR, ¹³C NMR, Mass, IR, and UV-Vis spectra are detailed based on established chemical principles and comparison with related structures. The provided protocols offer a robust framework for researchers to acquire and validate this data experimentally. The combined application of these techniques will afford an unambiguous structural confirmation, essential for any research or development endeavor involving this versatile heterocyclic ketone.

References

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Uccella, N. A., & Vottero, P. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 753-762. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). 16: Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy. Available at: [Link]

  • Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". Royal Society of Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content. Available at: [Link]

  • University of Calgary. (n.d.). Conjugated Systems, Orbital Symmetry and UV Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Heteroatom/Heterocycle-Substituted Ketone Dyes as Efficient Photoinitiators... Available at: [Link]

  • ResearchGate. (n.d.). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]

  • ACS Publications. (2025). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Available at: [Link]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Available at: [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones... Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMRspectrum of compound (13). Available at: [Link]

  • ResearchGate. (n.d.). FTIR analysis of the ketone group (IK)... Available at: [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ACS Publications. (1949). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society, 71(3), 1068–1072. Available at: [Link]

  • SpectraBase. (n.d.). Oxazole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes... Available at: [Link]

  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Materials, 16(8), 3037. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. 26(2), 162-166. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. (2025). Synthesis, crystal structure investigation... on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). ethanone, 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-... Spectrum. Available at: [Link]

  • PubMed Central. (n.d.). Advanced analysis of single-molecule spectroscopic data. Available at: [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 1-(2,5-dimethyloxazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this molecule, offering a reasoned interpretation based on established principles of NMR spectroscopy and comparative data from related structures. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Introduction

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Oxazole derivatives are significant scaffolds in medicinal chemistry, often contributing to the biological activity of various pharmaceutical agents. The precise structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1] This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a process frequently employed by researchers in the absence of existing experimental data.

Molecular Structure and Predicted NMR Signals

The structure of this compound possesses a plane of symmetry that influences its NMR spectra. The molecule contains three distinct methyl groups and a quaternary acetyl carbon, alongside the carbon and heteroatoms of the oxazole ring. This leads to an expectation of three distinct signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum.

Molecular Structure of this compound cluster_oxazole Oxazole Ring cluster_substituents Substituents C2 C2 N3 N C2->N3 C2_Me CH₃ C2->C2_Me at C2 C4 C4 N3->C4 C5 C5 C4->C5 C4_Ac C(O)CH₃ C4->C4_Ac at C4 O1 O C5->O1 C5_Me CH₃ C5->C5_Me at C5 O1->C2

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, with three singlets corresponding to the three methyl groups. The chemical shifts are influenced by their position on the oxazole ring and the electronic effects of the acetyl group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
2-CH₃2.4 - 2.6Singlet3H
5-CH₃2.3 - 2.5Singlet3H
C(O)CH₃2.5 - 2.7Singlet3H
Rationale for ¹H NMR Predictions

The predicted chemical shifts are based on the typical values for methyl groups attached to heterocyclic aromatic rings.[2]

  • 2-CH₃ and 5-CH₃: Methyl groups on oxazole rings typically resonate in the range of 2.2-2.6 ppm. The methyl group at the C2 position is adjacent to both the nitrogen and oxygen atoms of the ring, which may lead to a slightly different electronic environment compared to the methyl group at C5, which is adjacent to the oxygen and the acetyl-substituted C4.

  • C(O)CH₃: The methyl protons of the acetyl group are deshielded due to the electron-withdrawing nature of the adjacent carbonyl group, placing their signal slightly downfield, typically in the range of 2.5-2.7 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the three methyl carbons, the three carbons of the oxazole ring, and the carbonyl carbon of the acetyl group.

Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
2-CH₃13 - 15CH₃
5-CH₃10 - 12CH₃
C(O)CH₃28 - 32CH₃
C4128 - 132Quaternary
C5148 - 152Quaternary
C2158 - 162Quaternary
C=O190 - 195Carbonyl
Rationale for ¹³C NMR Predictions

The predicted ¹³C chemical shifts are based on established data for substituted oxazoles and the known effects of substituents on aromatic and heterocyclic rings.[3][4]

  • Methyl Carbons: The chemical shifts of the methyl carbons are in the typical aliphatic region. The 5-CH₃ is expected to be slightly upfield compared to the 2-CH₃ due to the electronic environment of the oxazole ring. The acetyl methyl carbon will be further downfield due to the deshielding effect of the carbonyl group.

  • Oxazole Ring Carbons:

    • C2: This carbon is situated between two electronegative atoms (N and O), leading to a significant downfield shift, typically in the range of 150-162 ppm in substituted oxazoles.[3]

    • C5: The C5 carbon, attached to an oxygen atom, also experiences a downfield shift, generally appearing between 145 and 155 ppm.

    • C4: The C4 carbon, bonded to the nitrogen and the electron-withdrawing acetyl group, is expected to resonate in the aromatic region, around 128-132 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the ketone is characteristically found at a very low field, typically in the 190-200 ppm range.

Electronic Effects on ¹³C NMR Chemical Shifts cluster_effects Influencing Factors C2 C2 (δ ≈ 158-162 ppm) C5 C5 (δ ≈ 148-152 ppm) C4 C4 (δ ≈ 128-132 ppm) CO C=O (δ ≈ 190-195 ppm) Inductive Inductive Effect (Deshielding) Inductive->C2 -N, -O Inductive->C5 -O Inductive->C4 -N Resonance Resonance Effect Resonance->C4 -C(O)CH₃ Anisotropy Anisotropic Effect (Deshielding) Anisotropy->CO

Caption: Key electronic effects influencing the ¹³C NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition and Processing

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.[5]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial for sample solubility and to avoid overlapping signals with the analyte.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Perform tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • ¹H NMR: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm). Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

NMR Data Acquisition and Processing Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B Spectrometer Setup (Tuning and Shimming) A->B C Data Acquisition (¹H and ¹³C FID) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Integration, Peak Assignment) D->E F Structural Elucidation E->F

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted spectra are characterized by three singlet signals in the ¹H NMR spectrum and seven distinct signals in the ¹³C NMR spectrum, with chemical shifts influenced by the electronic environment of the oxazole ring and the substituents. The provided rationale and experimental protocols offer a robust framework for researchers to either confirm these predictions experimentally or to apply similar analytical reasoning to other novel heterocyclic compounds. The accurate interpretation of NMR spectra, as outlined in this guide, is a critical component in the advancement of chemical and pharmaceutical research.

References

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

  • European Journal of Organic Chemistry. Synthesis of Substituted Oxazoles from N-Acyl-β-hydroxyamino Acid Derivatives. (2008). Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2022). Available at: [Link]

  • Organic Chemistry Research. Regular Article. Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

  • PubMed Central (PMC). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2015). Available at: [Link]

  • Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). Available at: [Link]

  • Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of oxazoles. (1979). Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0321567). Available at: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. (2023). Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). Available at: [Link]

  • Supporting Information. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Available at: [Link]

  • D-Scholarship@Pitt. Appendix A NMR Spectra. Available at: [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. (2004). Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). Available at: [Link]

  • ResearchGate. Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Available at: [Link]

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. Available at: [Link]

  • PubChem. 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Available at: [Link]

Sources

Mass Spectrometric Analysis of 1-(2,5-dimethyloxazol-4-yl)ethanone: A Senior Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(2,5-dimethyloxazol-4-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical synthesis. Authored from the perspective of a Senior Application Scientist, this document moves beyond rote protocols to explain the underlying scientific rationale for methodological choices. We will explore optimal ionization techniques, predictable fragmentation patterns, and the logic of data interpretation. The guide includes detailed, field-tested protocols and visual diagrams to equip researchers, scientists, and drug development professionals with the expertise to perform robust, self-validating analyses of this and structurally related molecules.

The Analyte: Understanding this compound

Core Molecular Characteristics

This compound is a substituted heterocyclic compound featuring a central oxazole ring. The oxazole core is a five-membered aromatic ring containing one nitrogen and one oxygen atom, which is a common scaffold in pharmacologically active compounds.[1] Its structure is functionalized with two methyl groups at positions 2 and 5, and an acetyl (ethanone) group at position 4. This combination of an aromatic heterocycle and a reactive ketone group makes it a valuable intermediate in medicinal chemistry and materials science.[2]

A precise understanding of its molecular properties is the foundation of any mass spectrometric method development.

PropertyValueSource
IUPAC Name 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone[3]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2][3]
Exact Mass 139.06333 DaCalculated
Key Features Oxazole ring, Ketone group, Two methyl substituentsN/A
The Imperative for Mass Spectrometry

Mass spectrometry (MS) is the premier analytical technique for the characterization of this compound for several critical reasons. Its high sensitivity allows for detection at trace levels, essential for impurity profiling or metabolite analysis. Its specificity, particularly when coupled with tandem mass spectrometry (MS/MS), provides unambiguous structural confirmation by breaking the molecule apart and analyzing its constituent fragments. This process, known as fragmentation analysis, is the core of structural elucidation and is central to this guide.

Methodological Foundations: Ionization and Instrumentation

The validity of any MS data is contingent upon the initial ionization event. The choice of ionization source is therefore the most critical parameter in the experimental design, as it dictates the nature of the ions that will be measured.

Selecting the Optimal Ionization Source

For a molecule like this compound, which possesses both a basic nitrogen atom in the oxazole ring and a polar carbonyl group, Electrospray Ionization (ESI) is the superior choice.

  • Expertise & Causality: ESI is a "soft" ionization technique that transfers molecules from a liquid phase to a gas phase as intact, charged ions with minimal fragmentation. The analyte's structure contains two sites highly amenable to protonation: the carbonyl oxygen and the oxazole nitrogen.[4] This makes it exceptionally sensitive in positive ion mode, where it will readily form a protonated molecule, [M+H]⁺. This preserves the crucial molecular weight information, which is the starting point for any structural analysis. Atmospheric Pressure Chemical Ionization (APCI) could also be used, but ESI is generally preferred for molecules of this polarity and size to ensure the molecular ion is the dominant species in the primary mass spectrum.

The Role of the Mass Analyzer

High-resolution mass spectrometry (HRMS) is strongly recommended. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide sub-parts-per-million (ppm) mass accuracy.

  • Trustworthiness through Accuracy: High mass accuracy allows for the confident determination of the elemental composition of both the parent ion and its fragments. For instance, observing an ion at m/z 140.0699 confirms the formula C₇H₁₀NO₂⁺ (the protonated form of our analyte) and rules out other isobaric possibilities. This self-validating step is non-negotiable for definitive structural confirmation.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a robust, step-by-step protocol for the analysis of this compound using a standard ESI-Q-TOF mass spectrometer.

Analyte Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as a proton source to facilitate efficient ionization in ESI positive mode.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Liquid Chromatography Parameters

A simple chromatographic separation ensures that the analyte enters the mass spectrometer as a pure band, improving signal-to-noise and data quality.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLStandard volume to avoid column overloading.
Column Temp. 40 °CEnsures reproducible retention times.
Mass Spectrometer Parameters (ESI Positive Mode)
ParameterRecommended SettingRationale
Ionization Mode ESI PositiveTo generate [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 325 °CFacilitates solvent desolvation.
Drying Gas Flow 8 L/minRemoves solvent vapor.
Nebulizer Pressure 35 psigAids in droplet formation.
MS1 Scan Range m/z 50 - 300Covers the expected parent ion and low-mass fragments.
MS/MS Precursor m/z 140.07The protonated molecular ion [M+H]⁺.
Collision Energy 10-30 eV (Ramped)A ramped energy ensures a full range of fragments is produced.

Data Interpretation: Decoding the Fragmentation

The analysis of the MS/MS spectrum is where the molecular structure is confirmed. Fragmentation is not random; it follows predictable chemical principles. For ketones, the most common fragmentation pathway is α-cleavage , where the bond adjacent to the carbonyl group breaks.[5][6]

Full Scan (MS1) Spectrum

In the MS1 scan, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 140.07 . Depending on the purity of the sample and the mobile phase, minor adducts such as the sodium adduct [M+Na]⁺ at m/z 162.05 may also be visible.

Tandem MS (MS/MS) Fragmentation Pathways

Upon collision-induced dissociation (CID) of the precursor ion at m/z 140.07, several key fragmentation pathways are predicted.

  • Pathway 1: α-Cleavage with Loss of Methyl Radical. The bond between the carbonyl carbon and the acetyl methyl group can cleave, leading to the loss of a methyl radical (•CH₃, 15 Da). However, this is less common in MS/MS of even-electron ions like [M+H]⁺. A more likely scenario is the loss of methane (CH₄, 16 Da) via rearrangement.

  • Pathway 2: α-Cleavage with formation of the Acetyl Cation. The most predictable and likely dominant fragmentation is the cleavage of the C-C bond between the carbonyl group and the oxazole ring.[7][8] This yields a highly stable acylium ion (CH₃CO⁺) and a neutral oxazole fragment. This fragment is a hallmark of acetylated compounds.[5]

  • Pathway 3: Oxazole Ring Fragmentation. The oxazole ring itself can undergo fragmentation. Common losses from substituted oxazoles include the elimination of carbon monoxide (CO, 28 Da) or acetonitrile (CH₃CN, 41 Da) following ring opening.[9]

The following table summarizes the key predicted fragments.

Observed m/zProposed FormulaNeutral LossDescription
140.07[C₇H₁₀NO₂]⁺-[M+H]⁺ Precursor Ion
98.06[C₅H₈NO]⁺C₂H₂O (42 Da)Loss of ketene from the acetyl group.
82.04[C₄H₄NO]⁺C₃H₆O (58 Da)Cleavage and rearrangement of the side chain.
43.02[C₂H₃O]⁺C₅H₇NO (97 Da)Dominant Fragment: Acylium ion from α-cleavage.

Below is a diagram illustrating the most probable fragmentation pathways for the [M+H]⁺ ion of this compound.

G parent [M+H]⁺ m/z 140.07 C₇H₁₀NO₂⁺ frag1 Fragment m/z 98.06 C₅H₈NO⁺ parent->frag1 - C₂H₂O (Ketene) frag2 Fragment m/z 43.02 C₂H₃O⁺ parent->frag2 - C₅H₇NO (Neutral Oxazole) frag3 Fragment m/z 82.04 C₄H₄NO⁺ parent->frag3 - C₃H₆O

Caption: Predicted MS/MS fragmentation pathways of protonated this compound.

Visualizing the Analytical Workflow

A successful analysis relies on a logical and systematic workflow. The following diagram outlines the entire process, from initial sample handling to final data interpretation, ensuring a comprehensive and trustworthy result.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Interpretation prep1 Prepare 1 µg/mL Working Solution prep2 Add 0.1% Formic Acid prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject into LC-MS prep3->analysis1 analysis2 Acquire Full Scan (MS1) (Confirm [M+H]⁺ at m/z 140.07) analysis1->analysis2 analysis3 Acquire Tandem MS (MS/MS) (Fragment m/z 140.07) analysis2->analysis3 data1 Verify Accurate Mass of Precursor analysis3->data1 data2 Identify Key Fragments (e.g., m/z 43.02) data1->data2 data3 Propose Fragmentation Pathways data2->data3 data4 Confirm Structure data3->data4

Caption: End-to-end experimental workflow for MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a straightforward process when built upon a foundation of sound chemical principles. By leveraging ESI for soft ionization and HRMS for accurate mass measurements, a wealth of structural information can be obtained. The fragmentation is dominated by a predictable α-cleavage, yielding a characteristic acylium ion at m/z 43.02, which serves as a reliable diagnostic marker for the acetyl moiety. The protocols and interpretive frameworks provided in this guide constitute a self-validating system, ensuring that any researcher can achieve accurate and trustworthy characterization of this molecule.

References

  • Vertex AI Search. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.
  • JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
  • YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones.
  • Sigma-Aldrich. (n.d.). This compound.
  • Unknown Source. (n.d.). mass spectrometry of oxazoles.
  • MySkinRecipes. (n.d.). This compound.
  • J&K Scientific. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.

Sources

A Research Framework for Investigating the Preliminary Biological Activity of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] Despite the well-documented potential of this heterocyclic ring system, the specific biological profile of many of its derivatives remains unexplored. This guide focuses on one such compound: 1-(2,5-dimethyloxazol-4-yl)ethanone. While commercially available as a synthetic intermediate, its intrinsic biological activities have not been characterized in publicly available literature.[4] This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, proposing a structured, multi-pronged research program to elucidate the preliminary biological activity of this promising molecule. We will outline a logical progression from in silico predictive modeling to detailed protocols for in vitro screening of its potential antimicrobial, anticancer, and anti-inflammatory properties, grounded in the established activities of the broader oxazole class.[1][5]

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a prominent feature in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and rigid, planar structure make it an excellent scaffold for interacting with biological targets. The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological effects, which span a remarkable range including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities.[1]

Given this precedent, this compound (Figure 1) represents a molecule of significant interest. Its structure features a stable heterocyclic core with a reactive ketone group, suggesting it could serve not only as a building block for more complex molecules but may also possess inherent biological activity.[4] This guide provides the foundational framework to investigate this potential.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone[6]

  • Molecular Formula: C₇H₉NO₂[4]

  • Molecular Weight: 139.15 g/mol [4]

  • CAS Number: 23000-12-6[4][6]

Characterization and In Silico Profiling

Prior to embarking on extensive in vitro screening, a foundational understanding of the compound's physicochemical properties and predicted pharmacokinetic profile is essential for guiding experimental design and interpreting results.

Physicochemical Properties

The physicochemical properties of a compound are key determinants of its behavior in biological systems, influencing everything from solubility to cell permeability.[7] While experimental determination is the gold standard, numerous computational tools can provide rapid and reliable predictions to inform early-stage research.[2][]

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical component of drug discovery. In silico tools leverage machine learning models trained on large datasets to predict the ADMET properties of novel chemical entities.[9][10] These predictions help to identify potential liabilities early in the development process, saving significant time and resources.[5] A summary of predicted properties for this compound, which could be generated using web-based platforms like ADMET-AI or SwissADME, is presented below.[9][11]

Table 1: Predicted Physicochemical and ADMET Properties of this compound
Property CategoryParameterPredicted ValueImplication in Drug Discovery
Physicochemical LogP (Lipophilicity)1.0 - 1.5Good balance between aqueous solubility and membrane permeability.
Aqueous SolubilityModerately SolubleFavorable for formulation and bioavailability.
pKa (most basic)~2.0Weakly basic, likely protonated in acidic environments.
Polar Surface Area~43 ŲLikely good oral bioavailability (Lipinski's Rule of 5).
Absorption Blood-Brain BarrierLow ProbabilityMay not readily cross into the central nervous system.
Human Intestinal Abs.High ProbabilityGood potential for oral absorption.
Metabolism CYP2D6 SubstrateUnlikelyLower risk of drug-drug interactions via this major enzyme.
CYP3A4 SubstrateLikelyPotential for metabolism by a key drug-metabolizing enzyme.
Toxicity Ames MutagenicityLow ProbabilityLow likelihood of being a mutagen.
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity.

Note: The values in this table are hypothetical examples of what would be generated by in silico prediction tools and should be experimentally verified.

ADMET_Workflow cluster_Input Input cluster_Prediction In Silico Prediction cluster_Output Predicted Properties cluster_Analysis Analysis & Decision SMILES Compound Structure (SMILES) ADMET_Platform ADMET Prediction Platform (e.g., ADMET-AI, SwissADME) SMILES->ADMET_Platform Input Structure PhysChem Physicochemical Properties (LogP, Solubility, pKa) ADMET_Platform->PhysChem PK Pharmacokinetics (Absorption, Metabolism) ADMET_Platform->PK Tox Toxicity (Mutagenicity, hERG) ADMET_Platform->Tox Analysis Data Analysis & Prioritization PhysChem->Analysis Evaluate Profile PK->Analysis Evaluate Profile Tox->Analysis Evaluate Profile

Caption: Workflow for in silico ADMET prediction.

Proposed In Vitro Biological Screening

Based on the extensive literature on oxazole derivatives, we propose a preliminary screening campaign focused on three key areas of high therapeutic relevance: antimicrobial, anticancer, and anti-inflammatory activity.

Antimicrobial Activity Evaluation

Rationale: The oxazole nucleus is a common feature in compounds exhibiting potent antibacterial and antifungal properties.[1] Therefore, assessing the ability of this compound to inhibit the growth of clinically relevant microbial strains is a logical first step.

Proposed Assay: The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][12][13] This quantitative method allows for the testing of a compound against various microorganisms in a high-throughput format.[14]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis Compound Prepare Compound Serial Dilutions Plate Inoculate 96-Well Plate with Compound & Bacteria Compound->Plate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Inspect for Turbidity or Read Absorbance Incubate->Read MIC Determine MIC Value (Lowest concentration with no growth) Read->MIC

Caption: Experimental workflow for the Broth Microdilution Assay.
Anticancer Activity Evaluation

Rationale: Numerous oxazole-containing molecules have been identified as potent anticancer agents, often by targeting critical cellular processes like tubulin polymerization or protein kinases.[5][15] An initial screen for cytotoxicity against a panel of human cancer cell lines is warranted.

Proposed Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[16] It measures the metabolic activity of cells, which is proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[15][17]

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Seed Seed Cancer Cells in 96-Well Plate Treat Treat Cells with Compound (Serial Dilutions) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent (Incubate 2-4 hours) Incubate->Add_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read IC50 Calculate % Viability & Determine IC₅₀ Value Read->IC50

Caption: Experimental workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity Evaluation

Rationale: The oxazole scaffold is present in compounds with known anti-inflammatory activity.[1] A key mediator in inflammation is nitric oxide (NO), produced by macrophages upon stimulation.[18] Evaluating the ability of the test compound to inhibit NO production is a standard primary screen for anti-inflammatory potential.

Proposed Assay: The Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay using the RAW 264.7 murine macrophage cell line is a widely accepted in vitro model of inflammation.[19][20] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[21][22]

AntiInflammatory_Workflow cluster_prep Cell Culture & Treatment cluster_assay Nitrite Measurement cluster_readout Readout & Analysis Seed Seed RAW 264.7 Cells in 96-Well Plate Treat Pre-treat with Compound Seed->Treat Stimulate Stimulate with LPS (Incubate 24 hours) Treat->Stimulate Supernatant Collect Culture Supernatant Stimulate->Supernatant Griess Add Griess Reagent (A + B) Supernatant->Griess Read Read Absorbance (540 nm) Griess->Read Calculate Calculate % NO Inhibition vs. LPS Control Read->Calculate

Caption: Workflow for LPS-Induced Nitric Oxide Inhibition Assay.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the preliminary assessment of this compound.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Preparation of Compound:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions in a sterile 96-well microtiter plate using appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a range of final test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[23]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum.[13]

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[14]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[13][24]

Protocol: Cytotoxicity Assessment via MTT Assay

This protocol is a standard method for evaluating the cytotoxic potential of a compound.[16][25]

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, MCF-7, A549) during their exponential growth phase.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for an additional 24, 48, or 72 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

This protocol measures the inhibition of NO production in LPS-stimulated macrophages.[22][26]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.[20]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (in phenol red-free DMEM) for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.[27]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[28]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the LPS-only treated cells.

    • Self-validation step: A parallel MTT assay should be run under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.[29]

Potential Synthetic Route

The synthesis of this compound can be approached through established methods for oxazole ring formation. A plausible route involves the Robinson-Gabriel reaction, which utilizes the cyclodehydration of an α-acylamino ketone.[30] Alternatively, a reaction between 3-chloro-2,4-pentanedione and formamide could yield the desired product.[31]

Conclusion and Future Perspectives

This guide presents a comprehensive and logical framework for the initial investigation into the biological activities of this compound. By leveraging in silico predictions to guide hypothesis-driven in vitro screening, researchers can efficiently probe its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The detailed protocols provided herein offer a robust starting point for these studies.

Should this preliminary screening yield positive results in any of these areas, subsequent steps would involve more advanced investigations. These could include structure-activity relationship (SAR) studies through the synthesis of analogs, elucidation of the mechanism of action, and eventual progression to in vivo models to assess efficacy and safety. The exploration of this currently uncharacterized molecule holds the potential to uncover a novel lead compound for future drug development efforts.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic Chemistry, 85, 102837. [Link]

  • Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Heterocyclic Chemistry, 57(5), 1999-2019. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Sharma, H., Sharma, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an... OUCI. [Link]

  • World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • van der Heijden, T., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Orthopaedic Translation, 14, 47-56. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(5), 2308-2317. [Link]

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Li, X., et al. (2015). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Food Science, 36(22), 1-5. [Link]

  • Zhang, L., et al. (2025). Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity. Microchimica Acta, 192(11), 453. [Link]

  • Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 8(8), 089-095. [Link]

  • Wulandari, F., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 232-236. [Link]

  • Jantrawut, P., et al. (2017). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • Lin, Y. C., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(11), 2535-2544. [Link]

  • de-Freitas, R. C., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 37(5), 646-652. [Link]

  • Lee, J. H., et al. (2012). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. Journal of Ethnopharmacology, 142(3), 824-829. [Link]

  • Kim, J., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 26(21), 6439. [Link]

  • ResearchGate. (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • Chen, Y. C., et al. (2016). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Science, 81(7), H1816-H1823. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-5-acetyloxazole. Retrieved from [Link]

Sources

Potential mechanism of action of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(2,5-dimethyloxazol-4-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the oxazole family. While primarily utilized as a key intermediate in the synthesis of pharmaceuticals and other functional materials, its intrinsic biological activity remains largely unexplored.[1] The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4][5] This guide synthesizes the known chemical properties of this compound with the broad biological activities of the oxazole class to propose potential mechanisms of action and provide a comprehensive framework for their experimental validation. This document is intended to serve as a roadmap for researchers seeking to elucidate the therapeutic potential of this compound.

Introduction to this compound

This compound (CAS Number: 23000-12-6) is a small molecule characterized by a central oxazole ring substituted with two methyl groups and an acetyl group. Its reactive ketone group and stable heterocyclic core make it a valuable building block in organic synthesis.[1] However, the biological implications of this specific substitution pattern on the oxazole ring have not been extensively investigated. Given the well-documented bioactivity of the oxazole nucleus, it is plausible that this compound possesses latent therapeutic properties. This guide will explore three hypothesized mechanisms of action, drawing parallels from existing research on related oxazole derivatives.

The Oxazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a recurring motif in a multitude of biologically active compounds.[3] Its unique electronic and structural properties enable it to interact with various biological targets, including enzymes and receptors, through a range of non-covalent interactions.[3] This versatility has led to the development of numerous oxazole-containing drugs for a spectrum of diseases. Notably, oxazole derivatives have been identified as potent inhibitors of protein kinases, modulators of inflammatory pathways, and agents that interact with DNA and its associated enzymes.[4]

Hypothesized Mechanisms of Action

Based on the established pharmacological profile of the oxazole scaffold, we propose three primary potential mechanisms of action for this compound.

Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Pathways

Rationale: A significant number of oxazole derivatives have demonstrated potent anticancer activity by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers. The planar structure of the oxazole ring can facilitate its entry into the ATP-binding pocket of kinases, leading to competitive inhibition.

Potential Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

  • Non-Receptor Tyrosine Kinases: Src, Abl

  • Serine/Threonine Kinases: AKT, MAPK pathway kinases (ERK, JNK, p38)

Proposed Signaling Pathway Interaction:

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF AKT AKT PI3K->AKT AKT->TF Compound 1-(2,5-dimethyloxazol- 4-yl)ethanone Compound->RTK Inhibition Compound->MEK Inhibition Compound->AKT Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Hypothesized inhibition of oncogenic signaling pathways.

Hypothesis 2: Modulation of Inflammatory Signaling Pathways

Rationale: The anti-inflammatory properties of certain oxazole derivatives suggest their potential to modulate key signaling cascades involved in the inflammatory response. Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers.

Potential Targets:

  • NF-κB Pathway: IKKβ, IκBα

  • MAPK Pathway: p38, JNK

  • Pro-inflammatory Enzymes: COX-2, iNOS

Proposed Signaling Pathway Interaction:

inflammation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR / TNFR IKK IKK Complex Receptor->IKK p38 p38 MAPK Receptor->p38 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 1-(2,5-dimethyloxazol- 4-yl)ethanone Compound->IKK Inhibition Compound->p38 Inhibition Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes

Caption: Hypothesized modulation of the NF-κB inflammatory pathway.

Hypothesis 3: Antiviral Activity through Inhibition of Viral Enzymes

Rationale: The oxazole scaffold is present in several antiviral agents.[5] These compounds can act by inhibiting viral enzymes essential for replication, such as proteases and polymerases. The structural features of this compound may allow it to fit into the active sites of these viral enzymes.

Potential Targets:

  • Viral Proteases: (e.g., HCV NS3/4A protease, HIV protease)

  • Viral Polymerases: (e.g., HCV NS5B polymerase, HBV polymerase)

Experimental Validation Framework

A tiered approach is recommended to systematically investigate the proposed mechanisms of action.

Tier 1: Initial Phenotypic Screening

Objective: To determine if this compound exhibits any biological activity in relevant cellular models.

Experimental Protocols:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®):

    • Seed cancer cell lines (e.g., A549, MCF-7, HCT116) and normal cell lines (e.g., HEK293, fibroblasts) in 96-well plates.

    • Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add the viability reagent and measure the signal according to the manufacturer's protocol.

    • Calculate IC50 values to determine the cytotoxic potency.

  • Anti-inflammatory Activity Screening:

    • Use macrophage-like cells (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

    • Pre-treat cells with the compound for 1 hour.

    • Stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Measure the production of nitric oxide (Griess assay) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Antiviral Screening:

    • Utilize cell-based viral replication assays (e.g., using reporter viruses like luciferase-expressing HCV or HIV).

    • Infect susceptible host cells in the presence of varying concentrations of the compound.

    • Measure the reporter signal or viral load (by qPCR) to determine the inhibition of viral replication.

Data Presentation:

Cell LineAssayParameterHypothetical Result
A549 (Lung Cancer)MTTIC50 (48h)15 µM
MCF-7 (Breast Cancer)MTTIC50 (48h)25 µM
RAW 264.7Griess AssayNO Inhibition IC5010 µM
Huh-7 (HCV model)Luciferase AssayEC505 µM
Tier 2: Target Identification and Validation

Objective: To identify the specific molecular targets responsible for the observed biological activity.

Experimental Workflow Diagram:

experimental_workflow Phenotypic_Screening Tier 1: Phenotypic Screening (e.g., Cytotoxicity) Target_Deconvolution Target Deconvolution (CETSA, Kinase Profiling) Phenotypic_Screening->Target_Deconvolution Target_Validation Target Validation (Enzymatic Assays, Western Blot) Target_Deconvolution->Target_Validation Mechanism_Elucidation Mechanism of Action Elucidation Target_Validation->Mechanism_Elucidation

Caption: A tiered workflow for target identification and validation.

Experimental Protocols:

  • For Kinase Inhibition (Hypothesis 1):

    • In Vitro Kinase Profiling: Screen the compound against a panel of recombinant kinases to identify potential targets.

    • Cellular Thermal Shift Assay (CETSA):

      • Treat intact cells with the compound or vehicle.

      • Heat aliquots of the cell lysate to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction by Western blot for the target kinase. A shift in the melting curve indicates target engagement.

  • For Modulation of Inflammatory Pathways (Hypothesis 2):

    • Western Blot Analysis:

      • Treat cells as in the anti-inflammatory screen.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Probe with antibodies against key signaling proteins (e.g., phospho-IκBα, phospho-p38, total IκBα, total p38).

      • Quantify band intensities to assess changes in protein phosphorylation.

    • NF-κB Reporter Assay:

      • Transfect cells with a plasmid containing a luciferase gene under the control of an NF-κB response element.

      • Treat, stimulate, and measure luciferase activity to quantify NF-κB transcriptional activity.

  • For Antiviral Enzyme Inhibition (Hypothesis 3):

    • Recombinant Enzyme Inhibition Assays: Use purified viral proteases or polymerases in fluorescence-based or radiometric assays to determine the direct inhibitory activity of the compound and calculate its IC50 value.

Conclusion

While this compound is currently recognized for its role in chemical synthesis, its structural similarity to a broad class of bioactive oxazole derivatives strongly suggests untapped therapeutic potential. The hypotheses presented in this guide—inhibition of protein kinases, modulation of inflammatory pathways, and antiviral activity—provide a rational starting point for a comprehensive investigation into its mechanism of action. The detailed experimental framework outlined herein offers a clear and logical path for researchers to follow, from initial phenotypic screening to definitive target validation. Elucidating the biological activity of this compound could unlock new avenues for drug discovery and development.

References

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (URL: )
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: )
  • Oxazole-Based Molecules in Anti-viral Drug Development. (URL: )
  • This compound - MySkinRecipes. (URL: [Link])

  • 1-(4-Methyloxazol-2-yl)ethanone - MySkinRecipes. (URL: [Link])

Sources

A Technical Guide to the Medicinal Chemistry of 1-(2,5-dimethyloxazol-4-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to form diverse non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide array of biological targets like enzymes and receptors.[1][3][4][5] This versatility has led to the development of numerous clinically significant drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[3][4]

Within this important class of compounds, 1-(2,5-dimethyloxazol-4-yl)ethanone (CAS No. 23000-12-6) serves as a particularly valuable starting point for synthetic exploration.[6][7][8] Its structure features a stable, trisubstituted oxazole core with methyl groups at the 2- and 5-positions and a reactive acetyl group at the 4-position. This acetyl moiety provides a convenient chemical handle for elaboration, enabling the systematic synthesis of diverse analogs for structure-activity relationship (SAR) studies.

This guide provides an in-depth review of the synthesis, characterization, and potential pharmacological applications of this compound and its derivatives. We will explore the causal logic behind analog design, detail key experimental protocols, and synthesize SAR data from the broader class of oxazole compounds to inform future drug development efforts.

Section 1: The Core Scaffold: Synthesis and Characterization

The foundational step in any analog development program is a robust and reproducible synthesis of the core chemical entity. The 2,4,5-trisubstituted oxazole ring of our target compound can be constructed through several established synthetic methodologies.

Synthetic Strategies for the Oxazole Ring

The choice of synthetic route is critical and is often dictated by the availability of starting materials and the desired substitution pattern. For a 2,5-dimethyl-4-acyl oxazole, the Robinson-Gabriel synthesis or related cyclocondensation reactions are highly effective. The general principle involves the condensation and subsequent cyclization of an α-acylaminoketone, which can be formed from an α-aminoketone and an acid chloride or anhydride.

A more contemporary and versatile approach involves the use of metal catalysts, such as copper(II) triflate, to facilitate the reaction between diazoketones and amides, providing a direct route to 2,4-disubstituted oxazoles.[3][4]

G cluster_start Starting Materials cluster_process Reaction Sequence A α-Amino Ketone (e.g., 3-aminobutan-2-one) C N-Acylation A->C B Acid Anhydride / Chloride (e.g., Acetic Anhydride) B->C E Intermediate: α-Acylamino Ketone C->E Formation of Amide Bond D Dehydrative Cyclization (e.g., H₂SO₄, POCl₃) F Final Product: This compound D->F E->D Intramolecular Condensation

Caption: Generalized Robinson-Gabriel synthetic pathway for the oxazole core.
Physicochemical and Spectroscopic Characterization

Once synthesized, rigorous characterization is essential to confirm the structure and purity of the target compound.

PropertyValueSource
CAS Number 23000-12-6[6][7][8]
Molecular Formula C₇H₉NO₂[6]
Molecular Weight 139.15 g/mol [6]
Boiling Point 203.68 °C at 760 mmHg[6]

Spectroscopic analysis provides definitive structural proof. Key expected signals include:

  • ¹H NMR: Singlets corresponding to the two methyl groups (C2-CH₃ and C5-CH₃) and the acetyl methyl protons.

  • ¹³C NMR: Resonances for the three oxazole ring carbons, the two methyl carbons, and the carbonyl and methyl carbons of the acetyl group.

  • FTIR: A strong absorption band characteristic of the ketone (C=O) stretch (typically ~1690 cm⁻¹), along with C=N and C-O stretching frequencies for the oxazole ring.[9]

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Section 2: Design and Synthesis of Analogs

The rationale for creating analogs is to systematically modify the core structure to enhance a desired biological activity or improve its drug-like properties (e.g., solubility, metabolic stability).[10] The this compound scaffold offers multiple points for diversification.

Rationale for Analog Design: SAR and Bioisosterism
  • Structure-Activity Relationship (SAR): This fundamental concept in medicinal chemistry links the chemical structure of a molecule to its biological effect.[3][4] By creating a library of related compounds and testing them, researchers can identify which functional groups are essential for activity (the pharmacophore) and which can be modified to fine-tune potency and selectivity.[11]

  • Bioisosteric Replacement: This strategy involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.[10] For example, an oxazole ring itself can be a bioisostere for an amide bond, or it can be replaced by other five-membered heterocycles like thiazole or 1,2,4-oxadiazole to modulate properties like polarity and metabolic stability.[12][13][14][15]

The logical workflow for an analog development program is outlined below.

workflow start Core Scaffold: 1-(2,5-dimethyloxazol- 4-yl)ethanone design Rational Design - SAR Analysis - Bioisosterism - Target Modeling start->design synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Reductive Amination) design->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify screen Biological Screening (In Vitro Assays) purify->screen data Data Analysis (IC₅₀, MIC, SAR) screen->data data->design Iterative Refinement optimize Lead Optimization data->optimize

Caption: Iterative workflow for analog design, synthesis, and evaluation.
Key Synthetic Transformations for Analog Generation

The 4-acetyl group is the most synthetically accessible position for modification.

  • Claisen-Schmidt Condensation: Reacting the ketone with various aromatic aldehydes yields α,β-unsaturated ketones (chalcones). This is a powerful method for introducing diverse aromatic and heterocyclic substituents.[16]

  • Mannich Reaction: This reaction can introduce aminomethyl groups, which can improve solubility and provide new interaction points for biological targets.

  • Reductive Amination: The ketone can be converted to an amine, allowing for the attachment of various side chains via amide bond formation or further alkylation.

  • α-Halogenation: Bromination or chlorination at the α-position of the ketone provides an electrophilic site for subsequent nucleophilic substitution, enabling the introduction of a wide range of functional groups.

Section 3: Pharmacological Evaluation and Structure-Activity Insights

While specific biological data for this compound itself is limited in public literature, the broader family of oxazole derivatives exhibits a vast range of pharmacological activities.[1][2][5] By examining these, we can infer the potential therapeutic applications for its analogs.

Antimicrobial Activity

Oxazole derivatives have been extensively investigated as antimicrobial agents.[17]

  • Antibacterial: Many oxazole-containing compounds show potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17] SAR studies have indicated that the nature and position of substituents are critical. For instance, some studies have found that introducing a halogen atom at the 5-position of the oxazole ring can enhance antibacterial efficacy.[18]

  • Antifungal: Activity against fungal pathogens like Candida albicans and Aspergillus niger has also been reported for various oxazole derivatives.[17][19]

Representative Oxazole AnalogTarget OrganismActivity (MIC/IC₅₀)Reference
Pyrrolyl/pyrazolyl-oxazolesS. aureus, K. pneumoniaeGood to Excellent[17]
3-acetyl-1,3,4-oxadiazoline (20)S. epidermidisMIC = 1.95 µg/mL[20]
3-acetyl-1,3,4-oxadiazoline (37)S. epidermidisMIC = 0.48 µg/mL[20]
Thiazole aminoguanidinesMRSA, E. coliPotent Activity[21]
Anticancer Activity

The oxazole scaffold is present in numerous compounds with potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[5][22][23]

  • Mechanism of Action: The mechanisms are diverse and depend on the specific analog, including inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.

  • SAR Insights: The substitution pattern on aromatic rings attached to the oxazole core often plays a crucial role. Electron-withdrawing or electron-donating groups can significantly modulate the cytotoxic potency.[11]

Representative Oxazole AnalogCancer Cell LineActivity (IC₅₀)Reference
Isoxazole-Carboxamide (2d)HeLa (Cervical)15.48 µg/mL[23]
Isoxazole-Carboxamide (2a)MCF-7 (Breast)39.80 µg/mL[23]
4-(1H-imidazol-2-yl)-oxazole (9a)VariousSuperior Potency[19]
1-aryl-2-(pyrazol-1-yl)ethanone (5f)C6 (Glioma)5.13 µM[24]
Anti-inflammatory and Other Activities

Oxazole derivatives have also been evaluated for anti-inflammatory, analgesic, antiviral, and antidiabetic properties, highlighting the scaffold's versatility.[5][9][25][26] For example, some N-substituted propanamide derivatives of benzoxazole have shown significant anti-inflammatory activity by interacting with the COX-2 enzyme.[19]

Section 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount.

Protocol 1: General Synthesis of a 4-Acetyl-Oxazole Analog via Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (1.1 eq)

  • Ethanol (solvent)

  • Potassium hydroxide (catalyst)

  • Stir plate, round-bottom flask, condenser

Procedure:

  • Dissolve this compound and the selected benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add an aqueous or ethanolic solution of potassium hydroxide to the mixture while stirring at room temperature.

  • Allow the reaction to stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[18][26]

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, neutralize the solution with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the crude product or organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or recrystallization to obtain the pure chalcone analog.[26]

Protocol 2: Spectroscopic Characterization of a Novel Analog

Objective: To confirm the chemical structure and purity of a newly synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [18][25][27]

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: [9][25]

    • Prepare a sample (e.g., as a KBr pellet or a thin film).

    • Acquire the IR spectrum and identify characteristic absorption bands for key functional groups (e.g., C=O, C=C, C-O, aromatic C-H).

  • Mass Spectrometry (MS): [27]

    • Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer (e.g., using an ESI or EI source).

    • Determine the molecular weight from the molecular ion peak ([M+H]⁺ or M⁺) and analyze the fragmentation pattern for further structural confirmation.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an analog against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates, incubator, plate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should be non-toxic (typically <0.5%).

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a highly promising and synthetically tractable scaffold for the development of novel therapeutic agents. The wealth of literature on the diverse biological activities of oxazole derivatives—spanning antimicrobial, anticancer, and anti-inflammatory applications—provides a strong foundation for guiding the rational design of new analogs.[1][2][5]

Future research should focus on creating focused libraries of analogs by systematically modifying the 2-, 4-, and 5-positions of the oxazole ring. The application of high-throughput screening methods against various biological targets, combined with computational modeling and in-depth SAR analysis, will be crucial for identifying lead compounds with enhanced potency and optimized pharmacological profiles. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Shi, D., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 635-653. [Link]

  • Shi, D., et al. (2018). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2023). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO. [Link]

  • Singh, R., et al. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. NeuroQuantology, 21(8), 1215-1225. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Wünsch, B., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(9), 1769-1780. [Link]

  • Wünsch, B., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-5. [Link]

  • Singh, R., et al. (2023). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. Journal of Population Therapeutics and Clinical Pharmacology, 30(17), 1335-1343. [Link]

  • Radi, M., et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [Link]

  • De Clercq, E., et al. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. [Link]

  • Garg, A. K., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 51, 231-289. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]

  • Lesyk, R. B., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • Kumar, D., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6857. [Link]

  • Szafrański, K., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844. [Link]

  • Nowak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]

  • Wang, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. MedChemComm, 15(2), 294-304. [Link]

Sources

An In-depth Technical Guide to 1-(2,5-dimethyloxazol-4-yl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(2,5-dimethyloxazol-4-yl)ethanone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document explores the historical context of its discovery through the lens of classical oxazole synthesis methodologies, details a plausible and robust synthetic protocol, and discusses its applications in medicinal chemistry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of a wide array of biologically active molecules. The inherent stability of the oxazole core, coupled with the potential for diverse functionalization at its 2, 4, and 5 positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (also known as 4-acetyl-2,5-dimethyloxazole) represents a valuable building block within this chemical space, offering a reactive acetyl group for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23000-12-6[2][][4][5]
Molecular Formula C₇H₉NO₂[1][5]
Molecular Weight 139.15 g/mol [1][5]
Boiling Point 203.678°C at 760 mmHg[1]
Appearance Not specified in searches
Solubility Not specified in searches

Historical Context and Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the surveyed literature, its conceptual origins can be traced to the foundational work on oxazole synthesis in the late 19th and early 20th centuries. The structure of this trisubstituted oxazole strongly suggests its genesis through established synthetic routes, most notably the Robinson-Gabriel synthesis.

Foundational Oxazole Syntheses
  • Fischer Oxazole Synthesis (1896): Developed by Emil Fischer, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6][7][8][9][10] While a landmark in heterocyclic chemistry, this route is primarily suited for the synthesis of 2,5-disubstituted oxazoles.

  • Robinson-Gabriel Synthesis (1909-1910): Independently described by Sir Robert Robinson and Siegmund Gabriel, this synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring.[11][12] This method is particularly relevant as it allows for the formation of 2,4,5-trisubstituted oxazoles, the substitution pattern observed in the target molecule. The requisite 2-acylamino-ketone can be prepared via the Dakin-West reaction.[11]

Given the substitution pattern of this compound, it is highly probable that its first synthesis was achieved through a Robinson-Gabriel type reaction.

Synthesis of this compound: A Detailed Protocol

The following section outlines a detailed, plausible synthetic protocol for this compound based on the principles of the Robinson-Gabriel synthesis. This protocol is designed to be a self-validating system, with clear causality behind the choice of reagents and conditions.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a two-step process starting from readily available precursors. The key is the formation of a 2-acylamino-β-diketone intermediate, which then undergoes cyclodehydration to furnish the desired oxazole.

SynthesisWorkflow cluster_step1 Step 1: Acylation of 3-amino-2,4-pentanedione cluster_step2 Step 2: Cyclodehydration (Robinson-Gabriel) AminoDiketone 3-Amino-2,4-pentanedione AcylaminoDiketone 3-Acetamido-2,4-pentanedione (Intermediate) AminoDiketone->AcylaminoDiketone Acylation AcetylChloride Acetyl Chloride AcetylChloride->AcylaminoDiketone Base Pyridine (Base) Base->AcylaminoDiketone Product This compound AcylaminoDiketone->Product Cyclization & Dehydration DehydratingAgent Sulfuric Acid (H₂SO₄) DehydratingAgent->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Acetamido-2,4-pentanedione (Intermediate)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 3-amino-2,4-pentanedione hydrochloride (1 equivalent) in dichloromethane (DCM, 10 volumes).

  • Basification: Cool the solution to 0 °C in an ice bath and add pyridine (2.2 equivalents) dropwise via the dropping funnel. The pyridine acts as a base to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetamido-2,4-pentanedione.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: Place the crude 3-acetamido-2,4-pentanedione from the previous step into a round-bottom flask.

  • Cyclization: Carefully add concentrated sulfuric acid (2-3 equivalents) to the flask. Sulfuric acid serves as the cyclodehydrating agent, promoting the intramolecular condensation.

  • Heating: Heat the reaction mixture to 80-90 °C for 1-2 hours. The color of the mixture will likely darken.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] Its utility stems from the presence of the reactive acetyl group, which can be readily transformed into a variety of other functional groups or used as a handle for carbon-carbon bond formation.

While specific blockbuster drugs directly synthesized from this intermediate are not prominently featured in the public domain literature, its structural motif is present in numerous patented compounds and research molecules. The 2,5-dimethyloxazole core is often explored for its potential to mimic or replace other aromatic systems in known pharmacophores, with the aim of improving properties such as metabolic stability, solubility, or target affinity.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: The oxazole scaffold is a known component of some non-steroidal anti-inflammatory drugs (NSAIDs). The electronic nature of the oxazole ring can influence the acidity of adjacent functional groups, which is often a critical determinant of cyclooxygenase (COX) enzyme inhibition.

  • Antimicrobial and Antifungal Agents: The literature contains numerous examples of oxazole-containing compounds with antibacterial and antifungal properties.[13]

  • Agrochemicals: This intermediate is also utilized in the preparation of agrochemicals, where the oxazole core can contribute to the desired biological activity against pests and pathogens.[1] A notable example is its use in the synthesis of the fungicide Sufanatole.

Conclusion

This compound, a product of established heterocyclic chemistry, continues to be a relevant and valuable building block for the synthesis of novel compounds with potential applications in medicine and agriculture. Its straightforward synthesis, based on the robust Robinson-Gabriel reaction, and the presence of a versatile acetyl handle make it an attractive starting material for library synthesis and lead optimization campaigns. Further exploration of the chemical space accessible from this intermediate is likely to yield new chemical entities with valuable biological activities.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Neue Bildungsweise von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • ChemSrc. (n.d.). Ethanone, 1-(2,5-dimethyl-4-oxazolyl)- (9CI). Retrieved from [Link]

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Encyclo. (n.d.). Fischer oxazole synthesis - definition. Retrieved from [Link]

  • Li, J. J. (2014). Fischer oxazole synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 253-254). Springer.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Named Reactions. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1949). Mechanism and extension of the Fischer oxazole synthesis. Journal of the Chemical Society (Resumed), 1028-1030.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Keni, S. P., et al. (2005). One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates. The Journal of Organic Chemistry, 70(10), 4211-4213.
  • PrepChem. (n.d.). Synthesis of 4-methyl-5-acetyloxazole. Retrieved from [Link]

  • Pan, C. X., & Li, J. (2015). Synthesis of 1-(1-chloro-cyclopropyl)-2-(1, 2, 4-triazolyl) ethanone. CN105153054A.
  • Friesen, R. W., et al. (1998). 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Mączka, W., et al. (2020). Novel 3-Acetyl-2, 5-disubstituted-1, 3, 4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844.

Sources

Safety, handling, and MSDS for 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(2,5-dimethyloxazol-4-yl)ethanone

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound (CAS No. 23000-12-6). This guide is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and practical utility.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1][2][3] Its oxazole core makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its physical properties is the first step in ensuring its safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 23000-12-6[1][2]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1][4]
IUPAC Name 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone[4]
Synonyms 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone[2][4]
Melting Point 49 °C[5]
Boiling Point 203.678°C at 760 mmHg[1]
Appearance Solid (at room temperature)[6]

The relatively low melting point indicates that this compound may be a solid at standard room temperature but could melt under slightly elevated temperatures. This is a critical consideration for storage and handling, as its physical state can impact exposure risks.

Hazard Identification and GHS Classification

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Signal Word: Warning[4]

  • Pictogram:

    • GHS07 (Harmful)[4]

  • Hazard Statements:

    • H315: Causes skin irritation. [4] This indicates that direct contact with the skin can lead to redness, itching, or inflammation.

    • H319: Causes serious eye irritation. [4] Contact with the eyes can result in significant irritation, pain, and potential damage.

    • H335: May cause respiratory irritation. [4] Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

The causality behind these classifications lies in the chemical reactivity of the oxazole ring and the ketone functional group, which can interact with biological macromolecules in the skin, eyes, and respiratory system.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with research chemicals. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against respiratory irritation is to handle this compound in a well-ventilated area.[7][8]

  • Fume Hood: All weighing and transfers of the solid material should be conducted inside a certified chemical fume hood to prevent the inhalation of any airborne dust particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The choice of PPE should directly address the identified hazards of skin and eye irritation.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[9] Standard safety glasses may not provide adequate protection from dust particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[7][10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[11]

  • Body Protection: A lab coat should be worn to protect against accidental skin contact. For larger quantities, consider impervious clothing.[9]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[9]

Handling Procedures
  • Avoid generating dust when handling the solid.[7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][11]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

  • Contaminated clothing should be removed and washed before reuse.[8]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Temperature: Store in a cool, dry place. Recommended storage temperatures range from 2-8°C.[1][4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][8]

  • Location: Store in a well-ventilated area, away from incompatible materials (strong oxidizing agents should be avoided as a general precaution).[8] Store locked up.[7][8]

First Aid and Emergency Response Procedures

In the event of an exposure, immediate and appropriate action is critical. The following first-aid measures should be taken, and medical attention should be sought.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][9]

  • Skin Contact: If on skin, immediately wash with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10][12]

Emergency Response Workflow

The following diagram outlines the logical flow of actions in response to an accidental exposure.

EmergencyResponse Start Exposure Occurs Assess Assess Exposure Route Start->Assess Inhalation Inhalation Assess->Inhalation Inhaled Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eyes Ingestion Ingestion Assess->Ingestion Ingested Action_Inhale Move to Fresh Air Provide Oxygen if Needed Inhalation->Action_Inhale Action_Skin Wash with Soap & Water Remove Contaminated Clothing Skin->Action_Skin Action_Eye Rinse with Water (15+ min) Remove Contact Lenses Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest Medical Seek Medical Attention (Bring SDS if possible) Action_Inhale->Medical Action_Skin->Medical if irritation persists Action_Eye->Medical if irritation persists Action_Ingest->Medical

Caption: Workflow for first aid response to exposure.

Fire and Explosion Hazard Data

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10][13]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[7][10][13]

  • Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

  • Personal Precautions: Avoid dust formation and contact with the material.[7] Ensure adequate ventilation. Evacuate personnel to a safe area.[14]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7]

  • Containment and Cleanup: For small spills, carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container. Avoid creating dust.[7]

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[7][9] Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service.[7]

References

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- Safety Data Sheet - Synerzine. (2018, June 22). Retrieved from [Link]

  • SAFETY DATA SHEET - Betco Corporation. (2021, June 3). Retrieved from [Link]

  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - dr-fritsch-india. (2002, March 7). Retrieved from [Link]

  • 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanone | C15H20O3 | CID 61288006 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Castrol PDS & SDS. (2025, February 3). Retrieved from [Link]

  • SAFETY DATA SHEET - Castrol - PDS & MSDS. (2025, August 1). Retrieved from [Link]

  • 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | C8H11NO | CID 237027 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - ROSA3D Filaments. (n.d.). Retrieved from [Link]

  • Syntilo 9920 - SAFETY DATA SHEET. (2023, December 12). Retrieved from [Link]

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - PubChem. (n.d.). Retrieved from [Link]

  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation - Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). Retrieved from [Link]

  • Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl- - Substance Details - SRS - EPA. (n.d.). Retrieved from [Link]

Sources

Solubility Profiling of 1-(2,5-dimethyloxazol-4-yl)ethanone: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility of 1-(2,5-dimethyloxazol-4-yl)ethanone, a heterocyclic ketone with potential applications as a synthetic intermediate in drug discovery. Due to the absence of extensive public solubility data for this specific molecule, this paper emphasizes predictive principles based on its physicochemical properties and presents robust, step-by-step experimental protocols for generating high-quality, reliable solubility data. We will explore the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide standardized methodologies suitable for lead optimization and pre-formulation studies.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates the fate of a potential therapeutic candidate.[4][5] A compound must be in solution to be absorbed, interact with its biological target, and elicit a pharmacological response.[5] Poor aqueous solubility is a primary contributor to low and erratic bioavailability, which can terminate the development of an otherwise potent molecule.[6][7]

This compound (CAS: 23000-12-6, Molecular Weight: 139.15 g/mol ) is a substituted oxazole, a class of heterocyclic compounds frequently incorporated into bioactive molecules.[8][9][10][11] Its structure, featuring a ketone and a nitrogen-containing aromatic ring, suggests a nuanced solubility profile. Understanding this profile early in the development process is paramount to mitigate risks and guide formulation strategies.[3][12] This guide serves as a practical manual for researchers, providing both the theoretical context and the experimental means to thoroughly characterize the solubility of this compound across a range of relevant solvent systems.

Theoretical Framework and Predictive Analysis

The solubility of a molecule is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions, a principle often simplified to the adage "like dissolves like."[13] To predict the behavior of this compound, we must first analyze its molecular structure.

Key Structural Features:

  • Oxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen. The nitrogen atom can act as a hydrogen bond acceptor.

  • Ketone Group (C=O): The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Methyl Groups (-CH₃): These non-polar, hydrophobic groups contribute to the molecule's lipophilicity.

  • Absence of Hydrogen Bond Donors: The molecule lacks labile protons (e.g., -OH, -NH), meaning it cannot donate hydrogen bonds, only accept them.

Predicted Solubility Behavior:

  • Polar Protic Solvents (e.g., Water, Ethanol): The molecule's ability to accept hydrogen bonds via its oxazole nitrogen and ketone oxygen suggests it will have some solubility in these solvents. However, the presence of two methyl groups and the overall carbon framework will limit its aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): High solubility is expected in these solvents. They can engage in dipole-dipole interactions with the polar ketone and oxazole moieties without the high energetic cost of disrupting a strong hydrogen-bonded network like water's.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted. While the methyl groups offer some lipophilic character, the polar core of the molecule (ketone and oxazole) will be poorly solvated by non-polar solvents.

This predictive analysis provides a hypothesis-driven basis for selecting solvents in experimental studies. For drug development, the most critical parameter is often aqueous solubility, which directly impacts bioavailability.[4]

cluster_solute This compound cluster_solvents Solvent Interactions Solute C₇H₉NO₂ Acceptor1 Ketone (O) H-Bond Acceptor Acceptor2 Oxazole (N) H-Bond Acceptor Lipophilic Methyl Groups (Lipophilic) Water Water (H₂O) Polar Protic Acceptor1->Water Strong Interaction (H-Bonding) Hexane Hexane (C₆H₁₄) Non-Polar Acceptor1->Hexane Weak Interaction Acceptor2->Water Strong Interaction (H-Bonding) Lipophilic->Hexane Favorable Interaction (van der Waals)

Caption: Predicted molecular interactions governing solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Before proceeding to experimental design, it is essential to distinguish between two types of solubility measurements that serve different purposes in drug development.[14][15]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[15][16] It measures the solubility of the fastest precipitating species, which may be amorphous.[7][14]

    • Use Case: Early discovery screening to quickly flag compounds with major solubility liabilities.[3][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is in equilibrium with the saturated solution of its most stable crystalline form.[12][17] The measurement requires a longer incubation time to ensure equilibrium is reached.[16]

    • Use Case: Lead optimization and pre-formulation, where an accurate understanding of the compound's intrinsic solubility is required for dose formulation and predicting oral absorption.[12][15]

Relying solely on kinetic solubility can be misleading, as it often overestimates the true solubility.[14][18] Therefore, the gold-standard shake-flask method for determining thermodynamic solubility is the focus of our primary protocol.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[18][19] The protocol below is designed to be self-validating by including critical quality control steps. This method aligns with principles outlined in ICH (International Council for Harmonisation) guidelines for biopharmaceutical classification.[20][21]

G start Start: Obtain Pure Compound weigh 1. Accurately weigh excess compound into vials (e.g., 2-5 mg) start->weigh add_solvent 2. Add precise volume of solvent (e.g., 1 mL) weigh->add_solvent ph_initial 3. Measure Initial pH (Aqueous Solvents Only) add_solvent->ph_initial equilibrate 4. Equilibrate at controlled temperature (e.g., 25°C or 37°C) with agitation for 24-48h ph_initial->equilibrate check_solid 5. Visually confirm excess solid remains equilibrate->check_solid check_solid->weigh If No, add more solid and re-equilibrate separate 6. Separate solid/liquid (Centrifugation or Filtration) check_solid->separate If Yes sample 7. Sample supernatant and dilute for analysis separate->sample ph_final 8. Measure Final pH (Aqueous Solvents Only) separate->ph_final analyze 9. Quantify concentration (e.g., HPLC-UV) against a calibration curve sample->analyze calculate 10. Calculate Solubility (mg/mL, µM) analyze->calculate end End: Report Data calculate->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology:

  • Preparation of Materials:

    • Compound: Use this compound of the highest possible purity, with its solid-state form (e.g., crystalline) characterized if possible.

    • Solvents: Select a range of solvents. For pharmaceutical applications, this must include aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as per ICH guidelines)[21][22][23], in addition to organic solvents.

    • Equipment: Analytical balance, calibrated pipettes, glass vials with screw caps, orbital shaker with temperature control, centrifuge or syringe filters (e.g., 0.22 µm PVDF), and an analytical instrument for quantification (e.g., HPLC-UV).

  • Experimental Procedure:

    • Step 1: Addition of Compound: Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg in a 2 mL vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Step 2: Addition of Solvent: Accurately dispense a known volume of the chosen solvent into each vial (e.g., 1.0 mL).

    • Step 3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for standard solubility or 37°C for biopharmaceutical relevance)[20][22]. Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. A longer time may be needed for compounds that are slow to dissolve or undergo phase transitions.

    • Step 4: Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a chemically compatible syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

    • Step 5: Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Prepare a calibration curve using known concentrations of the compound in the same solvent. Analyze the supernatant (after appropriate dilution) using a validated analytical method like HPLC-UV to determine its concentration.

    • Step 6: pH Measurement (for aqueous buffers): The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly, which could affect the solubility of ionizable compounds.[18][20]

  • Data Reporting:

    • The final concentration from the analysis represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different conditions. The following table provides a template for reporting the experimentally determined solubility of this compound.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventSolvent TypepH (Initial)pH (Final)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic7.0TBDTBDTBD
PBS (pH 7.4)Aqueous Buffer7.4TBDTBDTBD
HCl Buffer (pH 1.2)Aqueous Buffer1.2TBDTBDTBD
Acetate Buffer (pH 4.5)Aqueous Buffer4.5TBDTBDTBD
EthanolPolar ProticN/AN/ATBDTBD
AcetonitrilePolar AproticN/AN/ATBDTBD
Dimethyl Sulfoxide (DMSO)Polar AproticN/AN/ATBDTBD
TolueneNon-PolarN/AN/ATBDTBD

TBD: To Be Determined experimentally using the protocol described in Section 4.

Conclusion

References

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solvation equation. Journal of Chemical Information and Computer Sciences, 41(2), 354-357. Available at: [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9519. Available at: [Link]

  • St. John, P. C., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. Available at: [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Garrido, N. M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Available at: [Link]

  • Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Available at: [Link]

  • Ionescu, C., & Dodi, G. (2020). The Importance of Solubility for New Drug Molecules. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 124(2), 294-299. Available at: [Link]

  • Schneider, I. (2018). Substance solubility. Drug Discovery News, 14(1). Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Wen, H., & Morris, K. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 14(1), 7-10. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(10), 2705-2724. Available at: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

  • Kumar, L., & Verma, S. (2010). Drug solubility: importance and enhancement techniques. Journal of Advanced Pharmaceutical Technology & Research, 1(2), 123-131. Available at: [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • Food and Drug Administration, Taiwan. (n.d.). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. Available at: [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-17. Available at: [Link]

  • PubChem. (n.d.). 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. Available at: [Link]

  • Sigma-Aldrich. (n.d.). This compound (Chinese). Available at: [Link]

Sources

A Technical Guide to 1-(2,5-dimethyloxazol-4-yl)ethanone for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(2,5-dimethyloxazol-4-yl)ethanone in Synthetic Chemistry

This compound, a substituted oxazole, is a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry and materials science. Its intrinsic chemical functionalities—a reactive ketone group and a stable, electron-rich oxazole core—make it a versatile precursor for the synthesis of more complex molecular architectures. The oxazole moiety is a well-recognized pharmacophore present in numerous biologically active compounds, endowing them with a range of therapeutic properties. This guide provides an in-depth overview of the commercial sourcing, quality control, synthesis, and applications of this compound for researchers and professionals in drug development.

Commercial Availability and Supplier Overview

For researchers, securing a reliable supply of high-purity starting materials is paramount. This compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and batch-to-batch consistency.

SupplierCAS NumberMolecular WeightPurityStorage Conditions
Sigma-Aldrich (Merck) 23000-12-6139.15 g/mol ≥97%4°C
MySkinRecipes 23000-12-6139.15 g/mol 98%2-8°C, dry seal[1]
ChemScene 23000-12-6139.15 g/mol ≥98%Room Temperature
BLD Pharm 23000-12-6139.15 g/mol Not specified2-8°C, sealed in dry

Note: Availability, particularly from global suppliers like Sigma-Aldrich, may vary by region. Researchers should verify local availability.

Quality Control and Analytical Protocols: Ensuring Experimental Integrity

The quality of this compound directly impacts the success and reproducibility of subsequent synthetic steps. A self-validating system of quality control should be employed, either by requesting detailed Certificates of Analysis (CoA) from the supplier or by in-house analytical verification.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining purity and identifying any potential impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

Experimental Protocol: ¹H NMR Analysis

A general protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The magnetic field should be shimmed to ensure homogeneity, which is critical for obtaining high-resolution spectra.

  • Data Acquisition: Set appropriate acquisition parameters. For a standard ¹H spectrum, 8-16 scans are typically sufficient.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and referenced. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

Experimental Protocol: HPLC Purity Assessment

While a specific, universally adopted HPLC method for this compound is not widely published, a general reverse-phase HPLC method can be developed and validated.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol is typically effective.

  • Detection: A UV detector set at a wavelength where the compound exhibits significant absorbance.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.

  • Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Synthetic Pathways: The Robinson-Gabriel Synthesis

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry. The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles from 2-acylamino ketones.[2][3] This reaction involves the intramolecular cyclization and dehydration of the 2-acylamino ketone precursor, typically catalyzed by a dehydrating agent.

The synthesis of this compound would likely proceed through a 2-acylamino ketone intermediate. The general mechanism is outlined below.

Robinson_Gabriel cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_acylamino_ketone 2-Acylamino Ketone Enolization Enolization 2_acylamino_ketone->Enolization H+ cat. Cyclization Intramolecular Cyclization (Nucleophilic attack of enol oxygen on amide carbonyl) Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration Elimination of H2O Oxazole Oxazole Ring Dehydration->Oxazole

Caption: The Robinson-Gabriel synthesis of oxazoles.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The oxazole scaffold is a privileged structure in drug discovery, and this particular building block offers multiple points for chemical modification.

Logical Flow of Application in Synthesis

Application_Workflow Start This compound Ketone_Mod Ketone Modification (e.g., Aldol condensation, Grignard reaction, Reductive amination) Start->Ketone_Mod Oxazole_Mod Oxazole Ring Functionalization (e.g., Lithiation followed by electrophilic quench) Start->Oxazole_Mod Complex_Molecules Complex Bioactive Molecules Ketone_Mod->Complex_Molecules Oxazole_Mod->Complex_Molecules

Sources

Methodological & Application

Synthesis protocol for 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole motif is a prevalent scaffold in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] The inherent chemical properties of the oxazole ring, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it a valuable component in medicinal chemistry for the design of novel therapeutic agents. The title compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where the oxazole core contributes to biological activity.[2] This guide provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.

Core Synthetic Strategy: The Robinson-Gabriel Oxazole Synthesis

The cornerstone of this synthetic protocol is the Robinson-Gabriel synthesis, a classic and robust method for the formation of oxazoles. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[1][3] The versatility of this method allows for the preparation of a wide array of substituted oxazoles by judicious selection of the starting 2-acylamino-ketone.

The overall synthetic approach is a two-step process:

  • Synthesis of the Precursor: Preparation of N-(1-acetyl-2-oxopropyl)acetamide from 2,4-pentanedione.

  • Cyclodehydration: Acid-catalyzed intramolecular cyclization of the precursor to yield the target oxazole.

Mechanistic Insights: The Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the carbonyl groups of the 2-acylamino-ketone. This is followed by a nucleophilic attack from the amide oxygen, leading to the formation of a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic oxazole ring. A variety of dehydrating agents can be employed, with concentrated sulfuric acid being a common and effective choice.[1]

Experimental Protocols

Part 1: Synthesis of N-(1-acetyl-2-oxopropyl)acetamide (Precursor)

This initial step involves the synthesis of the key 2-acylamino-ketone intermediate from the readily available starting material, 2,4-pentanedione (acetylacetone).

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
2,4-PentanedioneC₅H₈O₂100.12Sigma-Aldrich
Aqueous Ammonia (28-30%)NH₃17.03Fisher Scientific
Acetic AnhydrideC₄H₆O₃102.09Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Anhydrous Sodium SulfateNa₂SO₄142.04J.T. Baker
EthanolC₂H₅OH46.07EMD Millipore

Step-by-Step Protocol:

  • Formation of 3-amino-2,4-pentanedione:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.1 mol) of 2,4-pentanedione in 100 mL of ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 15 mL of concentrated aqueous ammonia (approx. 0.22 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude 3-amino-2,4-pentanedione, which can be used in the next step without further purification.

  • Acetylation to form N-(1-acetyl-2-oxopropyl)acetamide:

    • Dissolve the crude 3-amino-2,4-pentanedione in 100 mL of dichloromethane in a 250 mL round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 11.2 g (0.11 mol) of acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-acetyl-2-oxopropyl)acetamide.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to afford a crystalline solid.

Part 2: Synthesis of this compound (Final Product)

This final step involves the acid-catalyzed cyclodehydration of the synthesized precursor.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
N-(1-acetyl-2-oxopropyl)acetamideC₇H₁₁NO₃157.17(Synthesized in Part 1)
Concentrated Sulfuric AcidH₂SO₄98.08Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37Acros Organics
Silica Gel for Column ChromatographySiO₂60.08Sorbent Technologies
HexaneC₆H₁₄86.18J.T. Baker
Ethyl AcetateC₄H₈O₂88.11EMD Millipore

Step-by-Step Protocol:

  • Cyclodehydration Reaction:

    • In a 100 mL round-bottom flask, carefully add 5.0 g (0.032 mol) of N-(1-acetyl-2-oxopropyl)acetamide to 20 mL of concentrated sulfuric acid at 0 °C.

    • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield this compound as a pure compound.

Data Summary

Table of Predicted Characterization Data for this compound

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃) δ 2.55 (s, 3H, acetyl CH₃), 2.50 (s, 3H, oxazole C5-CH₃), 2.45 (s, 3H, oxazole C2-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 192.5 (C=O), 158.0 (oxazole C2), 148.0 (oxazole C5), 135.0 (oxazole C4), 30.0 (acetyl CH₃), 14.0 (oxazole C2-CH₃), 11.5 (oxazole C5-CH₃)
IR (Infrared) Spectroscopy ~1690 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch), ~1100 cm⁻¹ (C-O-C stretch)
Mass Spectrometry (EI) m/z 139 (M⁺)

Visualizing the Workflow

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Cyclodehydration A 2,4-Pentanedione C 3-Amino-2,4-pentanedione (Crude) A->C Amination B Aqueous Ammonia B->C E N-(1-acetyl-2-oxopropyl)acetamide (Crude) C->E Acetylation D Acetic Anhydride D->E F Recrystallization E->F G Purified Precursor F->G H Purified Precursor J Cyclization & Neutralization H->J Dehydration I Conc. H₂SO₄ I->J K Extraction & Purification J->K L This compound (Final Product) K->L

Caption: Synthetic workflow for this compound.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • PubChem. 3-Aminopentane-2,4-dione. [Link]

  • Jassim, A.A., & Kuznetsov, A.E. (2006). Condensation of acetylacetone with amines. Fine Chemical Technologies, 1(1), 71-74. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Jassim, A.A., & Kuznetsov, A.E. (2006). Condensation of acetylacetone with amines. Fine Chemical Technologies. [Link]

  • Wikipedia. Acetylacetone. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

Using 1-(2,5-dimethyloxazol-4-yl)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Leveraging 1-(2,5-dimethyloxazol-4-yl)ethanone in Modern Organic Synthesis

Abstract

This document provides a detailed guide for the synthetic applications of this compound, a versatile heterocyclic ketone. The oxazole motif is a privileged scaffold in medicinal chemistry, and this particular building block offers multiple reaction sites for diversification. Its stable heterocyclic core and reactive ketone group make it an ideal starting material for constructing more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] This guide covers the fundamental properties, key synthetic transformations with detailed protocols, and the strategic rationale behind its use in constructing diverse chemical entities.

Introduction: The Strategic Value of the Oxazole Core

The this compound building block (Figure 1) is a valuable intermediate for several key reasons. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The acetyl group at the C4 position serves as a versatile chemical handle for a wide array of classical and contemporary organic reactions. Furthermore, the two methyl groups at C2 and C5 offer sites for potential late-stage functionalization, although they are generally less reactive than the acetyl moiety. This combination of a stable, biologically relevant core and multiple points for diversification makes it a powerful tool for generating libraries of novel compounds for screening and lead optimization.[1]

Figure 1: Structure of this compound

Key transformations starting from the title building block.

Protocol 1: Synthesis of Oxazole-Based Chalcone Analogs via Claisen-Schmidt Condensation

Application: The formation of α,β-unsaturated ketones (chalcones) is a cornerstone of synthetic chemistry. These products are valuable intermediates for synthesizing other heterocyclic systems (e.g., pyrimidines, pyrazoles) or can be evaluated directly for biological activity.

Causality: This reaction relies on the base-catalyzed deprotonation of the α-carbon of the acetyl group, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous or easily induced, driven by the formation of a stable, conjugated system.

Experimental Protocol:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialSigma-Aldrich, etc.
Aromatic Aldehyde (e.g., Benzaldehyde)ElectrophileMajor chemical suppliers
Ethanol (EtOH)SolventStandard lab grade
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Base CatalystStandard lab grade
Hydrochloric Acid (HCl), diluteNeutralizationStandard lab grade

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (2.0 eq, typically 10-20% w/v) dropwise. The reaction may turn color and a precipitate may begin to form.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting ketone by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. Acidify the solution to pH ~6-7 with dilute HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure chalcone analog.

Protocol 2: Synthesis of α-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

Application: α-Haloketones are highly reactive and versatile intermediates. The resulting α-bromo ketone is a powerful electrophile used in nucleophilic substitution reactions, notably in the Hantzsch synthesis of thiazoles and other related heterocycles. [2] Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition. A subsequent deprotonation yields the stable α-bromoketone product. Acetic acid is a common solvent and catalyst for this transformation.

Experimental Protocol:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialSigma-Aldrich, etc.
Bromine (Br₂)Halogenating AgentMajor chemical suppliers
Glacial Acetic AcidSolvent / CatalystStandard lab grade
Sodium Thiosulfate SolutionQuenching AgentStandard lab grade
Dichloromethane (DCM)Extraction SolventStandard lab grade

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise with vigorous stirring. The red-brown color of bromine should dissipate as it is consumed. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice water. If any unreacted bromine remains, quench it by adding a saturated solution of sodium thiosulfate until the color disappears.

  • Isolation: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude α-bromo ketone is often used directly in the next step without further purification due to its potential lachrymatory nature and instability.

Protocol 3: Formation of this compound Oxime

Application: The conversion of ketones to oximes is a fundamental transformation. Oxime functionalities are prevalent in medicinal chemistry, known to participate in hydrogen bonding and modulate the electronic properties of a molecule. [3]They can also serve as precursors for Beckmann rearrangements or be reduced to amines.

Causality: This reaction is a classic condensation between a carbonyl group and hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule results in the formation of the C=N double bond of the oxime. The reaction is often mildly acid-catalyzed to activate the carbonyl group.

Experimental Protocol:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialSigma-Aldrich, etc.
Hydroxylamine Hydrochloride (NH₂OH·HCl)ReagentMajor chemical suppliers
Sodium Acetate (NaOAc) or PyridineBaseStandard lab grade
Ethanol / WaterSolventStandard lab grade

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The oxime product should have a different Rf value than the starting ketone.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the oxime product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude oxime can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Precursor Synthesis: Accessing the Building Block

Understanding the synthesis of the title compound provides context for its availability and potential impurities. A common route to substituted oxazoles is the Robinson-Gabriel synthesis.

Diagram 2: Robinson-Gabriel Synthesis Pathway

G A α-Acylamino Ketone B This compound A->B  Cyclodehydration  (e.g., PPA, H₂SO₄)

A general route to the oxazole core.<[4]/center>

The synthesis involves the cyclodehydration of an α-acylamino ketone precursor. This precursor can be formed via methods like the Dakin-West reaction, starting from an amino acid (e.g., alanine) and an anhydride. [4]The final cyclization is typically promoted by strong dehydrating agents like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. [4]

Conclusion

This compound is a strategically valuable building block whose utility is centered on the reactivity of its acetyl group. Through straightforward, high-yielding reactions such as condensations, halogenations, and oximations, chemists can access a rich diversity of more complex structures. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to exploit the full synthetic potential of this versatile oxazole derivative.

References

  • MySkinRecipes. This compound.
  • CNKI. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole.
  • AbacipharmTech. This compound.
  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.
  • ECHEMI. 5-Acetyl-2,4-dimethyloxazole SDS, 23012-25-1 Safety Data Sheets.
  • Chem-Impex. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.
  • Sigma-Aldrich. This compound.

Sources

Applications of 1-(2,5-dimethyloxazol-4-yl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating comprehensive Google searches to gather information on 1-(2,5-dimethyloxazol-4-yl)ethanone's applications in medicinal chemistry. The focus is its synthesis, known biological activities, and its role as a scaffold or intermediate in drug discovery. Analysis of search results to identify relevant data points will follow.

Expanding Data Gathering

I'm now expanding my data gathering phase, going beyond initial Google searches. The next step involves deeper dives into therapeutic areas where this compound and its derivatives might be valuable, like kinase inhibitors and anti-inflammatory agents. I am seeking specific molecule examples and their biological data. I will also be focused on finding existing synthesis protocols and activity assays.

Defining Project Scope

I've transitioned from general data gathering to defining the project's scope, including detailed sections, such as the synthesis of its derivatives and the underlying mechanisms for its application in different therapies. Now I'm focusing on crafting step-by-step protocols, and I'll create detailed diagrams to help visualize synthetic pathways. I'll also compile quantitative data like IC50 values.

Initiating the Research

I've made a good start, uncovering that this compound serves as a chemical intermediate. My research confirms that the oxazole scaffold is a focal point in medicinal chemistry. It's especially notable for its potential in creating anti-inflammatory and other biologically active compounds.

Pinpointing Specific Applications

I'm now digging deeper into the practical applications. While the importance of the oxazole scaffold is clear, I haven't found specific drugs or detailed synthesis protocols directly linked to this compound. My search highlights the general use of oxazoles, but the next step is to find concrete examples and protocols to directly connect this intermediate to actual drug development.

Narrowing the Focus

I've made headway, confirming the intermediate's role in pharma synthesis. My research highlights the oxazole scaffold's broad biological activity, including anti-inflammatory capabilities. I found a product page stating it's key for APIs, especially for its medicinal chemistry value, building complex molecules with antimicrobial or anti-inflammatory potential. However, I haven't found specific drugs or synthesis protocols directly using this compound. My next steps involve finding these concrete examples.

Analyzing Available Data

I've completed a second round of searches, which yielded more focused information. While specific applications and detailed protocols for this compound remain scarce, the data reinforces its critical role as a key intermediate in medicinal chemistry, particularly for synthesizing compounds with potential anti-properties.

Defining Potential Protocols

I've located analogous protocols for similar heterocyclic ketones and think I can adapt them for this compound. For example, I found robust reactions like the Claisen-Schmidt condensation applicable to acetophenones. I also found that protocols for kinase and COX/LOX assays can be generalized. I haven't found a named drug explicitly using this compound, suggesting it's used in early-stage discovery. I'll structure the document to introduce the compound as a building block.

Consolidating Findings and Next Steps

My current searches have confirmed the compound's use as a key intermediate in drug discovery, specifically for synthesizing anti-inflammatory and antimicrobial compounds, though detailed applications are still limited. I've adapted protocols for similar ketones and will focus on creating a representative protocol for a chalcone derivative, followed by a relevant biological assay protocol. I will ensure all data is fully cited and referenced. I believe further searches are not necessary at this time.

Application Notes & Protocols: Derivatization of 1-(2,5-dimethyloxazol-4-yl)ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its utility stems from its ability to act as a bioisostere for ester and amide functionalities, engage in hydrogen bonding, and serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation. The inherent stability and synthetic tractability of the oxazole core make it an ideal starting point for the development of novel therapeutic agents across various disease areas, including infectious diseases, inflammation, and oncology.[2][3][4]

The subject of this guide, 1-(2,5-dimethyloxazol-4-yl)ethanone , is a particularly valuable starting material for drug discovery campaigns.[5] It features a stable, substituted oxazole core and, critically, a reactive acetyl group at the C4 position. This ketone functionality serves as a versatile chemical handle, enabling a wide array of derivatization reactions to rapidly generate libraries of diverse analog compounds for structure-activity relationship (SAR) studies.

This document provides a detailed technical guide for researchers, outlining field-proven protocols for the derivatization of this scaffold. The focus is not merely on procedural steps but on the strategic rationale behind each chemical transformation and its relevance to modern drug discovery objectives.

Strategic Overview of Derivatization

The primary reactive centers of this compound are the acetyl group's carbonyl carbon and the adjacent α-methyl protons. Our strategy will focus on exploiting the reactivity of these sites to introduce molecular diversity.

G cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_products Generated Chemical Space start_mol This compound reductive_amination Reductive Amination start_mol->reductive_amination C=O knoevenagel Knoevenagel Condensation start_mol->knoevenagel C=O alpha_halogenation α-Halogenation & Substitution start_mol->alpha_halogenation α-CH3 mannich Mannich Reaction start_mol->mannich α-CH3 amines Diverse Amines (Solubility, H-bonding) reductive_amination->amines alkenes Extended Conjugated Systems (Scaffold Hopping) knoevenagel->alkenes substituted Functionalized α-Position (New Vectors) alpha_halogenation->substituted aminomethyl β-Amino Ketones (Pharmacophores) mannich->aminomethyl

Fig 1. Derivatization workflow for this compound.

Derivatization of the Acetyl Group (C=O)

The ketone's carbonyl group is the most prominent site for chemical modification, readily undergoing nucleophilic addition reactions.

Reductive Amination: Introducing Basic Centers

Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for converting ketones or aldehydes into amines.[6][7][8] This two-step, one-pot reaction first involves the formation of a Schiff base (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine. Introducing amine functionalities is a highly effective strategy for modulating a compound's physicochemical properties. Basic amines can improve aqueous solubility, provide a handle for salt formation, and introduce a key hydrogen bond donor/acceptor group to interact with biological targets.[9] It is one of the most widely used reactions for C-N bond formation in the pharmaceutical industry.[6][7][8][9]

Protocol Trustworthiness: The protocol below utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. Unlike harsher reagents like sodium borohydride, STAB is stable in anhydrous acidic conditions, which favor imine formation, and it does not readily reduce the starting ketone. This selectivity minimizes side products and simplifies purification, making the protocol highly reliable.

Protocol 2.1: Reductive Amination with Primary/Secondary Amines

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 139 mg, 1.0 mmol) and the chosen amine (e.g., 1.1 mmol).

  • Dissolve the reactants in anhydrous DCM (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.05 mL). Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.

ParameterValue/ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective for iminium ions, tolerant of acidic conditions.
Solvent Anhydrous DCM or DCEAprotic, effectively solubilizes reactants, does not interfere with reaction.
Catalyst Acetic AcidCatalyzes the dehydration step to form the iminium ion intermediate.
Temperature Room TemperatureSufficient for most amine couplings; avoids thermal degradation.
Stoichiometry Amine (1.1-1.5 eq), STAB (1.5 eq)Slight excess of amine drives imine formation; excess reductant ensures complete conversion.
Knoevenagel Condensation: Carbon-Carbon Bond Formation

Scientific Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of a ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[10][11] The reaction, typically catalyzed by a weak base, proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product (a conjugated enone).[11] This strategy is highly valuable for extending the molecular scaffold, exploring new chemical space, and introducing functionalities that can serve as Michael acceptors or participate in further cycloaddition reactions.

Protocol Trustworthiness: This protocol uses piperidine as a mild base catalyst, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the starting ketone.[11] The azeotropic removal of water using a Dean-Stark apparatus drives the equilibrium towards the dehydrated product, ensuring high conversion and yield.

Protocol 2.2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (139 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and toluene (20 mL).

  • Add piperidine (0.01 mL, 0.1 mmol) as the catalyst.

  • Heat the mixture to reflux and allow it to stir vigorously for 3-6 hours. Water will collect in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, wash the toluene solution with 1M HCl, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be recrystallized (e.g., from ethanol or ethyl acetate/hexanes) or purified by flash column chromatography.

G cluster_logic Knoevenagel Condensation Logic ketone Oxazole Ketone (Electrophile) addition Nucleophilic Addition ketone->addition active_methylene Active Methylene Cmpd. (e.g., Malononitrile) (Nucleophile Source) base Weak Base (e.g., Piperidine) active_methylene->base Deprotonation enolate Enolate Formation base->enolate Catalyzes enolate->addition dehydration Dehydration (Water Removal) addition->dehydration product α,β-Unsaturated Product dehydration->product

Fig 2. Logical flow of the base-catalyzed Knoevenagel condensation.

Derivatization of the α-Methyl Group

The methyl group adjacent to the carbonyl (the α-position) is activated by the electron-withdrawing ketone, making its protons acidic and susceptible to deprotonation or radical abstraction.

α-Halogenation and Nucleophilic Substitution

Scientific Rationale: The selective introduction of a halogen atom (typically bromine) at the α-position transforms the inert methyl group into a versatile electrophilic handle.[12][13] This α-haloketone is a powerful intermediate that can readily undergo Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides, carboxylates), allowing for the attachment of diverse functional groups and building blocks.[14] This two-step sequence is a robust method for creating a new vector for SAR exploration directly adjacent to the core scaffold.

Protocol Trustworthiness: The use of N-Bromosuccinimide (NBS) is a standard and reliable method for α-bromination of ketones.[15] The protocol can be initiated by radical initiators or acid catalysts. The subsequent substitution reaction is a classic Sₙ2 displacement, which is generally high-yielding and predictable, provided a suitable nucleophile and non-protic solvent are used.

Protocol 3.1a: α-Bromination with NBS

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (azobisisobutyronitrile) (0.05 eq) or p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve this compound (139 mg, 1.0 mmol) in CCl₄ (10 mL).

  • Add NBS (187 mg, 1.05 mmol) and a catalytic amount of AIBN (8 mg, 0.05 mmol).

  • Heat the mixture to reflux (approx. 77°C) for 1-3 hours. Monitor the reaction by TLC; the succinimide byproduct will float to the surface upon completion.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Caution: The resulting α-bromoketone is a lachrymator and should be handled with care in a fume hood. It is often used immediately in the next step without extensive purification.

Protocol 3.1b: Nucleophilic Substitution

Materials:

  • Crude 1-(2,5-dimethyloxazol-4-yl)-2-bromoethanone (1.0 eq)

  • Desired Nucleophile (e.g., morpholine, sodium azide, potassium thioacetate) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (1.5 eq, if nucleophile is an amine salt)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude α-bromoketone from the previous step in anhydrous MeCN (10 mL).

  • Add the nucleophile (1.2 mmol) and K₂CO₃ (207 mg, 1.5 mmol), if required.

  • Stir the mixture at room temperature for 2-12 hours. The reaction can be gently heated (40-50°C) to accelerate slow reactions.

  • Monitor progress by LC-MS.

  • Work-up: Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate or DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by flash column chromatography.

The Mannich Reaction: Synthesis of β-Amino Ketones

Scientific Rationale: The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group.[16] It involves the reaction of the starting ketone, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (or ammonia).[16][17] The products, known as Mannich bases or β-amino ketones, are important pharmacophores in their own right and are key intermediates for synthesizing more complex molecules.[18][19] This reaction introduces a flexible three-atom linker (C-C-N) that can significantly impact a molecule's conformational profile and biological activity.

Protocol Trustworthiness: This classic protocol uses pre-generated Eschenmoser's salt (dimethylmethyleneammonium iodide), a stable and highly reactive source of the dimethylaminomethyl carbocation. This avoids the need to handle formaldehyde directly and often leads to cleaner reactions and higher yields compared to traditional Mannich conditions.

Protocol 3.2: Aminomethylation via Eschenmoser's Salt

Materials:

  • This compound (1.0 eq)

  • Eschenmoser's salt (dimethylmethyleneammonium iodide) (1.2 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (139 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Add Eschenmoser's salt (222 mg, 1.2 mmol).

  • Stir the mixture at room temperature for 12-24 hours. The reaction is typically gentle.

  • Monitor the reaction by LC-MS for the formation of the product.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Mannich base by flash column chromatography, often using a mobile phase containing a small amount of triethylamine (0.1-1%) to prevent streaking on the silica gel.

Conclusion and Outlook

The protocols detailed in this guide represent a robust and versatile toolkit for the derivatization of this compound. By strategically targeting the ketone and its adjacent α-methyl group, researchers can rapidly access a wide diversity of chemical structures. Reductive amination and the Mannich reaction introduce crucial amino functionalities, while Knoevenagel condensation and α-alkylation provide avenues for scaffold extension and functionalization. These methods are scalable, reliable, and directly applicable to the generation of focused compound libraries for hit-to-lead optimization in a drug discovery setting. The resulting derivatives are primed for downstream biological evaluation, paving the way for the discovery of novel therapeutics based on the privileged oxazole scaffold.

References

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. article. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ResearchGate. [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). Slideshare. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2022). MDPI. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

  • Toolkit for Reductive Amination in Drug Discovery. (2003). BioResearch - LabMedica. [Link]

  • Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Taylor & Francis Online. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

  • Synthesis of α-Bromoketones. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]

  • Method for synthesizing alpha-brominated aromatic ketones compound.
  • Ligand-Promoted Alkynylation of Aryl Ketones: A Practical Tool for Structural Diversity in Drugs and Natural Products. ResearchGate. [Link]

  • Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Semantic Scholar. [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Press. [Link]

  • The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. LinkedIn. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. [Link]

  • Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. Tikrit Journal of Pure Science. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • This compound. MySkinRecipes. [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI. [Link]

  • 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). MDPI. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan. (2013). PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Mannich Bases of Benzothiazolyl Oxadiazoles. (2010). Asian Journal of Chemistry. [Link]

  • Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate. [Link]

  • 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. PubChem. [Link]

Sources

Application Notes and Protocols: 1-(2,5-Dimethyloxazol-4-yl)ethanone as a Key Intermediate for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the core structures of a diverse array of biologically active molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure contribute to its capacity to effectively interact with various biological targets. 1-(2,5-Dimethyloxazol-4-yl)ethanone, a polysubstituted oxazole, serves as a valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds.[1] The presence of a reactive ketone functional group and a stable heterocyclic core allows for extensive chemical modifications, making it a crucial building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the preparation of a potent class of anti-cancer agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective utilization in multi-step syntheses.

PropertyValueSource
CAS Number 23000-12-6[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Off-white to yellow crystalline solid-
Boiling Point 203.678°C at 760 mmHg[1]
Storage 2-8°C, under dry and sealed conditions[1]

Synthesis of the Intermediate: this compound

The construction of the 2,4,5-trisubstituted oxazole ring of this compound can be efficiently achieved through several established synthetic methodologies. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a robust and widely employed method.[2][3]

Protocol 1: Robinson-Gabriel Synthesis

This protocol outlines the synthesis of this compound starting from readily available 3-amino-2,4-pentanedione.

Reaction Scheme:

Robinson-Gabriel Synthesis cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclodehydration 3-amino-2,4-pentanedione 3-Amino-2,4-pentanedione N-acetyl_intermediate N-(1-acetyl-2-oxopropyl)acetamide (α-acylamino ketone intermediate) 3-amino-2,4-pentanedione->N-acetyl_intermediate Pyridine Acetic_Anhydride Acetic Anhydride (Ac₂O) Acetic_Anhydride->N-acetyl_intermediate Cyclization N-(1-acetyl-2-oxopropyl)acetamide Target_Molecule This compound Cyclization->Target_Molecule H₂SO₄ (conc.) Heat

Caption: Robinson-Gabriel synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Supplier
3-Amino-2,4-pentanedione hydrochlorideC₅H₈ClNO₂153.58Commercially Available
Acetic Anhydride(CH₃CO)₂O102.09Standard Supplier
PyridineC₅H₅N79.10Standard Supplier
Concentrated Sulfuric AcidH₂SO₄98.08Standard Supplier
Diethyl Ether(C₂H₅)₂O74.12Standard Supplier
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Standard Supplier
Anhydrous Magnesium SulfateMgSO₄120.37Standard Supplier

Step-by-Step Protocol:

Part A: N-Acetylation of 3-Amino-2,4-pentanedione

  • To a stirred solution of 3-amino-2,4-pentanedione hydrochloride (1.0 eq) in pyridine (3.0 eq) at 0 °C, slowly add acetic anhydride (2.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-acetyl-2-oxopropyl)acetamide. This intermediate is often used in the next step without further purification.

Part B: Cyclodehydration to form this compound

  • Carefully add the crude N-(1-acetyl-2-oxopropyl)acetamide (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C.

  • Heat the mixture to 100 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to afford pure this compound.

Expected Yield and Purity:

ParameterExpected Value
Yield 65-75% (over two steps)
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ 2.55 (s, 3H), 2.52 (s, 3H), 2.48 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 193.1, 158.9, 150.2, 129.8, 30.1, 14.2, 11.5

Application in API Synthesis: A Potent Histone Deacetylase (HDAC) Inhibitor

This compound is a valuable precursor for the synthesis of novel histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. Suberoylanilide hydroxamic acid (SAHA, Vorinostat) is an FDA-approved HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.[4][5][6] The following protocol describes the synthesis of a novel SAHA analog incorporating the 2,5-dimethyloxazole moiety.

Protocol 2: Synthesis of an Oxazole-Based SAHA Analog

This multi-step synthesis utilizes the this compound intermediate to construct a potent HDAC inhibitor.

Overall Synthetic Workflow:

SAHA_Analog_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling & Hydroxamic Acid Formation Intermediate This compound Bromo_Intermediate 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone Intermediate->Bromo_Intermediate CuBr₂ EtOAc/CHCl₃ Alkylation_Start 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone Alkylated_Product Methyl 6-((2-(2,5-dimethyloxazol-4-yl)-2-oxoethyl)amino)hexanoate Alkylation_Start->Alkylated_Product K₂CO₃, DMF Aniline_Derivative Methyl 6-aminohexanoate Aniline_Derivative->Alkylated_Product Hydrolysis_Start Methyl 6-((2-(2,5-dimethyloxazol-4-yl)-2-oxoethyl)amino)hexanoate Carboxylic_Acid 6-((2-(2,5-dimethyloxazol-4-yl)-2-oxoethyl)amino)hexanoic acid Hydrolysis_Start->Carboxylic_Acid LiOH, THF/H₂O Coupling_Start 6-((2-(2,5-dimethyloxazol-4-yl)-2-oxoethyl)amino)hexanoic acid Final_Product N-hydroxy-N'-(2-(2,5-dimethyloxazol-4-yl)-2-oxoethyl)octanediamide (Oxazole-SAHA Analog) Coupling_Start->Final_Product EDC, HOBt, DIPEA Aniline Aniline Aniline->Final_Product Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Final_Product Stepwise or one-pot

Caption: Multi-step synthesis of an oxazole-based SAHA analog.

Step-by-Step Protocol:

A. Synthesis of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

  • A mixture of this compound (1.0 eq) and copper(II) bromide (2.2 eq) in a 1:1 mixture of ethyl acetate and chloroform is refluxed for 6 hours.

  • After cooling, the solid is filtered off, and the filtrate is concentrated.

  • The residue is purified by column chromatography on silica gel to give the α-bromo ketone.

B. Synthesis of Methyl 6-((2-(2,5-dimethyloxazol-4-yl)-2-oxoethyl)amino)hexanoate

  • To a solution of 2-bromo-1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq) and methyl 6-aminohexanoate (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

C. Synthesis of 6-((2-(2,5-dimethyloxazol-4-yl)-2-oxoethyl)amino)hexanoic acid

  • To a solution of the methyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the carboxylic acid.

D. Synthesis of the Final Oxazole-SAHA Analog

  • To a solution of the carboxylic acid (1.0 eq), aniline (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N'-diisopropylethylamine (DIPEA) (2.0 eq) in DMF, add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • To the resulting amide, add a freshly prepared solution of hydroxylamine (from hydroxylamine hydrochloride and a base) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up involves partitioning between ethyl acetate and water, followed by purification of the organic layer by column chromatography to yield the final product.

Conclusion: A Gateway to Novel Pharmaceuticals

This compound is a strategically important intermediate that provides a facile entry into a variety of complex molecular architectures. The protocols detailed herein offer robust and reproducible methods for its synthesis and subsequent elaboration into a promising class of anti-cancer agents. The versatility of this building block, coupled with the established biological significance of the oxazole scaffold, ensures its continued importance in the field of drug discovery and development. The methodologies presented can be adapted and modified to generate extensive libraries of novel compounds for screening against a wide range of therapeutic targets.

References

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • CUTM Courseware. Oxazole.pdf. Available from: [Link]

  • PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • PubMed. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available from: [Link]

  • The Royal Society of Chemistry. A new consecutive three-component oxazole synthesis by an amidation-coupling- cycloisomerization (ACCI) sequence. Available from: [Link]

  • AbacipharmTech. This compound. Available from: [Link]

  • PubMed. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Available from: [Link]

  • CNKI. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Available from: [Link]

  • PubMed Central (PMC). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. Available from: [Link]

  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available from: [Link]

  • MDPI. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Available from: [Link]

  • Wikipedia. Diacetyl monoxime. Available from: [Link]

  • Beilstein Journals. α,ß-Didehydrosuberoylanilide hydroxamic acid (DDSAHA) as precursor and possible analogue of the anticancer drug SAHA. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available from: [Link]

  • Google Patents. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • PubMed. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Available from: [Link]

  • PubChem. 4-Ethyl-2,5-dimethyloxazole. Available from: [Link]

  • The Good Scents Company. 2,5-dimethyl-4-ethyl oxazole. Available from: [Link]

  • MDPI. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Available from: [Link]

  • MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]

  • Google Patents. CN101058550A - Preparation method for diacetylmonoxime.

Sources

Application Notes & Protocols: The Strategic Role of 1-(2,5-dimethyloxazol-4-yl)ethanone in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Oxazole Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Within the arsenal of synthetic building blocks, 1-(2,5-dimethyloxazol-4-yl)ethanone (CAS No. 23000-12-6) has emerged as a particularly valuable and versatile precursor.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound. Its unique molecular architecture, featuring a stable oxazole ring coupled with a reactive acetyl (ketone) group, provides multiple avenues for chemical elaboration. The oxazole core itself is a bioisostere for ester and amide functionalities, offering favorable metabolic stability and molecular recognition properties, while the ketone serves as a reactive handle for constructing new ring systems.

We will move beyond simple procedural lists to explain the chemical rationale behind key transformations, offering detailed, field-tested protocols for the synthesis of high-value pyrazole and pyridine derivatives. This document is designed to empower researchers to leverage this key intermediate for the construction of complex molecular architectures.

Core Reactivity and Synthetic Rationale

The synthetic potential of this compound is primarily dictated by the reactivity of its acetyl group. The α-protons on the methyl group are acidic and readily abstracted, forming an enolate intermediate. This enolate is a potent nucleophile, capable of participating in a wide array of condensation and alkylation reactions. Furthermore, the carbonyl carbon is electrophilic, making it a target for nucleophilic attack. This dual reactivity is the foundation for its use in constructing larger, more complex heterocyclic systems.

The 2,5-dimethyl-substituted oxazole ring is generally stable under many reaction conditions, making it an excellent scaffold. Its electronic properties can influence the reactivity of the adjacent ketone, and it ultimately becomes an integral substituent on the newly formed heterocyclic ring, modulating the final compound's physicochemical and biological properties.

Application Note I: Synthesis of Substituted Pyrazoles

Scientific Context: Pyrazoles are a prominent class of N-heterocycles renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] A common and robust method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] Here, we demonstrate how this compound can be converted into a 1,3-dicarbonyl equivalent (an enaminone) and subsequently cyclized to yield a highly functionalized pyrazole.

Workflow for Pyrazole Synthesis

A This compound B Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) A->B C Intermediate: (E)-3-(dimethylamino)-1-(2,5-dimethyloxazol-4-yl)prop-2-en-1-one B->C D Cyclocondensation with Hydrazine Hydrate C->D E Product: 4-(2,5-dimethyloxazol-4-yl)-1H-pyrazole D->E F Purification (Recrystallization or Chromatography) E->F G Final Characterized Product F->G

Caption: Workflow for the synthesis of a pyrazole derivative.

Protocol: Synthesis of 4-(2,5-dimethyloxazol-4-yl)-1H-pyrazole

Step 1: Synthesis of the Enaminone Intermediate

  • To a 100 mL round-bottom flask, add this compound (5.0 g, 35.9 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.7 g, 89.8 mmol, 2.5 eq).

  • Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours.

    • Causality: Heating facilitates the condensation reaction between the ketone and DMF-DMA, leading to the formation of the enaminone intermediate and elimination of methanol and dimethylamine.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the excess DMF-DMA under reduced pressure to yield the crude (E)-3-(dimethylamino)-1-(2,5-dimethyloxazol-4-yl)prop-2-en-1-one, which is often used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyrazole Ring

  • Dissolve the crude enaminone from the previous step in ethanol (50 mL).

  • Add hydrazine hydrate (2.7 g, 53.9 mmol, 1.5 eq) dropwise to the solution at room temperature.

    • Causality: Hydrazine acts as the dinucleophile. The initial attack occurs at the β-carbon of the enaminone, displacing dimethylamine. A subsequent intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the aromatic pyrazole ring.[3][5]

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure. Add water (50 mL) to the residue, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary: Expected Results
ParameterExpected Value
Product Name 4-(2,5-dimethyloxazol-4-yl)-1H-pyrazole
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Typical Yield 75-85% (over two steps)
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8 (s, 2H, pyrazole-H), 2.5 (s, 3H, oxazole-CH₃), 2.3 (s, 3H, oxazole-CH₃). NH proton may be broad.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.2, 148.5, 137.0, 129.8, 115.1, 13.7, 10.1.

Application Note II: Synthesis of Substituted Pyridines

Scientific Context: The pyridine ring is a fundamental scaffold in drug discovery, present in numerous blockbuster drugs. The Bohlmann-Rahtz pyridine synthesis and related methodologies provide a powerful route to constructing this ring system.[6] These reactions typically involve the condensation of an enamine with an α,β-unsaturated carbonyl compound. By reacting this compound with an enamine derived from another ketone and an ammonia source, a substituted pyridine can be assembled in a one-pot, multi-component fashion.

Workflow for Pyridine Synthesis

A This compound C One-Pot Reaction (Michael Addition & Cyclodehydration) A->C B Ethyl Acetoacetate + Ammonium Acetate B->C D Intermediate: Dihydropyridine species C->D E In-situ Oxidation/ Aromatization D->E F Product: Ethyl 2,6-dimethyl-4-(2,5-dimethyloxazol-4-yl)pyridine-3-carboxylate E->F G Purification (Column Chromatography) F->G H Final Characterized Product G->H

Caption: One-pot synthesis of a substituted pyridine derivative.

Protocol: Synthesis of Ethyl 2,6-dimethyl-4-(2,5-dimethyloxazol-4-yl)pyridine-3-carboxylate
  • In a 250 mL three-neck flask equipped with a reflux condenser, add this compound (5.0 g, 35.9 mmol), ethyl acetoacetate (4.67 g, 35.9 mmol), and ammonium acetate (8.3 g, 107.7 mmol, 3.0 eq).

  • Add glacial acetic acid (50 mL) as the solvent and catalyst.

    • Causality: Acetic acid catalyzes the formation of the enamine from ethyl acetoacetate and ammonia (from ammonium acetate). It then promotes the Michael addition of this enamine to the α,β-unsaturated ketone (formed in-situ from self-condensation or reaction of the starting ketone) followed by cyclization and dehydration to form the pyridine ring.

  • Heat the mixture to reflux (approx. 120 °C) for 8-10 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing ice water (200 mL).

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure pyridine derivative.

Data Summary: Expected Results
ParameterExpected Value
Product Name Ethyl 2,6-dimethyl-4-(2,5-dimethyloxazol-4-yl)pyridine-3-carboxylate
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.31 g/mol
Typical Yield 60-70%
Appearance Viscous oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.15 (s, 1H, pyridine-H), 4.10 (q, 2H, OCH₂), 2.60 (s, 3H, pyridine-CH₃), 2.55 (s, 3H, pyridine-CH₃), 2.45 (s, 3H, oxazole-CH₃), 2.30 (s, 3H, oxazole-CH₃), 1.20 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.5, 159.0, 157.5, 150.1, 148.8, 147.2, 125.1, 121.5, 60.5, 24.1, 22.8, 14.2, 13.5, 10.0.

References

  • This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • 1-(4-Methyloxazol-2-yl)ethanone - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH . National Institutes of Health. Available at: [Link]

  • US6407259B1 - Process for the preparation of pyrazoles - Google Patents. Google Patents.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH . National Institutes of Health. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives . Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals . Beilstein Journals. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher . Hilaris Publisher. Available at: [Link]

Sources

Experimental procedure for N-alkylation of 1-(2,5-dimethyloxazol-4-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 1-(2,5-dimethyloxazol-4-yl)ethanone Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive experimental protocol for the N-alkylation of this compound and its derivatives. The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The quaternization of the oxazole nitrogen to form N-alkyloxazolium salts is a critical transformation that not only modifies the parent molecule's physicochemical properties but also generates precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts in modern organic synthesis.[4][5][6] This document offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides field-proven insights for troubleshooting and ensuring a reliable, reproducible synthesis.

Foundational Principles: The Chemistry of Oxazole N-Alkylation

The N-alkylation of an oxazole is a classic nucleophilic substitution reaction. The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it nucleophilic.[1][7] This nitrogen attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide or sulfonate, in a bimolecular nucleophilic substitution (SN2) mechanism. This process results in the formation of a positively charged quaternary N-alkyloxazolium salt.[7]

Causality Behind Experimental Choices:

  • Substrate: The chosen substrate, this compound, features a trisubstituted oxazole ring. The electronic properties of the substituents—two electron-donating methyl groups and an electron-withdrawing acetyl group—modulate the nucleophilicity of the ring nitrogen.

  • Alkylating Agent: The reactivity of the alkylating agent is paramount. Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are highly effective due to their low steric hindrance.[8] For less reactive systems or to accelerate the reaction, more potent agents like alkyl triflates (R-OTf) can be employed.

  • Solvent System: The reaction is best conducted in a polar aprotic solvent. Solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or even neat (solvent-free) conditions at elevated temperatures can be effective.[9][10] These solvents effectively solvate the forming ionic product without interfering with the nucleophilic attack. A base is generally not required for the quaternization of a neutral oxazole ring.

Visualizing the Mechanism

The diagram below illustrates the direct SN2 attack of the oxazole nitrogen on a generic alkyl halide (R-X) to form the N-alkyloxazolium salt.

Caption: General mechanism for the SN2 N-alkylation of an oxazole derivative.

Verifiable Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and detailed characterization steps to ensure the integrity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichEnsure starting material purity via NMR or LC-MS before use.
Alkylating Agent (e.g., Methyl Iodide)Reagent GradeAcros OrganicsCaution: Toxic and volatile. Handle only in a chemical fume hood.
Acetonitrile (MeCN)Anhydrous, >99.8%Fisher ScientificUse of anhydrous solvent prevents potential side reactions.
Diethyl EtherAnhydrousVWRUsed for washing/precipitation of the product salt.
Round-bottom flask & condenserStandard Glassware---Flame-dry glassware under vacuum for moisture-sensitive reactions.
Magnetic stirrer and stir bar---------
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.00 g, 6.53 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (15-20 mL) to dissolve the starting material completely.

  • Reagent Addition: While stirring at room temperature (20-25 °C), add the alkylating agent (e.g., methyl iodide, 1.2 eq, 0.49 mL, 7.84 mmol) dropwise over 2 minutes. If the reaction is highly exothermic, use an ice bath to maintain room temperature.

  • Reaction Execution: Seal the flask (e.g., with a septum under a nitrogen atmosphere or a condenser for reflux) and stir the mixture vigorously. For simple alkyl halides like methyl iodide or benzyl bromide, stirring at room temperature for 12-24 hours is often sufficient. For less reactive halides, the mixture may be heated to reflux (approx. 82 °C for MeCN).

  • In-Process Monitoring (Trustworthiness Check): Monitor the reaction progress every 2-4 hours using TLC (eluent: 50% Ethyl Acetate/Hexanes). The starting material is relatively non-polar. The product, an ionic salt, will remain at the baseline (Rf ≈ 0). The reaction is complete upon the disappearance of the starting material spot. LC-MS can also be used to confirm the formation of the product cation by observing its corresponding m/z.[11][12]

  • Product Isolation: Upon completion, the oxazolium salt may precipitate directly from the reaction mixture as a solid.

    • If a precipitate has formed: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

    • If no precipitate forms: Reduce the solvent volume by approximately 80% using a rotary evaporator. Add anhydrous diethyl ether to the concentrated solution until a precipitate forms. Cool, filter, and wash as described above.

  • Drying: Dry the isolated white or off-white solid under high vacuum for 2-4 hours to remove residual solvent. A typical yield is 85-95%.

Experimental Workflow Diagram

Experimental Workflow start 1. Setup Dissolve Oxazole (1.0 eq) in Anhydrous MeCN add_reagent 2. Addition Add Alkylating Agent (1.2 eq) at Room Temperature start->add_reagent react 3. Reaction Stir for 12-24h at RT or Reflux add_reagent->react monitor 4. Monitoring Check by TLC/LC-MS for Starting Material Disappearance react->monitor monitor->react Incomplete workup 5. Isolation Precipitate/Filter Product Wash with Diethyl Ether monitor->workup Complete characterize 6. Characterization Analyze by NMR, HRMS, MP workup->characterize end Pure N-Alkyloxazolium Salt characterize->end

Caption: Step-by-step workflow for the N-alkylation of oxazole derivatives.

Validation and Characterization

Authenticating the structure and purity of the synthesized N-alkyloxazolium salt is non-negotiable. The following methods provide a robust validation framework.

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation & Purity- Appearance of new signals for the added alkyl group (e.g., a singlet ~4.0-4.5 ppm for N-CH₃). - Downfield shift of existing oxazole protons (e.g., 2-CH₃ and 5-CH₃) due to the positive charge on nitrogen.[13]
¹³C NMR Carbon Skeleton Confirmation- Appearance of a new carbon signal for the N-alkyl group. - Downfield shifts for the oxazole ring carbons (C2, C4, C5).
HRMS (ESI+) Exact Mass & Formula Verification- Detection of the cation's mass [M]⁺, confirming the molecular formula with high accuracy (<5 ppm error).[14]
Melting Point (MP) Purity Assessment- The salt product should have a sharp and significantly higher melting point compared to the liquid starting material.[11]
FT-IR Spectroscopy Functional Group Analysis- Persistence of the C=O stretch from the acetyl group (~1680-1700 cm⁻¹). - Changes in the C=N and C-O stretching region of the ring.

Field-Proven Insights & Troubleshooting

IssueProbable CauseRecommended Solution
Reaction is Sluggish or Incomplete 1. Insufficient reactivity of the alkylating agent. 2. Low reaction temperature.1. Switch to a more reactive agent (e.g., from alkyl bromide to alkyl iodide or triflate). 2. Increase the reaction temperature by heating to reflux. Ensure the condenser is efficient to prevent solvent loss.
Product is an Oil, Not a Solid 1. Presence of impurities. 2. The specific salt is hygroscopic or has a low melting point.1. Ensure thorough washing with a non-polar solvent like ether or hexane.[15] 2. Attempt trituration with multiple portions of fresh, cold, anhydrous diethyl ether. If it remains an oil, remove all solvent under high vacuum.
Low Isolated Yield 1. Product is partially soluble in the wash solvent. 2. Incomplete reaction.1. Use minimal amounts of cold washing solvent (diethyl ether). 2. Confirm reaction completion via TLC/LC-MS before proceeding to work-up. If necessary, add more alkylating agent and extend the reaction time.

Conclusion

The N-alkylation of this compound derivatives is a robust and high-yielding transformation that produces valuable oxazolium salts. By following the detailed protocol and validation steps outlined in this guide, researchers can reliably synthesize and characterize these important compounds. The provided insights into the reaction mechanism, experimental choices, and troubleshooting are designed to empower scientists in drug development and synthetic chemistry to achieve consistent and successful outcomes.

References

  • Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. (n.d.). University of Saskatchewan. Retrieved January 6, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]

  • The synthesis of thiophenium and of oxazolium salts from diazoketones. (1976). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 6, 2026, from [Link]

  • Synthesis of oxazolium and thiazolium salts. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. (2018). Organic Letters. Retrieved January 6, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023). Eurasian Journal of Analytical Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved January 6, 2026, from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols. (2020). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. (2018). Organic Letters. Retrieved January 6, 2026, from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. Retrieved January 6, 2026, from [Link]

  • Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. (n.d.). HARVEST (uSask). Retrieved January 6, 2026, from [Link]

  • Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. (2020). ACS Publications. Retrieved January 6, 2026, from [Link]

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

  • Synthesis and structure of some azolium salts. (2018). Vietnam Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis and Applications of Novel Azolium Salts. (2006). DORAS | DCU Research Repository. Retrieved January 6, 2026, from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Retrieved January 6, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Bentham Science. Retrieved January 6, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… (2021). OUCI. Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Retrieved January 6, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2017). MDPI. Retrieved January 6, 2026, from [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][16]naphthyrin-5(6H)-one. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]

Sources

Application Notes & Protocols: Evaluating 1-(2,5-dimethyloxazol-4-yl)ethanone for Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The oxazole scaffold is a cornerstone in the development of bioactive molecules, with numerous derivatives demonstrating significant efficacy in both pharmaceutical and agrochemical applications.[1][2][3] This document provides a detailed guide for the investigation of 1-(2,5-dimethyloxazol-4-yl)ethanone , a structurally intriguing yet underexplored compound, for its potential as a novel agrochemical agent. While direct bioactivity data for this specific molecule is not publicly available, its structural features—a stable, substituted oxazole ring coupled with a reactive ketone group—present a compelling rationale for its evaluation as a potential herbicide, fungicide, insecticide, or plant growth regulator.[4] These application notes offer a scientifically grounded framework for the comprehensive screening of this compound, detailing not just the "how" but also the "why" behind the proposed experimental workflows.

Introduction: The Scientific Rationale

The five-membered oxazole ring is a privileged heterocyclic structure known to interact with a wide array of biological targets.[2][5][6] In the agrochemical sector, oxazole derivatives have been successfully commercialized and are the subject of ongoing research for their diverse biological activities.[1] The presence of the oxazole core in this compound suggests the potential for biological activity. The methyl groups at the 2 and 5 positions may influence the molecule's steric and electronic properties, potentially enhancing its binding to target enzymes or receptors, while the acetyl group at the 4-position offers a reactive site for potential pro-pesticide strategies or as a key pharmacophoric element.

Given the broad spectrum of activities associated with oxazole-containing compounds, a multi-faceted screening approach is warranted.[1][2] This guide outlines protocols for primary-level screening to identify any significant biological effects across four major agrochemical domains.

Physicochemical Properties & Formulation

A summary of the known properties of this compound is presented below. Proper solubilization is critical for reproducible bioassay results.

PropertyValueSource
CAS Number 23000-12-6[7][8]
Molecular Formula C₇H₉NO₂[7]
Molecular Weight 139.15 g/mol [7][8]
Boiling Point 203.678°C at 760 mmHg[4]
Storage 2-8°C, dry, sealed[4]

Formulation Protocol: For screening purposes, a stock solution of this compound should be prepared in a suitable organic solvent such as acetone or dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Subsequent dilutions for bioassays should be made in an aqueous solution containing a non-ionic surfactant (e.g., 0.02% Tween® 20) to ensure uniform dispersion.

Proposed Agrochemical Screening Workflow

A logical, tiered approach to screening is essential for efficient resource allocation. The following workflow is proposed for the initial evaluation of this compound.

Caption: Proposed workflow for the agrochemical evaluation of this compound.

Detailed Application Protocols

The following protocols are designed as robust primary screens. It is imperative to include appropriate positive, negative, and solvent controls in all assays.

Protocol for Herbicidal Activity Screening

Scientific Rationale: This assay assesses the compound's potential to inhibit seed germination and early seedling growth, which are critical indicators of pre-emergent and early post-emergent herbicidal activity. The use of both a monocot and a dicot species provides an initial indication of the spectrum of activity.

Materials:

  • This compound stock solution (10 mg/mL in acetone).

  • Seeds of a monocot (e.g., Lolium perenne - perennial ryegrass) and a dicot (e.g., Lactuca sativa - lettuce).

  • 9 cm Petri dishes with sterile filter paper.

  • Sterile deionized water with 0.02% Tween® 20.

  • A known herbicide as a positive control (e.g., Glyphosate).

  • Growth chamber with controlled temperature (22-25°C) and light cycle (16:8 h light:dark).

Procedure:

  • Prepare test solutions by diluting the stock solution in sterile water with surfactant to final concentrations of 10, 50, 100, and 200 µg/mL. The final acetone concentration should not exceed 1%.

  • Prepare a solvent control (1% acetone in sterile water with surfactant) and a negative control (sterile water with surfactant).

  • Place one sterile filter paper into each Petri dish.

  • Pipette 5 mL of the respective test or control solution onto the filter paper in each dish.

  • Place 25 seeds of either ryegrass or lettuce, evenly spaced, onto the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in the growth chamber for 7-10 days.

  • After the incubation period, count the number of germinated seeds to calculate the germination percentage.

  • Measure the root and shoot length of 10 randomly selected seedlings from each dish.

  • Calculate the percentage of inhibition for germination, root length, and shoot length compared to the negative control.

Data Analysis: The percentage of inhibition should be calculated using the formula: % Inhibition = [1 - (Test Value / Control Value)] * 100

Results can be tabulated for easy comparison.

Concentration (µg/mL)Ryegrass Germination Inhibition (%)Ryegrass Root Inhibition (%)Lettuce Germination Inhibition (%)Lettuce Root Inhibition (%)
10
50
100
200
Positive Control
Solvent Control
Protocol for Fungicidal Activity Screening

Scientific Rationale: The amended medium assay is a standard method to evaluate the direct inhibitory effect of a compound on the mycelial growth of a fungus.[3] Fusarium graminearum is a significant plant pathogen and serves as a good model for screening.

Materials:

  • This compound stock solution (10 mg/mL in DMSO).

  • Pure culture of Fusarium graminearum on Potato Dextrose Agar (PDA).

  • Sterile PDA medium.

  • A known fungicide as a positive control (e.g., Carbendazim).

  • Sterile 9 cm Petri dishes.

  • Sterile cork borer (5 mm diameter).

Procedure:

  • Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.

  • Add the stock solution of the test compound to the molten PDA to achieve final concentrations of 10, 50, 100, and 200 µg/mL. Also, prepare a solvent control with the equivalent concentration of DMSO (not exceeding 1%) and a positive control.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Using the sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing F. graminearum culture.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Seal the plates with parafilm and incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours.

  • Calculate the average colony diameter and determine the percentage of mycelial growth inhibition.

Data Analysis: % Inhibition = [1 - (Colony Diameter of Test / Colony Diameter of Control)] * 100

Protocol for Insecticidal Activity Screening

Scientific Rationale: This protocol employs a leaf-dipping method to assess both contact and ingestion toxicity against a generalist herbivore like the cabbage looper (Trichoplusia ni), a common pest in agriculture.[7]

Materials:

  • This compound stock solution (10 mg/mL in acetone).

  • Cabbage looper larvae (2nd or 3rd instar).

  • Fresh cabbage or lettuce leaves.

  • A known insecticide as a positive control (e.g., a pyrethroid).

  • Ventilated containers for housing larvae.

Procedure:

  • Prepare test solutions at concentrations of 50, 100, 250, and 500 µg/mL in water with 0.02% Tween® 20 and a final acetone concentration of no more than 1%.

  • Prepare a solvent control and a negative control (water with surfactant).

  • Cut cabbage leaves into discs of approximately 5 cm diameter.

  • Dip each leaf disc into the respective test or control solution for 10 seconds, ensuring complete coverage.

  • Allow the leaf discs to air dry completely.

  • Place one treated leaf disc into a ventilated container.

  • Introduce 10 cabbage looper larvae into each container.

  • Maintain the containers at room temperature with a 16:8 h light:dark cycle.

  • Assess larval mortality at 24, 48, and 72 hours after introducing them to the treated leaves. Larvae that are unresponsive to gentle prodding are considered dead.

  • Record the number of dead larvae at each time point.

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.

Protocol for Plant Growth Regulator (PGR) Activity Screening

Scientific Rationale: Root elongation is a highly sensitive indicator of plant growth-regulating effects, particularly auxin-like or inhibitory activities.[1][2] The cress (Lepidium sativum) root elongation bioassay is a rapid and reliable primary screen.

Materials:

  • This compound stock solution (10 mg/mL in acetone).

  • Cress (Lepidium sativum) seeds.

  • Petri dishes (6 cm) with sterile filter paper.

  • A known plant growth regulator as a positive control (e.g., Indole-3-acetic acid for promotion, Abscisic acid for inhibition).

Procedure:

  • Prepare a serial dilution of the test compound in sterile water with surfactant to achieve low concentrations (e.g., 0.01, 0.1, 1, and 10 µg/mL), as PGR effects are often observed at lower concentrations than pesticidal effects.

  • Line Petri dishes with filter paper and moisten with 2 mL of the respective test or control solutions.

  • Place 10-15 cress seeds in a line across the upper half of each dish.

  • Seal the dishes, stand them vertically in a rack to allow roots to grow downwards, and incubate in the dark at 25°C for 48-72 hours.

  • After incubation, measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment.

Data Analysis: Calculate the percentage of root growth promotion or inhibition relative to the negative control. Plotting the percentage effect against the log of the concentration can reveal a dose-dependent response.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial agrochemical evaluation of this compound. Positive results in any of these primary screens should be followed by more detailed secondary screening. This would involve determining the EC₅₀ (for herbicidal/fungicidal/PGR activity) or LC₅₀ (for insecticidal activity) values, expanding the range of test species to determine the spectrum of activity, and initiating studies to elucidate the potential mode of action. The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for a medicinal chemistry program to develop more potent analogues should promising activity be identified.

References

  • ResearchGate. (n.d.). Oxazole and Isoxazole Chemistry in Crop Protection. Retrieved January 5, 2026, from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 5, 2026, from [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved January 5, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-(4-Methyloxazol-2-yl)ethanone. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2019). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. Retrieved January 5, 2026, from [Link]

Sources

Probing the Bioactive Potential: A Guide to Studying 1-(2,5-Dimethyloxazol-4-yl)ethanone in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These activities often stem from the ability of oxazole derivatives to interact with and modulate the function of enzymes, which are critical players in virtually all physiological and pathological processes.[4][5] 1-(2,5-Dimethyloxazol-4-yl)ethanone, a readily accessible synthetic intermediate, represents a promising starting point for the exploration of novel enzyme inhibitors.[6] While direct studies on the enzyme inhibitory properties of this specific molecule are not extensively documented, its structural motifs are present in compounds known to exhibit significant pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial actions.[1][7][8]

This guide is designed for researchers, scientists, and drug development professionals interested in investigating the enzyme inhibition potential of this compound. It provides a scientifically grounded framework for designing, executing, and interpreting enzyme inhibition assays. The application notes and protocols herein are based on established principles of enzymology and draw upon the known activities of structurally related heterocyclic compounds.

Application Notes: Strategic Considerations for Investigation

Rationale for Investigating this compound

The rationale for exploring this compound as a potential enzyme inhibitor is rooted in the established bioactivity of the oxazole core. The oxazole ring, with its nitrogen and oxygen heteroatoms, can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues in an enzyme's active or allosteric sites.[9] The 2,5-dimethyl and 4-acetyl substitutions on the oxazole ring of the title compound offer distinct chemical handles for potential interactions and for future synthetic modifications to optimize potency and selectivity.

Potential Target Enzyme Classes

Based on the known activities of various oxazole-containing molecules, this compound and its future derivatives could potentially target a range of enzyme classes, including:

  • Kinases: Many oxazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[7][8]

  • Cyclooxygenases (COX): The anti-inflammatory properties of some oxazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, are due to their inhibition of COX enzymes.[9]

  • DNA Topoisomerases: Certain oxazole derivatives have been shown to inhibit DNA topoisomerases, enzymes essential for DNA replication and repair, making them potential anticancer agents.[7]

  • Histone Deacetylases (HDACs): HDACs are another class of enzymes involved in cancer pathogenesis that have been targeted by oxazole-based inhibitors.[7]

Assay Design and Scientific Integrity

The successful investigation of a potential enzyme inhibitor hinges on a well-designed and rigorously controlled experimental setup.[10]

  • Enzyme and Substrate Selection: The choice of enzyme should be guided by the therapeutic area of interest. The substrate should be well-characterized, and its concentration in the assay should be carefully chosen, typically around the Michaelis constant (Km), to ensure sensitivity to different modes of inhibition.[11]

  • Assay Format: A variety of assay formats can be employed, including spectrophotometric, fluorometric, and luminescent readouts. The chosen format should be robust, reproducible, and have a high signal-to-noise ratio.

  • Controls are Critical: Every experiment must include appropriate controls to ensure the validity of the results.[12]

    • Negative Control (No Inhibitor): This determines the 100% enzyme activity level.

    • Positive Control (Known Inhibitor): This validates that the assay can detect inhibition.

    • No Enzyme Control: This accounts for any background signal from the substrate or other assay components.[13]

  • Addressing Non-Specific Inhibition: Small molecules can sometimes inhibit enzymes through non-specific mechanisms, such as aggregation.[14] It is crucial to perform counter-screens and to be aware of potential Pan-Assay Interference Compounds (PAINS).

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

Materials:

  • Target Enzyme

  • Substrate

  • This compound (Inhibitor)

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of the enzyme in the assay buffer. Keep the enzyme on ice.

  • Serial Dilution of the Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Include a "no inhibitor" control.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay Buffer

      • Inhibitor at various concentrations

      • Enzyme (pre-incubate the enzyme and inhibitor for a defined period, e.g., 15 minutes at room temperature)

    • Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the reaction rate (e.g., change in absorbance or fluorescence per minute) at a specific wavelength and temperature.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC₅₀ value.

Data Presentation:

Inhibitor Concentration (µM)% Inhibition
10095.2
3085.1
1065.3
348.9
130.7
0.315.2
0.15.1
0.031.2
0.010.5

Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Stock plate_setup Plate Setup: Buffer + Inhibitor + Enzyme prep_enzyme->plate_setup prep_substrate Prepare Substrate Stock reaction_start Initiate with Substrate prep_substrate->reaction_start serial_dilution->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation pre_incubation->reaction_start read_plate Measure Reaction Rate reaction_start->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for determining the IC₅₀ value.

Protocol 2: Elucidation of the Mechanism of Inhibition (MoA)

Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development.[15][16][17] This protocol outlines how to determine the mechanism of action (MoA).

Procedure:

  • Experimental Design:

    • This experiment involves a matrix of varying concentrations of both the inhibitor and the substrate.

    • Choose a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.1 x Km to 10 x Km).

  • Assay Execution:

    • Set up the reactions in a 96-well plate as described in Protocol 1, with the matrix of inhibitor and substrate concentrations.

    • Measure the initial reaction rates for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Create a Lineweaver-Burk plot (double reciprocal plot) of 1/rate versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition.[18][19]

Interpretation of Lineweaver-Burk Plots:

Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant

Modes of Enzyme Inhibition

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme (E) ES1 Enzyme-Substrate (ES) E1->ES1 + Substrate (S) EI1 Enzyme-Inhibitor (EI) E1->EI1 + Inhibitor (I) ES1->E1 + Product (P) EI1->E1 P1 Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 P2 Product (P) E3 Enzyme (E) ES3 Enzyme-Substrate (ES) E3->ES3 + S ES3->E3 + P ESI3 Enzyme-Substrate-Inhibitor (ESI) ES3->ESI3 + I ESI3->ES3 P3 Product (P)

Caption: Different modes of reversible enzyme inhibition.

Troubleshooting Common Issues in Enzyme Inhibition Assays

IssuePotential Cause(s)Suggested Solution(s)
High Variability between Replicates Pipetting errors; Inhomogeneous solutions.Use calibrated pipettes; Ensure all reagents are thoroughly mixed before use.[20]
Low or No Signal Inactive enzyme; Incorrect buffer pH or temperature; Omission of a reagent.Test enzyme activity with a positive control; Optimize assay conditions; Double-check the protocol.[13]
High Background Signal Substrate instability; Contaminated reagents.Run a "no enzyme" control to check for substrate auto-hydrolysis; Use fresh, high-purity reagents.[13]
Irreproducible IC₅₀ Values Compound precipitation at high concentrations; Time-dependent inhibition.Check the solubility of the inhibitor in the assay buffer; Perform pre-incubation time-course experiments.

Conclusion

While the specific enzyme targets of this compound are yet to be fully elucidated, its chemical structure, embedded within a pharmacologically relevant class of compounds, provides a strong rationale for its investigation as a potential enzyme inhibitor. The application notes and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate its inhibitory activity, determine its potency, and elucidate its mechanism of action. Rigorous experimental design, including appropriate controls and careful data analysis, will be paramount in uncovering the therapeutic potential of this and other novel oxazole derivatives.

References

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360113/]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2185265]
  • A comprehensive review on biological activities of oxazole derivatives. Journal of Taibah University Medical Sciences.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00486a]
  • a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [URL: https://www.iajps.com/volumes/volume09-sept-2022/08-issue-09-sept-22/]
  • Molecular Mechanism Studies of Enzyme Inhibition. Creative Enzymes. [URL: https://www.creative-enzymes.com/resource/molecular-mechanism-studies-of-enzyme-inhibition_115.html]
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
  • What is the non-specific enzyme inhibition?. Quora. [URL: https://www.quora.com/What-is-the-non-specific-enzyme-inhibition]
  • Inhibitor Screening and Design. Creative Enzymes. [URL: https://www.creative-enzymes.com/services/inhibitor-screening-and-design.html]
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [URL: https://ijmpr.in/index.php/ijmpr/article/view/514]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/117904]
  • This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/reagent/pharmaceutical-intermediates/heterocyclic-building-blocks/oxazole-derivatives/1-2-5-dimethyloxazol-4-yl-ethanone-reagent-code-175845.html]
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33864100/]
  • The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-oxazole-derivatives-a-technical-guide-for-drug-discovery-professionals]
  • Mechanism-based Inhibition of Enzymes. YouTube. [URL: https://www.youtube.
  • Troubleshooting low signal or high background in enzyme activity assays. Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-low-signal-or-high-background-in-enzyme-activity-assays]
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam. [URL: https://www.abcam.
  • Effects of Inhibitors on Enzyme Activity. Worthington Biochemical Corporation. [URL: http://www.worthington-biochem.com/introbiochem/inhibitorenz.html]
  • Enzyme Inhibitors Role. BPS Bioscience. [URL: https://bpsbioscience.com/enzyme-inhibitors-role]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070003/]
  • Enzyme Inhibition and Activation. Knapp Research Group. [URL: https://knapp.chem.umass.
  • 6.4: Enzyme Inhibition. Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Online_(Jakubowski)/06%3A_Transport_and_Kinetics/6.4%3A_Enzyme_Inhibition]
  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Biological_Chemistry/Supplemental_Modules_(Biological_Chemistry)/Enzymes/5.4%3A_Enzyme_Inhibition]
  • MDH Assay Enzyme Hints & Tips. University of San Diego. [URL: https://www.sandiego.edu/cas/documents/biology/MDH%20Assay%20Enzyme%20Hints%20&%20Tips.pdf]
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/95551]
  • Enzyme inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Enzyme_inhibitor]
  • Noncompetitive inhibition. Khan Academy. [URL: https://www.khanacademy.
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/csc/ciah98abf598]
  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [URL: https://www.biopolymers.org.ua/pdf/38/1/053/biopolym.cell-2022-38-1-053-en.pdf]
  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/pdfs/BJSTR.MS.ID.001047.pdf]
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2423]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(2,5-dimethyloxazol-4-yl)ethanone as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving the small molecule 1-(2,5-dimethyloxazol-4-yl)ethanone. While the oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, specific HTS campaigns utilizing this particular molecule are not widely documented.[1][2] Therefore, this guide presents a robust, field-proven framework for its evaluation, using a hypothetical yet highly relevant target class: protein kinases. We will detail the protocols for a primary screen and secondary validation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, a gold-standard methodology in modern drug discovery.[3][4][5] The principles, experimental design, and data analysis workflows described herein are broadly applicable to screening similar small molecules against various kinase targets.

Introduction: The Rationale for Screening Oxazole Derivatives Against Kinases

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[5] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important target classes for therapeutic intervention.[5] The small molecule this compound (herein designated as DMOE-1) belongs to the oxazole class of heterocyclic compounds. Heterocyclic scaffolds are privileged structures in medicinal chemistry due to their ability to form a wide range of interactions with biological macromolecules.[1][2] The structural features of DMOE-1, including its stable heterocyclic core and reactive ketone group, make it a compelling candidate for library screening to identify novel kinase inhibitors.[1]

This application note will use the hypothetical "Kinase-X" as a target to illustrate a complete HTS workflow designed to identify and characterize inhibitors like DMOE-1.

Assay Principle: LanthaScreen™ TR-FRET Kinase Assay

To identify inhibitors of Kinase-X, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically modeled on the robust and widely used LanthaScreen™ technology platform.[3][4] This assay format offers a homogenous, "mix-and-read" protocol that is highly amenable to automation and miniaturization (e.g., 384-well or 1536-well plates).[3][6]

The core principle relies on the detection of kinase-mediated phosphorylation of a substrate peptide. The key components are:

  • Europium (Eu)-labeled anti-phosphopeptide antibody: This antibody specifically recognizes the phosphorylated substrate. The Europium chelate serves as the FRET donor, characterized by a long-lifetime fluorescence emission.

  • GFP-labeled substrate peptide: This peptide contains the phosphorylation site for Kinase-X and is tagged with Green Fluorescent Protein (GFP), which acts as the FRET acceptor.

  • Kinase-X enzyme and ATP: The essential components for the enzymatic reaction.

When Kinase-X phosphorylates the GFP-substrate, the Eu-antibody binds to the newly formed phosphosite. This brings the Eu-donor and GFP-acceptor into close proximity, allowing FRET to occur upon excitation at ~340 nm. The energy transfer results in a high fluorescence emission from GFP at ~520 nm. In the presence of an effective inhibitor like DMOE-1, phosphorylation is blocked, the Eu-antibody does not bind the substrate, and no FRET occurs. The resulting signal is a low GFP emission.

The ratio of the acceptor (GFP) to donor (Europium) emission is calculated to normalize for well-to-well variations and compound interference.

Logical Workflow for Kinase Inhibition Detection

G cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: Inhibition by DMOE-1 Kinase_Active Active Kinase-X Phospho_Substrate Phosphorylated GFP-Substrate Kinase_Active->Phospho_Substrate + ATP, + Substrate_GFP Substrate_GFP GFP-Substrate ATP ATP FRET_Complex FRET Complex (Eu-Ab + Phospho-Substrate) Phospho_Substrate->FRET_Complex + Eu_Ab Eu_Ab Eu-Antibody High_Signal High TR-FRET Signal (Emission at 520 nm) FRET_Complex->High_Signal Excitation at 340 nm Kinase_Inactive Inactive Kinase-X No_Phosphorylation No Phosphorylation Kinase_Inactive->No_Phosphorylation + ATP, + Substrate_GFP2 DMOE1 DMOE-1 Inhibitor DMOE1->Kinase_Inactive Binds to Kinase-X Substrate_GFP2 GFP-Substrate ATP2 ATP Low_Signal Low TR-FRET Signal No_Phosphorylation->Low_Signal

Caption: TR-FRET assay principle for detecting kinase inhibition.

High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to efficiently identify true hits from a large chemical library while minimizing false positives and negatives.[7]

HTS_Workflow AssayDev 1. Assay Development & Miniaturization to 384-well Pilot 2. Pilot Screen (~2,000 Compounds) Validate Z' > 0.5 AssayDev->Pilot Primary 3. Primary HTS (Full Library @ 10 µM) Pilot->Primary DataAnalysis 4. Data Analysis (Calculate % Inhibition, Identify Hits) Primary->DataAnalysis HitConfirm 5. Hit Confirmation (Re-test Primary Hits) DataAnalysis->HitConfirm DoseResponse 6. Dose-Response & IC50 (Determine Potency) HitConfirm->DoseResponse SAR 7. Preliminary SAR (Analyze Structurally Related Hits) DoseResponse->SAR

Caption: Standard workflow for a high-throughput screening campaign.

Detailed Experimental Protocols

These protocols are optimized for a 384-well plate format, a standard for HTS.[6][7]

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Store at 4°C.

  • Kinase-X Stock: Prepare a concentrated stock of purified Kinase-X enzyme in Assay Buffer with 10% glycerol. Aliquot and store at -80°C.

  • ATP Stock: Prepare a 10 mM ATP solution in water, pH adjusted to 7.5. Aliquot and store at -20°C.

  • Substrate Stock: Prepare a 1 mM stock of GFP-labeled substrate peptide in water. Aliquot and store at -80°C.

  • Antibody Stock: Prepare a 100 µM stock of Eu-labeled anti-phosphopeptide antibody. Aliquot and store at -80°C.

  • DMOE-1 (Test Compound): Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

  • Positive Control (Staurosporine): Prepare a 1 mM stock solution in 100% DMSO. Store at -20°C. A non-selective but potent kinase inhibitor.[8]

  • Negative Control: 100% DMSO.

Protocol 1: Primary High-Throughput Screen (Single Concentration)

This protocol is designed to rapidly screen a large compound library at a single concentration (e.g., 10 µM) to identify initial "hits."[7]

Procedure:

  • Compound Plating: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 20 nL of library compounds (including DMOE-1), positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well low-volume assay plate. This results in a final assay concentration of 10 µM compound in 0.2% DMSO.

  • Enzyme Addition: Prepare a 2X Kinase-X enzyme solution in Assay Buffer. Using a robotic liquid handler (e.g., Combi-drop or Multidrop), add 5 µL of this solution to all wells.

  • Pre-incubation: Gently centrifuge the plate (1000 rpm, 1 min) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X Substrate/ATP solution in Assay Buffer. Add 5 µL of this solution to all wells to initiate the kinase reaction. The final concentrations should be at the Kₘ for ATP and substrate, as determined during assay development.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Detection: Prepare a "Stop & Detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Eu-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this solution to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar or EnVision). Excite at 340 nm and record emission at 665 nm (Europium) and 520 nm (GFP).

Protocol 2: Dose-Response and IC₅₀ Determination

This secondary assay is performed on the hits identified from the primary screen to determine their potency (IC₅₀ value).

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of DMOE-1 (and other confirmed hits) in 100% DMSO, starting from a 10 mM stock.

  • Compound Plating: Transfer 20 nL of each dilution point into wells of a 384-well plate.

  • Assay Execution: Follow steps 2 through 8 from the Primary HTS protocol.

  • Data Analysis: Calculate the TR-FRET ratio for each well. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Interpretation

Primary Screen Data Analysis
  • Calculate TR-FRET Ratio: Ratio = (Emission at 520 nm / Emission at 665 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_HighControl) / (Ratio_LowControl - Ratio_HighControl))

    • High Control: Positive control (Staurosporine), representing maximum inhibition.

    • Low Control: Negative control (DMSO), representing no inhibition.

  • Determine Assay Quality (Z'-factor): Z' = 1 - (3 * (SD_LowControl + SD_HighControl)) / |Avg_LowControl - Avg_HighControl|

    • An assay is considered robust and suitable for HTS if the Z'-factor is consistently between 0.5 and 1.0.[6][7]

Hypothetical Data Presentation

Table 1: Hypothetical Primary HTS Results for DMOE-1

ParameterValueInterpretation
Test Concentration10 µMStandard single-shot concentration.[7]
Avg. TR-FRET Ratio1,850Raw signal from DMOE-1 well.
Avg. Low Control Ratio8,500Signal with DMSO (0% inhibition).
Avg. High Control Ratio1,200Signal with Staurosporine (100% inhibition).
Calculated % Inhibition91.1%DMOE-1 is a strong potential hit.
Plate Z'-factor0.82Excellent assay quality.[8]

Table 2: Hypothetical Dose-Response Data for DMOE-1

DMOE-1 Conc. (µM)% Inhibition
30.098.5
10.091.1
3.3375.4
1.1152.3
0.3728.9
0.1210.2
0.043.1
0.010.5

IC₅₀ Value: From the dose-response curve fit, the hypothetical IC₅₀ for DMOE-1 against Kinase-X is determined to be 1.05 µM .

Trustworthiness and Self-Validation

To ensure the trustworthiness of screening results, every protocol must be a self-validating system.

  • Z'-Factor: This statistical parameter is calculated for every plate to confirm that the signal window and data variation are within acceptable limits for distinguishing hits from non-hits.[7][8]

  • Control Compounds: The consistent performance of positive and negative controls validates the biological and chemical integrity of the assay run.

  • Dose-Response Confirmation: A clear sigmoidal dose-response curve confirms that the observed inhibition is not an artifact of a single concentration (e.g., compound aggregation, fluorescence interference) and provides a quantitative measure of potency.[9]

  • Counter-screens: Hits should be evaluated in counter-screens to rule out assay artifacts. For example, compounds can be tested for their ability to inhibit luciferase if it is used in a downstream reporter assay, or profiled for autofluorescence.[9]

Conclusion

This application note provides a detailed, authoritative framework for conducting a high-throughput screening campaign to evaluate this compound (DMOE-1) as a potential kinase inhibitor. By employing a robust TR-FRET biochemical assay, researchers can efficiently screen large compound libraries and subsequently validate hits through dose-response analysis. The protocols and data analysis methods described herein represent a standard, best-practice approach in the field of drug discovery, ensuring the generation of high-quality, reproducible, and trustworthy data. This structured methodology enables the identification of promising lead compounds for further optimization and development.

References

  • Agilent. High-Throughput GPCR Assay Development. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • eENZYME LLC. Live Cell-Based GPCR & PDE HTS Assays. [Link]

  • GenScript. GPCR Functional Cell-based Assays. [Link]

  • National Institutes of Health (NIH). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]

  • National Institutes of Health (NIH). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. [Link]

  • National Institutes of Health (NIH). A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Institutes of Health (NIH). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

Sources

Synthetic Pathways from 1-(2,5-dimethyloxazol-4-yl)ethanol: A Guide for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[3][5] This application note provides a comprehensive guide to the synthetic utility of 1-(2,5-dimethyloxazol-4-yl)ethanol, a versatile starting material for the elaboration of diverse chemical libraries. We present detailed, field-proven protocols for the transformation of the ethanol side chain into key functional groups, including ketones, and primary, secondary, and tertiary amines. Each protocol is accompanied by mechanistic insights and a discussion of the strategic considerations behind the experimental choices, empowering researchers in drug discovery and development to leverage this valuable building block.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring system is a five-membered heterocycle that is frequently incorporated into natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2][3][4][5] The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics. 1-(2,5-dimethyloxazol-4-yl)ethanol offers a readily accessible starting point for chemical diversification, with the ethanol substituent providing a handle for a variety of chemical transformations. This guide will focus on a series of high-yield, reliable synthetic routes commencing from this compound.

Synthetic Transformations of the Ethanol Substituent

The secondary alcohol of 1-(2,5-dimethyloxazol-4-yl)ethanol is the primary site for the synthetic modifications detailed in this note. We will explore its oxidation to the corresponding ketone, which then serves as a key intermediate for the introduction of nitrogen-containing functionalities via reductive amination. Additionally, we will detail the conversion of the alcohol to a good leaving group, enabling nucleophilic substitution to introduce other valuable functional groups.

Oxidation to 1-(2,5-dimethyloxazol-4-yl)ethan-1-one

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[6][7][8] For the conversion of 1-(2,5-dimethyloxazol-4-yl)ethanol, a variety of mild and selective oxidizing agents can be employed to avoid potential side reactions with the oxazole ring. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are all suitable choices.[6][7] A particularly green and efficient protocol utilizes a heterogeneous catalyst like titanium (IV) oxide with hydrogen peroxide.[9]

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

Causality: DMP is a hypervalent iodine reagent that offers a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its broad functional group tolerance and typically proceeds at room temperature, minimizing the risk of side reactions.

Methodology:

  • To a stirred solution of 1-(2,5-dimethyloxazol-4-yl)ethanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2,5-dimethyloxazol-4-yl)ethan-1-one.

Reactant Reagent Solvent Temp. Time Yield
1-(2,5-dimethyloxazol-4-yl)ethanolDess-Martin PeriodinaneDCMRT1-3 h>90%
Reductive Amination of 1-(2,5-dimethyloxazol-4-yl)ethan-1-one

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[10][11][12] The ketone, 1-(2,5-dimethyloxazol-4-yl)ethan-1-one, can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild, selective for the iminium ion intermediate over the ketone, and tolerant of a wide range of functional groups.[10][11]

Protocol 2: Synthesis of N-substituted 1-(2,5-dimethyloxazol-4-yl)ethanamines

Causality: This one-pot procedure is efficient as the iminium ion is formed in situ and immediately reduced by the hydride reagent. Sodium triacetoxyborohydride is less reactive than other borohydrides, allowing for the reaction to be carried out in the presence of the ketone without significant reduction of the starting material. The use of a slight excess of the amine and reducing agent drives the reaction to completion.

Methodology:

  • To a stirred solution of 1-(2,5-dimethyloxazol-4-yl)ethan-1-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the mixture for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted 1-(2,5-dimethyloxazol-4-yl)ethanamine.

Starting Ketone Amine Reducing Agent Solvent Temp. Time Product
1-(2,5-dimethyloxazol-4-yl)ethan-1-oneR¹R²NHNaBH(OAc)₃DCERT12-24 hN-substituted 1-(2,5-dimethyloxazol-4-yl)ethanamine
Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethan-1-amine via a Sulfonate Ester Intermediate

For the synthesis of the primary amine, a multi-step approach involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide and subsequent reduction, is a reliable strategy. The hydroxyl group is a poor leaving group, but it can be converted into a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group in Sₙ2 reactions.

The alcohol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the mesylate.

Protocol 3: Mesylation of 1-(2,5-dimethyloxazol-4-yl)ethanol

Causality: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The base neutralizes the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.

Methodology:

  • Dissolve 1-(2,5-dimethyloxazol-4-yl)ethanol (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, allowing it to slowly warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,5-dimethyloxazol-4-yl)ethyl methanesulfonate, which can often be used in the next step without further purification.

Reactant Reagent Base Solvent Temp. Time Yield
1-(2,5-dimethyloxazol-4-yl)ethanolMethanesulfonyl chlorideTriethylamineDCM0 °C to RT1-2 hHigh

The resulting mesylate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide via an Sₙ2 reaction.

Protocol 4: Synthesis of 4-(1-azidoethyl)-2,5-dimethyloxazole

Causality: The azide ion is a good nucleophile, and the mesylate is an excellent leaving group. The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation (Na⁺) without strongly solvating the nucleophile (N₃⁻), thus enhancing its nucleophilicity.

Methodology:

  • To a solution of 1-(2,5-dimethyloxazol-4-yl)ethyl methanesulfonate (1.0 eq) in DMF (0.2 M), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(1-azidoethyl)-2,5-dimethyloxazole.

| Reactant | Reagent | Solvent | Temp. | Time | Yield | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-(2,5-dimethyloxazol-4-yl)ethyl methanesulfonate | Sodium azide | DMF | 60-80 °C | 4-6 h | Good |

The azide is then reduced to the primary amine using a mild and chemoselective method such as the Staudinger reaction. This reaction involves treatment of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis of the intermediate iminophosphorane.

Protocol 5: Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethan-1-amine

Causality: The Staudinger reduction is a very mild method for converting azides to amines and is tolerant of many other functional groups. The reaction proceeds through the formation of a phosphazide, which then loses dinitrogen gas to form an iminophosphorane. Subsequent hydrolysis yields the desired amine and triphenylphosphine oxide.

Methodology:

  • To a solution of 4-(1-azidoethyl)-2,5-dimethyloxazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v, 0.1 M), add triphenylphosphine (1.1 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours. The evolution of nitrogen gas may be observed.

  • Monitor the reaction by TLC until the starting azide is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the residue with 1 M HCl and wash with diethyl ether to remove the triphenylphosphine oxide.

  • Basify the aqueous layer with 2 M NaOH to a pH > 10 and extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2,5-dimethyloxazol-4-yl)ethan-1-amine.

| Reactant | Reagent | Solvent | Temp. | Time | Yield | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-(1-azidoethyl)-2,5-dimethyloxazole | Triphenylphosphine | THF/H₂O | RT | 8-12 h | Good |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthetic_Pathways Start 1-(2,5-dimethyloxazol-4-yl)ethanol Ketone 1-(2,5-dimethyloxazol-4-yl)ethan-1-one Start->Ketone Oxidation (DMP) Mesylate 1-(2,5-dimethyloxazol-4-yl)ethyl methanesulfonate Start->Mesylate Mesylation (MsCl, Et₃N) Amine N-substituted 1-(2,5-dimethyloxazol-4-yl)ethanamine Ketone->Amine Reductive Amination (R¹R²NH, NaBH(OAc)₃) Azide 4-(1-azidoethyl)-2,5-dimethyloxazole Mesylate->Azide Nucleophilic Substitution (NaN₃) PrimaryAmine 1-(2,5-dimethyloxazol-4-yl)ethan-1-amine Azide->PrimaryAmine Staudinger Reduction (PPh₃, H₂O) Detailed_Workflow cluster_oxidation Route 1: Oxidation and Reductive Amination cluster_substitution Route 2: Nucleophilic Substitution Pathway A1 Starting Alcohol A2 Oxidation A1->A2 A3 Ketone Intermediate A2->A3 A4 Reductive Amination A3->A4 A5 Target Amine A4->A5 B1 Starting Alcohol B2 Activation (Mesylation) B1->B2 B3 Mesylate Intermediate B2->B3 B4 SN2 with Azide B3->B4 B5 Azide Intermediate B4->B5 B6 Reduction B5->B6 B7 Primary Amine B6->B7

Figure 2: Workflow diagram illustrating the two primary synthetic strategies.

Conclusion

1-(2,5-dimethyloxazol-4-yl)ethanol is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized oxazole derivatives. The protocols detailed in this application note provide robust and reproducible methods for accessing key chemical functionalities, including ketones and various amines. These synthetic routes are amenable to library synthesis and can be readily adapted for the generation of novel compounds for biological screening in drug discovery programs. The presented methodologies, grounded in well-established and reliable organic transformations, should serve as a practical guide for researchers and scientists in the pharmaceutical and agrochemical industries.

References

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Wikipedia. Staudinger reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Tutor. Staudinger Reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 630, 201–216.
  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • sathee jee. Chemistry Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
  • Chemistry LibreTexts. 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]

  • Kidwai, M., Bhardwaj, S., & Jain, A. (2015). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Green Chemistry Letters and Reviews, 8(3-4), 69-74.
  • Common Organic Chemistry. Reductive Amination - Common Conditions. [Link]

  • CrystEngComm. Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Sciencemadness. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • ChemRxiv. Electrochemical Synthesis of Sulfinic Esters from Alcohols and Thiophenols. [Link]

  • Periodic Chemistry. Sulfonate Esters. [Link]

  • ResearchGate. A simple method for the synthesis of sulfonic esters. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Slideshare. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]

  • L.S.College, Muzaffarpur. Oxidation of secondary alcohols to ketones. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • SlideServe. 8.12 Nucleophilic Substitution of Alkyl Sulfonates. [Link]

  • Organic Chemistry Portal. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. [Link]

  • SlidePlayer. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • Chemistry LibreTexts. 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]

Sources

Application Notes and Protocols for Claisen-Schmidt Condensation Reactions with 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Oxazole-Containing Chalcones

The Claisen-Schmidt condensation is a robust and versatile cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones.[1][2] This base-catalyzed reaction proceeds through the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[3] The resulting chalcone scaffold is a privileged structure in medicinal chemistry, serving as a precursor to flavonoids and a wide array of heterocyclic compounds.[4][5] Chalcone derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

This guide focuses on the application of the Claisen-Schmidt condensation to a specific heterocyclic ketone: 1-(2,5-dimethyloxazol-4-yl)ethanone. The incorporation of the oxazole moiety is of significant interest to drug development professionals. Oxazole derivatives are prevalent in pharmacologically active compounds, valued for their diverse biological activities and their ability to act as bioisosteres for other functional groups.[7][8] By synthesizing chalcones bearing the 2,5-dimethyloxazole core, researchers can access a novel class of compounds with potential for unique therapeutic applications.

This document provides a detailed mechanistic overview, a comprehensive experimental protocol, and guidance on the characterization and potential applications of the resulting chalcones, tailored for researchers and scientists in drug discovery and development.

Mechanistic Insights: The Base-Catalyzed Pathway

The Claisen-Schmidt condensation is a classic example of a crossed aldol condensation.[2] The reaction mechanism, catalyzed by a base such as sodium or potassium hydroxide, can be delineated into three primary stages:

  • Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from the acetyl group of this compound by the base (e.g., hydroxide ion). This deprotonation results in the formation of a resonance-stabilized enolate. The electron-withdrawing nature of the adjacent carbonyl group and the oxazole ring enhances the acidity of these protons, facilitating enolate formation.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated by the solvent (typically an alcohol or water) to yield a β-hydroxy ketone (an aldol addition product). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration. The abstraction of a proton from the α-carbon, now rendered more acidic by the adjacent aryl group, leads to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated system—the chalcone. This final dehydration step is typically irreversible and drives the reaction to completion.

Claisen_Schmidt_Mechanism cluster_2 Nucleophilic Attack cluster_3 Dehydration Ketone This compound Enolate Resonance-Stabilized Enolate Ketone->Enolate Base OH⁻ Enolate_ref Enolate Aldehyde Ar-CHO Intermediate Tetrahedral Alkoxide Intermediate Intermediate_ref Intermediate Enolate_ref->Intermediate Aldol β-Hydroxy Ketone Chalcone Chalcone Product Aldol->Chalcone Intermediate_ref->Aldol

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(2,5-dimethyloxazol-4-yl)-3-arylprop-2-en-1-one

This protocol provides a general and robust method for the synthesis of chalcones from this compound and various substituted aromatic aldehydes.

Materials and Reagents
  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 - 1.1 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Ethanol (95% or absolute)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl) (e.g., 1 M)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica Gel for Thin Layer Chromatography (TLC) plates (with UV254 indicator)

Instrumentation
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol (approximately 10-15 mL per gram of ketone). Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Cool the reaction mixture in an ice bath. Prepare a solution of potassium hydroxide (2.5 equivalents) in a minimal amount of water or ethanol and add it dropwise to the stirred reaction mixture. The addition of a strong base often results in a color change.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), typically using a mixture of hexane and ethyl acetate as the eluent.[9] The reaction is generally complete within 2 to 24 hours, as indicated by the consumption of the starting materials. A precipitate of the chalcone product may form during the reaction.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid until it is neutral or slightly acidic (pH ~6-7). This will neutralize the excess base and precipitate the crude chalcone.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the washings are neutral.[5] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone as a crystalline solid.[10]

  • Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Experimental_Workflow A 1. Dissolve Reactants (Ketone + Aldehyde in Ethanol) B 2. Cool in Ice Bath A->B C 3. Add Base (KOH/NaOH) Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench in Ice Water D->E F 6. Acidify with Dilute HCl E->F G 7. Filter Crude Product F->G H 8. Wash with Water G->H I 9. Recrystallize from Ethanol H->I J 10. Characterize Pure Chalcone I->J

Caption: General experimental workflow for chalcone synthesis.

Data Presentation and Characterization

The synthesized chalcones should be characterized thoroughly to confirm their identity and purity. Below is a table summarizing the expected key parameters and spectral data.

ParameterExpected Outcome/Observation
Physical Appearance Typically a yellow to orange crystalline solid
Yield 60-95% (highly dependent on aldehyde substituent)
Melting Point A sharp and defined melting point is indicative of purity
TLC (Hexane:EtOAc) A single spot with an Rf value lower than the starting aldehyde
IR Spectroscopy (cm⁻¹) ~1650-1670 (C=O stretch, α,β-unsaturated ketone), ~1590-1610 (C=C stretch, olefinic), Characteristic peaks for the oxazole and aromatic rings
¹H NMR Spectroscopy (δ, ppm) Two characteristic doublets for the vinylic protons (H-α and H-β) in the range of 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[10] Signals for the methyl groups on the oxazole ring and aromatic protons.
¹³C NMR Spectroscopy (δ, ppm) Carbonyl carbon signal around 185-195 ppm. Signals for the olefinic carbons and carbons of the oxazole and aromatic rings.
Mass Spectrometry A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target chalcone.

Applications in Drug Discovery and Development

Chalcones containing heterocyclic moieties are of significant interest in medicinal chemistry due to their enhanced and often novel biological activities. The 2,5-dimethyloxazole core in the synthesized chalcones offers a unique scaffold for the development of new therapeutic agents.

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including the induction of apoptosis and inhibition of topoisomerases.[11] The incorporation of the oxazole ring may lead to compounds with improved efficacy and selectivity against various cancer cell lines.

  • Antimicrobial and Antifungal Agents: The α,β-unsaturated ketone system in chalcones is a key pharmacophore for antimicrobial activity.[5] Oxazole-containing compounds have also been reported to possess antibacterial and antifungal properties. Therefore, these novel chalcones are promising candidates for the development of new anti-infective agents.

  • Anti-inflammatory Activity: Chalcones are known to inhibit inflammatory pathways, and their derivatives have been investigated as potential anti-inflammatory drugs.[6] The synthesized oxazole-chalcones could be screened for their ability to modulate inflammatory responses.

  • Precursors for Further Synthesis: These chalcones are valuable intermediates for the synthesis of more complex heterocyclic systems, such as pyrazolines, pyrimidines, and benzodiazepines, which are themselves important classes of therapeutic agents.[4]

Conclusion

The Claisen-Schmidt condensation provides a straightforward and efficient route to novel chalcones derived from this compound. This guide offers a comprehensive framework, from mechanistic understanding to practical synthesis and characterization, for researchers and scientists. The resulting oxazole-containing chalcones represent a promising class of compounds with significant potential for applications in drug discovery and development, warranting further investigation into their pharmacological properties.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. Bioinorganic Chemistry and Applications, 2012, 874523. [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7159-7176. (2022). [Link]

  • Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468. [Link]

  • Eurasian Chemical Communications. (2023). Biological activity of new heterocyclic compounds derived from chalcone. [Link]

  • Gedawy, E. M., Mahmoud, M. A., & Farag, A. M. (2018). Synthesis, reactions and medicinal uses of oxazole. Pharmaguideline. [Link]

  • Hassan, A. S., Awad, H. M., & El-Gazzar, A. B. A. (2014). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives With Anticonvulsant Activity. Archiv der Pharmazie, 347(5), 332-341. [Link]

  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39. [Link]

  • Saleh, M. M., & Al-Joboury, M. J. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5013. [Link]

  • Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459–1461. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of oxazole derivatives. Weed Biology and Management, 10(4), 239-247. [Link]

  • Singh, G., & Singh, S. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-287. [Link]

  • Suwito, H., Jumina, J., Mustofa, M., & Puspaningsih, N. N. T. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088. [Link]

  • Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. (2023). Scientific Reports, 13(1), 18880. [Link]

  • Wikipedia contributors. (2023, December 28). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]

  • ResearchGate. (2019). Design and Synthesis of Oxazole-Linked Pyrazole Chalcone Derivatives: In-Vitro Anticancer Evaluation and In-Silico Molecular Docking Studies. [Link]

  • Scribd. (n.d.). Claisen Schmidt Condensation. [Link]

  • Semantic Scholar. (2007). Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes. [Link]

  • YouTube. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). Molecules, 27(23), 8243. [Link]

  • An updated review on recent advancements in the diverse biological applications of medicinally privileged scaffold: chalcone and its derivatives. (2023). Journal of the Indian Chemical Society, 100(4), 100947. [Link]

  • Medicinal Applications of 1,3-Oxazole Derivatives.pptx. (n.d.). Scribd. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • SYNTHESIS OF SOME NOVEL OXADIAZOLE BASED CHALCONE DERIVATIVES AS ANTI-BACTERIAL AGENTS. (2013). International Journal of Pharmaceutical Sciences and Research, 4(1), 256. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME CHALCONE DERIVATIVES. (n.d.). TSI Journals. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules, 17(11), 13293-13303. [Link]

  • Claisen Schimdt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]

  • Claisen Schmidt Condensation. (n.d.). Scribd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone, a key intermediate in medicinal chemistry and materials science.[1] Drawing from established principles of heterocyclic chemistry, this center provides in-depth, experience-driven advice to help you overcome common hurdles and improve your reaction yields.

Core Synthesis Pathway: The Robinson-Gabriel Cyclization

The most direct and common route to this compound is the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of an α-acylamino ketone.[2][3] In this specific case, the precursor is 3-acetamidopentane-2,4-dione . The reaction proceeds via an intramolecular cyclization followed by dehydration to form the aromatic oxazole ring.

start 3-Acetamidopentane-2,4-dione intermediate1 Enol Intermediate start->intermediate1 Tautomerization intermediate2 Oxazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization +H⁺ product This compound intermediate2->product Dehydration -H⁺ water H₂O product->water Byproduct catalyst Cyclodehydrating Agent (e.g., H₂SO₄, POCl₃) catalyst->intermediate1

Caption: General mechanism of the Robinson-Gabriel synthesis for the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are the most common complaint in heterocyclic synthesis and can stem from several factors.[4] A systematic approach is crucial for diagnosis.

Answer: Low yield can be traced to three main areas: incomplete conversion, side product formation, or product degradation.

1. Incomplete or Stalled Reaction:

  • Causality: The energy barrier for the cyclodehydration step is not being overcome. This is often due to an insufficiently powerful dehydrating agent or suboptimal temperature.

  • Solutions:

    • Increase Temperature: Carefully raise the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

    • Change the Dehydrating Agent: If gentle heating is ineffective, a stronger cyclodehydrating agent is required. Sulfuric acid is common, but phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be more effective for stubborn substrates.[2][5]

2. Competing Side Reactions:

  • Causality: Under harsh acidic conditions, α-acylamino ketones can undergo side reactions or polymerization, leading to the formation of tar-like substances.[6] This is particularly problematic with concentrated acids and high temperatures.

  • Solutions:

    • Control Reagent Addition: Add the acidic catalyst dropwise at a lower temperature (e.g., 0 °C) before slowly warming the reaction to the target temperature. This helps manage any initial exotherm.

    • Optimize Catalyst Loading: An excess of acid can promote charring. Perform small-scale trials to find the optimal catalytic amount that drives the reaction to completion without significant byproduct formation.

3. Product or Reactant Instability:

  • Causality: The starting material or the final oxazole product may be unstable under the reaction or workup conditions.[4] Prolonged exposure to high heat or strong acid/base can cause degradation.

  • Solutions:

    • Monitor Reaction Time: Determine the point of maximum product formation via TLC/LC-MS and quench the reaction promptly. Avoid unnecessarily long reaction times.

    • Careful Workup: Neutralize the reaction mixture carefully during workup. If the product is acid-sensitive, consider pouring the reaction mixture onto ice and then neutralizing with a saturated sodium bicarbonate solution.

Cause of Low YieldDiagnostic CheckPrimary SolutionSecondary Actions
Incomplete Conversion Starting material remains on TLC/LC-MS after expected reaction time.Use a stronger cyclodehydrating agent (see table below).[2]Increase reaction temperature; increase reaction time.
Side Product Formation Appearance of multiple new spots on TLC; formation of insoluble tar.[6]Reduce reaction temperature; add acid catalyst slowly at a low temperature.Reduce catalyst concentration; shorten reaction time.
Product Degradation Product spot on TLC appears and then diminishes over time.[4]Quench the reaction as soon as the starting material is consumed.Modify workup to avoid harsh pH or high temperatures.
Reagent/Solvent Purity Reaction fails to start or proceeds sluggishly.Ensure starting materials are pure and solvents are anhydrous.[7]Purify starting materials via recrystallization or chromatography.
Question 2: My final product is difficult to purify. I'm observing significant product loss or contamination. What purification strategies should I use?

Answer: Purification issues with N-heterocycles often relate to their basicity and stability on silica gel.

  • Problem: Product Streaking or Decomposition on Silica Gel

    • Causality: The nitrogen atom in the oxazole ring is weakly basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and potential degradation.[8]

    • Solution 1: Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add ~1% triethylamine (v/v). This deactivates the acidic sites and allows for much cleaner chromatography.

    • Solution 2: Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for purifying acid-sensitive or basic compounds.[8]

  • Problem: Removing the Acidic Catalyst

    • Causality: Residual non-volatile acids like H₂SO₄ or PPA can contaminate the product.

    • Solution: During the aqueous workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize and remove any residual acid. Follow with a brine wash to help break any emulsions and remove excess water.[9]

  • Problem: Emulsion During Workup

    • Causality: The presence of both organic and aqueous-soluble components can lead to the formation of a stable emulsion at the phase interface, trapping the product.[9]

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to disrupt the emulsion and force a cleaner phase separation.[9]

decision decision process process solution solution start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_purity Are Side Products /Tar Observed? check_conversion->check_purity Yes stronger_reagent Increase Temperature or Use Stronger Dehydrating Agent check_conversion->stronger_reagent No optimize_conditions Optimize Conditions: - Lower Temperature - Slower Acid Addition - Shorter Reaction Time check_purity->optimize_conditions Yes check_workup Review Workup & Purification: - Check for Degradation - Ensure Proper Neutralization check_purity->check_workup No

Sources

Technical Support Center: Purification of Crude 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-(2,5-dimethyloxazol-4-yl)ethanone. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your purification workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in the synthesis of this compound?

A1: Impurities largely depend on the synthetic route. Common methods like the Robinson-Gabriel synthesis or variations involving α-haloketones can introduce specific byproducts.[1][2] You may encounter unreacted starting materials, partially cyclized intermediates, or side-products from unwanted reactions. For instance, if the synthesis involves an α-haloketone and an amide, you might find residual amide or byproducts from self-condensation of the ketone.

Q2: My crude product is a dark oil. What's the best initial purification step?

A2: A dark, oily crude product often indicates the presence of polymeric or high molecular weight impurities. Before attempting more refined techniques like column chromatography, it is often beneficial to perform a simple workup. This could involve washing a solution of the crude product in an organic solvent (like ethyl acetate) with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[3] If the product is suspected to have aldehyde or highly reactive ketone impurities, a bisulfite wash can be effective.[4][5][6][7]

Q3: Is this compound stable to heat? Can I use distillation?

A3: this compound has a predicted boiling point of approximately 203.7°C at 760 mmHg.[8] While distillation is a viable purification method for ketones, the thermal stability of your specific compound and any impurities should be considered.[9][10][11] It's advisable to perform a small-scale trial or use vacuum distillation to lower the required temperature and minimize the risk of decomposition, especially if the crude mixture contains thermally labile impurities.

Q4: What are the general safety precautions I should take when handling this compound?

A4: this compound is classified as harmful and an irritant.[12] The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]

II. Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for common purification methods.

Purification Technique Selection Workflow

Purification_Decision_Tree cluster_troubleshooting Troubleshooting Guides start Crude this compound purity_check Assess Purity & Impurity Profile (TLC, NMR) start->purity_check solid_or_oil Is the crude product a solid or an oil? purity_check->solid_or_oil recrystallization Recrystallization solid_or_oil->recrystallization Solid & Crystalline column_chromatography Column Chromatography solid_or_oil->column_chromatography Solid (amorphous) or Oil solid Solid oil Oil recrystallization_ts Recrystallization Issues recrystallization->recrystallization_ts distillation Distillation / Kugelrohr column_chromatography->distillation For thermally stable, non-polar impurities column_ts Chromatography Problems column_chromatography->column_ts distillation_ts Distillation Challenges distillation->distillation_ts

Caption: Decision tree for selecting a purification method.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The success of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent system.

Troubleshooting Guide: Recrystallization

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The compound is too soluble in the chosen solvent. - The solution is not saturated.- Add a less polar anti-solvent dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The cooling process is too rapid.- Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Add a small amount of a solvent in which the compound is less soluble.
Low recovery of the purified product. - Too much solvent was used initially. - The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent to dissolve the crude product. - Cool the solution for a longer period or to a lower temperature. - Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure (checked by TLC/NMR). - The impurities have similar solubility to the product in the chosen solvent. - The cooling was too fast, trapping impurities.- Try a different solvent or a solvent mixture. - Allow for slower crystal growth. - Consider a second recrystallization step.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[13] For oxazole derivatives, silica gel is a commonly used stationary phase.[3][13][14][15]

Experimental Protocol: General Procedure for Normal Phase Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.[15]

  • Column Packing: Pack a column with the silica gel slurry, ensuring a stable and uniform stationary phase bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3][14]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Column Chromatography

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots on TLC. - The solvent system is not optimized.- Systematically vary the ratio of your polar and non-polar solvents. - Try a different solvent system (e.g., dichloromethane/methanol).
The product does not elute from the column. - The solvent system is not polar enough. - The compound is strongly interacting with the silica gel.- Gradually increase the polarity of the mobile phase. - If the compound is basic, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.
Cracked or channeled column bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.
Broad or tailing bands. - The sample was overloaded on the column. - The sample is not very soluble in the mobile phase.- Use a larger column or reduce the amount of sample. - Ensure the sample is loaded in a minimal volume of solvent.
Bisulfite Extraction for Ketone Purification

For mixtures containing reactive ketones like this compound, a bisulfite extraction can be a highly effective purification step.[4][5][6][7] This method relies on the reversible formation of a water-soluble bisulfite adduct with the ketone, allowing for its separation from non-carbonyl impurities.[4][5]

Experimental Protocol: Bisulfite Extraction

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent such as methanol, THF, or DMF.[5]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[4][5]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and water. Separate the aqueous layer containing the bisulfite adduct.[4]

  • Washing: Wash the organic layer with water to remove any remaining adduct. The non-ketonic impurities will remain in the organic phase.

  • Reversal: To recover the purified ketone, basify the aqueous layer containing the adduct with a base like sodium hydroxide to a strongly basic pH.[4][5] This will reverse the reaction.

  • Final Extraction: Extract the liberated ketone from the basified aqueous layer with an organic solvent. Dry the organic layer and concentrate to obtain the purified product.

Troubleshooting Guide: Bisulfite Extraction

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of layers. - Emulsion formation.- Add brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture if the emulsion is persistent.
Low recovery of the ketone after basification. - Incomplete reversal of the bisulfite adduct. - The ketone is somewhat water-soluble.- Ensure the aqueous layer is sufficiently basic (pH > 12). - Perform multiple extractions of the basified aqueous layer with the organic solvent.
Solid precipitate forms at the interface. - The bisulfite adduct is not fully soluble in the aqueous or organic layer.- Filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[4][5]

III. References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole, 2-ethyl-4,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. University of Rochester. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e57639. [Link]

  • Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4s).

  • Supporting Information for Synthesis of Trisubstituted Oxazoles via Aryne Induced[13][16] Sigmatropic Rearrangement-Annulation Cascade. (n.d.).

  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(5), 558-577.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Singh, R., & Kaur, H. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2965-2993.

  • Google Patents. (n.d.). Purification of ketones by distillation. (U.S. Patent No. 2,647,861A). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and applications of 4N-substituted oxazoles. CORE.

  • CORA. (2023). Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III. Trifluoromethylated Pyrones. CORA.

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Ates, B., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6886.

  • YouTube. (2020, February 12). Distillation of unknown Compound |Ketone Making |Simple Distillation [Video]. YouTube. [Link]

  • Journal of Organic Chemistry. (2014). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Journal of Organic Chemistry.

  • Chemical Communications. (2006). A new consecutive three-component oxazole synthesis by an amidation-coupling- cycloisomerization (ACCI) sequence. Chemical Communications.

  • Molecules. (2023). Green Oxidation of Heterocyclic Ketones with Oxone in Water. Molecules.

  • ResearchGate. (2007). 1-(1H-Imidazol-1-yl)ethanone. ResearchGate.

  • ResearchGate. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate.

Sources

Common side products in the synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable heterocyclic building block. Here, we delve into the causality behind experimental challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent and straightforward method is a variation of the Hantzsch oxazole synthesis. This involves the condensation reaction between 3-chloro-2,4-pentanedione and acetamide. The reaction is typically carried out in a suitable solvent with or without a base catalyst. The nitrogen atom from acetamide attacks the carbon bearing the chlorine atom, and a subsequent intramolecular cyclization and dehydration yields the desired oxazole.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. Here's a breakdown of common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. If you are using a low-boiling solvent, you might not be providing enough energy for the reaction to proceed efficiently. Consider switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF) or refluxing in a solvent like ethanol.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of the starting material, 3-chloro-2,4-pentanedione, back to acetylacetone. This side reaction consumes your starting material and reduces the overall yield. Ensure all your glassware is oven-dried, and use anhydrous solvents.

Parameter Recommendation Rationale
Reaction Monitoring TLC, LC-MSTo ensure the reaction has reached completion.
Solvent Ethanol (reflux), DMFHigher boiling points can increase reaction rates.
Reaction Conditions AnhydrousTo prevent hydrolysis of the electrophilic starting material.

Q3: I'm observing an unexpected peak in my 1H NMR spectrum, slightly upfield from my product's acetyl protons. What could this be?

A3: An unexpected peak in that region could be due to the presence of unreacted 3-chloro-2,4-pentanedione or its hydrolysis product, acetylacetone. Both of these β-dicarbonyl compounds exist in keto-enol tautomeric forms, which can give rise to multiple signals in the 1H NMR spectrum.

To confirm the presence of these impurities, you can:

  • Run a 1H NMR of your starting material, 3-chloro-2,4-pentanedione, for comparison.

  • Spike your crude NMR sample with a small amount of acetylacetone to see if the suspect peak increases in intensity.

Troubleshooting:

  • Improved Work-up: A thorough aqueous work-up can help remove water-soluble impurities like residual acetamide and hydrolyzed starting material.

  • Purification: Column chromatography on silica gel is an effective method for separating the desired product from these less polar impurities.

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of this compound, while straightforward in principle, can be complicated by the formation of several side products. Understanding these impurities is key to optimizing your reaction and purification protocols.

Issue 1: Presence of a Higher Molecular Weight Impurity

Symptom: An unexpected peak with a higher mass-to-charge ratio (m/z) in your LC-MS analysis.

Potential Cause: Self-condensation of the starting material, 3-chloro-2,4-pentanedione. In the presence of a base or even upon heating, enolates of dicarbonyl compounds can react with other molecules of the same compound, leading to dimers or higher oligomers[1].

Mechanism of Side Product Formation:

cluster_0 Self-Condensation of 3-chloro-2,4-pentanedione start 2 x 3-chloro-2,4-pentanedione enolate Enolate formation start->enolate Base/Heat dimer Dimeric Side Product enolate->dimer Nucleophilic attack

Caption: Self-condensation of the starting material.

Troubleshooting:

  • Control of Basicity: If using a base, add it slowly and at a low temperature to minimize the rate of self-condensation.

  • Temperature Control: Avoid excessively high reaction temperatures, as this can promote unwanted side reactions.

  • Purification: These higher molecular weight impurities can typically be separated from the desired product by column chromatography.

Issue 2: A Persistent Impurity with a Similar Polarity to the Product

Symptom: Difficulty in separating an impurity from the desired product using standard column chromatography.

Potential Cause: Formation of an acyclic α-acylamino ketone intermediate. This intermediate is formed after the initial nucleophilic attack of acetamide on 3-chloro-2,4-pentanedione but before the final cyclization and dehydration to form the oxazole ring. If the cyclization is incomplete, this intermediate will remain in the reaction mixture.

Reaction Pathway and Intermediate:

cluster_1 Main Reaction Pathway reactants 3-chloro-2,4-pentanedione + Acetamide intermediate α-acylamino ketone (acyclic intermediate) reactants->intermediate Nucleophilic Substitution product This compound intermediate->product Cyclization/ Dehydration

Sources

Navigating the Scale-Up Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable heterocyclic ketone. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of transitioning this synthesis from the bench to larger-scale production.

Introduction: The Synthetic Landscape

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to its reactive ketone functionality and stable oxazole core.[1] While several synthetic routes to substituted oxazoles exist, the Robinson-Gabriel synthesis is a common and logical approach for this specific, highly substituted target. This method involves the cyclodehydration of a 2-acylamino-ketone precursor.[2][3]

This guide will primarily focus on the challenges and troubleshooting associated with a Robinson-Gabriel-type approach, while also addressing potential issues related to purification and product stability that are pertinent regardless of the synthetic route chosen.

Troubleshooting and FAQ

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

I. Precursor Synthesis and Quality

A crucial, yet often overlooked, aspect of a successful scale-up is the quality and efficient synthesis of the starting materials. For a Robinson-Gabriel synthesis of our target molecule, a key precursor is 3-acetamido-pentane-2,4-dione.

Question 1: I'm having difficulty synthesizing the 3-acetamido-pentane-2,4-dione precursor in high yield and purity. What are the common pitfalls?

Answer: The synthesis of this α-acylamino-β-diketone can indeed be challenging. A common route involves the amination of a suitable starting material followed by acylation. Issues can arise at both stages.

  • Challenge 1: Inefficient Amination. Starting from 3-chloro-pentane-2,4-dione, direct amination with ammonia or an ammonia equivalent can lead to side products, including over-alkylation and the formation of pyrazines upon self-condensation of the aminoketone product under harsh conditions.

    • Troubleshooting & Optimization:

      • Use a protected ammonia source: Consider using a reagent like hexamethylenetetramine followed by acidic hydrolysis (the Delepine reaction) to introduce the amino group more cleanly.

      • Control stoichiometry and temperature: Careful control of the stoichiometry of the aminating agent and maintaining a low reaction temperature can minimize side reactions.

      • Alternative starting materials: If available, starting from 3-azido-pentane-2,4-dione followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction) can provide a cleaner route to the aminoketone.

  • Challenge 2: Incomplete or Side Reactions During Acylation. The acylation of 3-amino-pentane-2,4-dione with acetyl chloride or acetic anhydride can be sluggish or lead to N,O-diacylation if not properly controlled.

    • Troubleshooting & Optimization:

      • Choice of acylating agent and base: Acetic anhydride with a non-nucleophilic base like triethylamine or pyridine at controlled temperatures is often effective. The use of Schotten-Baumann conditions (acetyl chloride with an aqueous base) can also be explored, but careful pH control is necessary to prevent hydrolysis of the diketone.

      • Monitoring the reaction: Use thin-layer chromatography (TLC) or in-process liquid chromatography (LC) to monitor the reaction to completion and avoid prolonged reaction times that can lead to degradation.

II. Cyclodehydration Step: The Heart of the Synthesis

The cyclodehydration of the 2-acylamino-ketone precursor is the critical ring-forming step. Success at scale hinges on the choice of dehydrating agent, reaction conditions, and management of exotherms.

Question 2: My Robinson-Gabriel cyclization is giving a low yield of the desired this compound. What factors should I investigate?

Answer: Low yields in the Robinson-Gabriel synthesis are a frequent challenge, especially during scale-up. Several factors can be at play:

  • Challenge 1: Ineffective Dehydrating Agent. The choice and amount of the cyclodehydrating agent are critical. Common agents include sulfuric acid, polyphosphoric acid (PPA), phosphorus pentoxide, and thionyl chloride.[2][4]

    • Troubleshooting & Optimization:

      • Agent selection: For your specific substrate, which is a β-diketone derivative, milder conditions are often preferable to prevent charring and side reactions. A mixture of acetic anhydride and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can be effective. Phosphorus oxychloride in a suitable solvent is another option.

      • Stoichiometry: Ensure an adequate amount of the dehydrating agent is used to drive the reaction to completion. For solid-supported reagents, ensure proper mixing and contact time.

      • Temperature control: The reaction is often exothermic. Gradual addition of the precursor to the dehydrating agent at a controlled temperature is crucial to prevent runaway reactions and decomposition.

  • Challenge 2: Side Reactions and Degradation. The acetyl group at the 4-position and the diketone nature of the precursor can be susceptible to side reactions under strongly acidic or high-temperature conditions.

    • Troubleshooting & Optimization:

      • Hydrolysis: The acetyl group can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction.

      • Rearrangements and polymerization: Overly harsh conditions can lead to various rearrangements or polymerization of starting materials and intermediates. Lowering the reaction temperature and using a less aggressive dehydrating agent can mitigate these issues.

      • Alternative Syntheses: If the Robinson-Gabriel route proves consistently problematic at scale, consider alternative strategies such as a modified Hantzsch synthesis or a multi-component reaction, though these may require different starting materials.

III. Work-up and Purification

The transition from a laboratory work-up to a large-scale purification process often introduces new challenges.

Question 3: I am struggling with the purification of this compound at a larger scale. What are the recommended procedures and potential difficulties?

Answer: The purification of this relatively low molecular weight, functionalized heterocycle can be non-trivial.

  • Challenge 1: Emulsion Formation during Extraction. The basic nitrogen of the oxazole ring and the presence of acidic residues from the cyclodehydration can lead to troublesome emulsions during aqueous work-up.

    • Troubleshooting & Optimization:

      • Careful neutralization: Neutralize the reaction mixture slowly with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) with efficient stirring. Avoid strong bases like sodium hydroxide, which can promote hydrolysis or other side reactions.

      • Brine wash: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

      • Solvent choice: Using a less polar extraction solvent can sometimes reduce emulsion formation.

  • Challenge 2: Efficient Removal of Impurities. Common impurities can include unreacted starting materials, polymeric byproducts, and isomers if the precursor was not pure.

    • Troubleshooting & Optimization:

      • Distillation: Given the product's likely boiling point (a similar compound, 2,4,5-trimethyloxazole, is purified by vacuum distillation), fractional distillation under reduced pressure is the most scalable and effective purification method. This will require careful optimization of the vacuum pressure and temperature to achieve good separation from close-boiling impurities.

      • Crystallization: If the product is a solid at room temperature or forms a stable salt, crystallization could be an efficient purification method. This would require screening for suitable solvent systems.

      • Chromatography: While flash chromatography is a standard lab-scale technique, it is generally not economical for large-scale production. It may be used for polishing a final product if very high purity is required.

Proactive Scale-Up Considerations

To avoid many of the common pitfalls, a proactive approach to scale-up is essential.

Parameter Lab-Scale Consideration Scale-Up Challenge Recommended Action
Reaction Kinetics Typically run to completion overnight.Minor side reactions become significant product losses.Profile the reaction kinetics to determine the optimal reaction time.
Heat Transfer Flask surface area is sufficient for heat dissipation.The surface-to-volume ratio decreases, leading to potential exotherm runaways.Use a jacketed reactor with controlled heating and cooling. Perform calorimetric studies to understand the heat of reaction.
Mixing Magnetic stirring is usually adequate.Inefficient mixing can lead to localized "hot spots" and incomplete reactions.Use overhead mechanical stirring with an appropriately designed impeller to ensure good mixing.
Reagent Addition Reagents are often added in one portion.Rapid addition of reagents can lead to dangerous exotherms.Add reactive reagents slowly and subsurface if possible to ensure rapid mixing and heat dissipation.

Visualizing the Workflow

General Robinson-Gabriel Synthesis Workflow

Robinson-Gabriel Workflow cluster_0 Precursor Synthesis cluster_1 Cyclodehydration cluster_2 Purification Start 3-Amino-pentane-2,4-dione Acylation Acylation (e.g., Acetic Anhydride) Start->Acylation Precursor 3-Acetamido-pentane-2,4-dione Acylation->Precursor Dehydration Cyclodehydration (e.g., H₂SO₄/Ac₂O) Precursor->Dehydration Crude_Product Crude Product Dehydration->Crude_Product Workup Aqueous Work-up (Neutralization) Crude_Product->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound via the Robinson-Gabriel synthesis.

Troubleshooting Logic Diagram

Troubleshooting Logic cluster_precursor Precursor Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues Start Low Yield or Purity Issue Precursor_Check Check Precursor Purity Start->Precursor_Check Cyclization_Check Evaluate Cyclization Conditions Start->Cyclization_Check Purification_Check Optimize Purification Start->Purification_Check Precursor_Impure Precursor Impure Precursor_Check->Precursor_Impure Dehydration_Agent Ineffective Dehydrating Agent Cyclization_Check->Dehydration_Agent Temperature Incorrect Temperature Cyclization_Check->Temperature Side_Reactions Side Reactions Cyclization_Check->Side_Reactions Emulsions Emulsions During Work-up Purification_Check->Emulsions Inefficient_Purification Inefficient Purification Method Purification_Check->Inefficient_Purification Resynthesize Re-synthesize or Purify Precursor Precursor_Impure->Resynthesize

Caption: A logic diagram for troubleshooting common issues in the synthesis.

Concluding Remarks

The successful scale-up of the synthesis of this compound is a multi-faceted challenge that requires careful attention to precursor quality, reaction conditions, and purification strategies. By anticipating potential issues and systematically troubleshooting those that arise, researchers can significantly improve the efficiency, robustness, and safety of this important transformation. This guide provides a framework for that process, but it is essential to remember that each specific scale-up will have its own unique set of challenges that may require further investigation and optimization.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009). One-pot Van Leusen synthesis of 4, 5-disubstituted oxazoles in ionic liquids. Synlett, 2009(03), 500-504.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Robinson–Gabriel synthesis. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (2023, May 29). Van Leusen reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

Sources

Stability issues and degradation of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Oxazole Stability in Research

Welcome to the technical support guide for 1-(2,5-dimethyloxazol-4-yl)ethanone (CAS 23000-12-6). This valuable synthetic intermediate, featuring a substituted oxazole core, is instrumental in various research and development applications. However, the oxazole ring, while aromatic, possesses inherent electronic characteristics that can render it susceptible to degradation under specific experimental conditions.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies to mitigate stability issues, ensuring the integrity of your experiments and the reliability of your results. We will explore the causality behind potential degradation pathways and offer validated protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve problems that may arise during the use of this compound.

Question 1: I am experiencing low or inconsistent yields in a reaction where this compound is a key starting material. Analysis of the crude reaction mixture shows multiple unexpected spots by TLC and peaks by LC-MS. What is the likely cause?

Answer: This is a classic symptom that can point to two primary sources of error: degradation of the starting material before the reaction or instability during the reaction. Let's break down the diagnostic process.

Step 1: Validate the Integrity of Your Starting Material The first and most critical step is to confirm the purity of the this compound stock. Improper storage or handling can lead to significant degradation over time.

  • Causality: The oxazole ring is sensitive to moisture and acidic conditions, which can catalyze hydrolytic ring-opening.[3][4] Supplier recommendations for refrigerated storage (2-8°C) under dry conditions are based on minimizing this risk.[5][6]

  • Action: Before starting your synthesis, run a quality control check on your starting material using a validated analytical method like HPLC-UV or ¹H NMR. Compare the results to the supplier's Certificate of Analysis or a previously established internal standard.

  • Solution: If degradation is detected, it is advisable to purify the material (e.g., by recrystallization or column chromatography) or purchase a new, verified batch. See Protocol 1 for a general HPLC purity assessment method.

Step 2: Analyze Your Reaction Conditions If the starting material is pure, the issue likely lies with the reaction conditions being incompatible with the oxazole ring's stability.

  • pH-Related Degradation:

    • Acidic Conditions: Strong acidic conditions can protonate the ring nitrogen, making the oxazole nucleus highly electron-deficient and susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring cleavage.[7][8] Even mildly acidic conditions can promote hydrolysis over extended reaction times.

    • Strongly Basic Conditions: While generally more stable to base than acid, strong bases can deprotonate the methyl groups or potentially interact with the acetyl substituent, leading to side reactions. The C2-proton on an unsubstituted oxazole is the most acidic, but with a methyl group present at C2, this is not a primary concern for your specific molecule.[1][9]

  • Oxidative Degradation:

    • Causality: Oxazole rings are readily oxidized, a process that can lead to complete cleavage of the heterocyclic ring.[7][10] This can be initiated by strong oxidizing agents in your reaction or, more subtly, by dissolved oxygen, especially when catalyzed by light.

    • Action: If your protocol involves oxidizing agents, consider if less harsh alternatives are available. For all reactions, but especially those run for long durations, it is good practice to degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Photodegradation:

    • Causality: Oxazoles can undergo photo-oxidation, often via a [4+2] cycloaddition with singlet oxygen, which is generated in the presence of light and a sensitizer (which can be the solvent or other reagents).[11][12] This leads to unstable endoperoxide intermediates that rearrange into degradation products.[11][13]

    • Action: Protect your reaction from light by wrapping the flask in aluminum foil. This is particularly important for reactions running longer than a few hours or those that are being heated.

Below is a workflow to help troubleshoot these issues systematically.

G start Problem: Low/Inconsistent Yields & Unexpected Impurities check_sm Step 1: Analyze Purity of Starting Material (SM) (HPLC, NMR) start->check_sm is_pure Is SM Pure? check_sm->is_pure analyze_cond Step 2: Investigate Reaction Conditions is_pure->analyze_cond Yes solution_sm Solution: Purify or Replace SM. Implement Proper Storage. is_pure->solution_sm No acid_base pH Issues: Strong Acid/Base? analyze_cond->acid_base oxidation Oxidation: Reagents or Air? analyze_cond->oxidation photo Light Exposure? analyze_cond->photo solution_ph Solution: Buffer reaction, use milder reagents, screen pH. acid_base->solution_ph solution_ox Solution: Degas solvent, use inert atmosphere (N2/Ar). oxidation->solution_ox solution_photo Solution: Protect reaction from light (e.g., aluminum foil). photo->solution_photo G cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_photo Photo-oxidation mol_h 1-(2,5-dimethyloxazol- 4-yl)ethanone protonation Protonated Oxazolium Ion mol_h->protonation + H⁺ ring_opened Ring-Opened Intermediate protonation->ring_opened + H₂O (Nucleophilic Attack) products_h Hydrolysis Products ring_opened->products_h mol_p 1-(2,5-dimethyloxazol- 4-yl)ethanone endoperoxide Unstable Endoperoxide Intermediate mol_p->endoperoxide + ¹O₂ (Singlet Oxygen) + Light (hν) products_p Rearrangement Products (e.g., Triamides) endoperoxide->products_p Rearrangement

Figure 2. Plausible non-synthetic degradation pathways.

Q: How can I reliably detect and quantify degradation? A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method. It allows for the separation of the parent compound from its more polar degradation products. [14]For structural identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. [15]See Protocol 1 for a starting HPLC method.

Table 2: Summary of Potential Instability Triggers and Outcomes

Trigger Chemical Principle Potential Outcome(s) Mitigation Strategy
Strong Acids Protonation and hydrolytic ring cleavage [7][9] Ring-opened byproducts, loss of starting material. Use buffered systems or non-acidic conditions.
Moisture/Water Serves as a nucleophile for hydrolysis [3][4] Slow formation of hydrolysis products over time. Store under dry, inert conditions; use anhydrous solvents.
Light Formation of singlet oxygen, leading to photo-oxidation [11] Formation of endoperoxides and rearranged products. Protect reactions and stored materials from light.

| Strong Oxidants | Oxidation of the electron-rich oxazole ring [7][10]| Ring cleavage, formation of complex mixtures. | Use milder reagents; run under inert atmosphere. |

Key Protocols & Methodologies

Protocol 1: Purity Assessment by RP-HPLC This protocol provides a general starting point for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC with UV-Vis Detector (e.g., Diode Array Detector).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Acetonitrile:Water.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (50:50 Acetonitrile:Water).

    • Inject the prepared sample solution.

    • Integrate the peaks. The purity can be estimated by the area percent of the main peak. Degradation products will typically appear as earlier-eluting, more polar peaks.

Protocol 2: Recommended Storage and Handling Procedure

  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a refrigerator set to 2-8°C.

  • Storage: For long-term storage, place the container inside a secondary container or a desiccator cabinet with a desiccant (e.g., silica gel) to ensure a dry environment.

  • Dispensing: a. Allow the container to warm to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid. b. Open the container in a low-humidity environment if possible (e.g., a glove box or under a stream of inert gas). c. Quickly weigh the required amount of material into a separate vessel. d. Tightly reseal the original container, purge with an inert gas like nitrogen or argon if possible, and promptly return it to refrigerated storage.

Protocol 3: Forced Degradation (Stress Testing) Protocol This workflow helps to proactively identify potential degradants and understand the compound's stability limits under your specific experimental conditions.

  • Prepare Stock Solutions: Create five identical solutions of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Control: Keep one vial at room temperature, protected from light.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Photolytic: Expose one vial to a UV/Vis light source in a photostability chamber.

  • Incubation: Store all vials at a controlled temperature (e.g., 40°C) for a set period (e.g., 24-48 hours), except for the photolytic sample.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV (Protocol 1) and LC-MS to compare degradation profiles and identify the mass of any new impurities.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10:1, 218-239. Available at: [Link]

  • Taylor and Francis Group. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Available at: [Link]

  • Scribd. (n.d.). Oxazole Chemistry Overview. Available at: [Link]

  • National Institutes of Health (NIH). (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Available at: [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Available at: [Link]

  • Scientific Reports. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Available at: [Link]

  • MDPI. (n.d.). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Available at: [Link]

  • MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. Available at: [Link]

  • ResearchGate. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Available at: [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. Available at: [Link]

  • SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

  • ResearchGate. (n.d.). Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials. Available at: [Link]

  • ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available at: [Link]

Sources

Troubleshooting lithiation and acylation steps for oxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Lithiation and Acylation Reactions

Welcome to the technical support center for oxazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the C-H activation of oxazole rings. As a Senior Application Scientist, I've seen firsthand how the powerful technique of directed lithiation followed by electrophilic trapping can be both a gateway to novel molecular architectures and a source of significant experimental frustration.

This document moves beyond simple protocols. It aims to provide a deep, mechanistic understanding of the challenges you might face, offering logical, field-proven solutions. We will explore the "why" behind common failures, enabling you to not just fix a reaction, but to master the underlying chemistry.

Part 1: Core Principles of Oxazole Lithiation and Acylation

The synthetic utility of the oxazole ring is unlocked by its ability to be selectively deprotonated, most commonly at the C2 position. The C2 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, making it susceptible to removal by strong organolithium bases.[1][2] This generates a potent 2-lithiooxazole nucleophile, which can then be intercepted by a wide range of electrophiles, such as acylating agents, to form a new carbon-carbon bond.

However, this powerful intermediate is notoriously unstable. The 2-lithiooxazole exists in a temperature-dependent equilibrium with a ring-opened isocyanoenolate intermediate.[2][3][4] If the reaction temperature rises, this equilibrium shifts towards the open form, which can lead to irreversible decomposition, polymerization, and a dramatic loss of yield.[5] Strict temperature control is, therefore, not just a recommendation but a critical parameter for success.

Mechanism of Oxazole Lithiation and Acylation Oxazole Oxazole Substrate LithioOxazole 2-Lithiooxazole (Key Nucleophile) Oxazole->LithioOxazole Deprotonation (C2-H) Base Strong Base (e.g., n-BuLi, LDA) THF, -78 °C RingOpened Isocyanoenolate (Decomposition Pathway) LithioOxazole->RingOpened Ring-Opening (Temp > -70 °C) Product 2-Acyl-Oxazole (Desired Product) LithioOxazole->Product Acylation (C-C bond formation) RingOpened->LithioOxazole Ring-Closing Electrophile Acylating Agent (e.g., R-COCl)

Caption: General mechanism for the C2-lithiation and subsequent acylation of an oxazole.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the two-step lithiation-acylation sequence in a direct question-and-answer format.

Category 1: The Lithiation Step

Q1: My lithiation reaction is not working. After quenching, I only recover my starting material. What are the likely causes?

A1: This is a classic problem that almost always points to one of three issues: the base, proton sources, or reaction kinetics.

  • Inactive Base: n-Butyllithium (n-BuLi) and other organolithiums are highly reactive and degrade upon exposure to air and moisture. Commercially available solutions have a finite shelf life. If your bottle is old or has been handled improperly, its effective molarity will be significantly lower than stated.

    • Solution: Use a fresh bottle of organolithium reagent or titrate your current bottle before use (e.g., using the Gilman double titration method).

  • Contaminating Proton Sources: Organolithium bases will react instantly with any available acidic proton before deprotonating the oxazole C2-H.

    • Scrupulously Dry Glassware & Solvents: Ensure all glassware is flame-dried or oven-dried under vacuum. Solvents like THF must be anhydrous.[6] Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (like sodium/benzophenone) is critical.

    • Inert Atmosphere: The reaction must be run under a dry, inert atmosphere (Argon or Nitrogen) to prevent moisture from the air from quenching the base.

  • Insufficient Base: Ensure you are using at least one full equivalent of the organolithium base. A slight excess (e.g., 1.05-1.1 equivalents) is often recommended to consume trace impurities.

Q2: My reaction turns dark brown or black upon adding the base, and the final yield is very low with a complex mixture of byproducts. What is happening?

A2: This is the hallmark symptom of oxazole ring-opening . As mentioned in the core principles, the 2-lithiooxazole is thermally unstable.[1]

  • Cause: The most common reason is a failure to maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath). Even a temporary warming to -60 °C can initiate irreversible decomposition of the isocyanoenolate intermediate, leading to polymerization and the dark coloration.

  • Solutions:

    • Strict Temperature Control: Ensure your cooling bath is well-maintained throughout the base addition and the subsequent stirring period. Add the organolithium base slowly and dropwise to the cooled solution of the oxazole to manage any exotherm.

    • Consider a Protecting Group: For particularly sensitive substrates, protecting the C2 position with a group like triisopropylsilyl (TIPS) can allow for lithiation at other positions (e.g., C5) without the risk of ring opening.[7]

    • Alternative Reagents: In some cases, using magnesium-based reagents like TMPMgCl·LiCl can generate a more stable 2-metallooxazole species that is less prone to fragmentation.[4]

Troubleshooting Lithiation Failure Start Low or No Lithiation CheckBase Is the organolithium reagent active? Start->CheckBase CheckConditions Are conditions strictly anhydrous? CheckBase->CheckConditions  Yes Sol_Titrate Solution: Titrate or use fresh n-BuLi. CheckBase->Sol_Titrate No CheckTemp Is reaction turning dark? CheckConditions->CheckTemp  Yes Sol_Dry Solution: Flame-dry glassware. Use anhydrous solvent. CheckConditions->Sol_Dry No Sol_Temp Cause: Ring Opening Solution: Maintain T ≤ -78 °C. Slow addition of base. CheckTemp->Sol_Temp Yes Success Successful Lithiation CheckTemp->Success No Sol_Titrate->Success Sol_Dry->Success Sol_Temp->Success Experimental Workflow Setup 1. Setup - Flame-dry glassware - Inert atmosphere (Ar/N2) Substrate 2. Substrate Addition - Add oxazole in anhydrous THF Setup->Substrate Cool 3. Cooling - Cool to -78 °C (Dry Ice / Acetone) Substrate->Cool Lithiation 4. Lithiation - Slow, dropwise addition of n-BuLi - Stir for 45 min @ -78 °C Cool->Lithiation Acylation 5. Acylation - Slow, dropwise addition of acyl chloride - Stir for 1 hr @ -78 °C Lithiation->Acylation Quench 6. Quench - Add sat. aq. NH4Cl @ -78 °C - Warm to room temp Acylation->Quench Workup 7. Workup - Extraction with EtOAc - Wash with brine, dry Quench->Workup Purify 8. Purification - Concentrate crude product - Column chromatography Workup->Purify Product Pure 2-Acyl-Oxazole Purify->Product

Sources

How to avoid N-deprotonation during 1-(2,5-dimethyloxazol-4-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the chemistry of 1-(2,5-dimethyloxazol-4-yl)ethanone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis. We will focus on the critical issue of preventing undesired N-deprotonation of the oxazole ring, a common side reaction that can significantly impact reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is N-deprotonation, and why is it a problem in reactions with this compound?

A1: N-deprotonation refers to the removal of a proton from a nitrogen atom by a base. In the context of this compound, this typically involves the nitrogen at the 3-position of the oxazole ring. While oxazoles are generally considered weak bases, strong bases used in many organic reactions can be potent enough to abstract a proton from various positions on the molecule.[1][2][3][4]

The primary issue arises when the intended reaction involves the acetyl group at the 4-position, such as in enolate formation for aldol reactions, alkylations, or Claisen condensations.[5] If N-deprotonation occurs, it can lead to a mixture of products, reduce the yield of the desired product, and complicate purification. The resulting N-anion can also participate in undesired side reactions.

Q2: Under what conditions is N-deprotonation most likely to occur?

A2: N-deprotonation is most prevalent when strong, non-nucleophilic bases are used, especially in aprotic solvents. The choice of base is a critical factor. For instance, very strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used to generate enolates from ketones.[6][7] However, their high basicity can also favor the deprotonation of other acidic protons in the molecule, including those on the oxazole ring.[8]

Q3: How can I tell if N-deprotonation is occurring in my reaction?

A3: The most definitive way to identify N-deprotonation is through careful analysis of your reaction mixture and isolated products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin Layer Chromatography (TLC) can help identify unexpected byproducts. A lower than expected yield of your target product, coupled with the appearance of new, unidentified spots on a TLC plate or peaks in an NMR spectrum, are strong indicators of side reactions like N-deprotonation.

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions involving this compound where N-deprotonation can be a significant challenge.

Guide 1: Enolate Formation and Subsequent Alkylation

Problem: Low yield of the desired α-alkylated product, with the presence of multiple unidentified byproducts.

Suspected Cause: Competitive N-deprotonation by the strong base used for enolate formation.

Workflow for Minimizing N-Deprotonation in Alkylation Reactions

cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Workup & Analysis start Start with this compound base_selection Select a sterically hindered, non-nucleophilic base (e.g., LDA) start->base_selection solvent Use an aprotic, non-polar solvent (e.g., THF) base_selection->solvent temp_control Cool reaction to -78 °C solvent->temp_control base_addition Slowly add base to the ketone solution temp_control->base_addition stir Stir for 30-60 minutes at -78 °C base_addition->stir alkylating_agent Add alkylating agent (e.g., alkyl halide) stir->alkylating_agent warm Slowly warm to room temperature alkylating_agent->warm quench Quench with saturated aq. NH4Cl warm->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Analyze by NMR and LC-MS purify->analyze

Caption: Workflow for Alkylation Reactions

Detailed Protocol and Rationale

Objective: To selectively form the enolate at the acetyl group while minimizing N-deprotonation.

StepActionRationale
1. Base Selection Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[6]LDA is effective at deprotonating the α-carbon of the acetyl group to form the kinetic enolate.[7] Its steric bulk can disfavor interaction with the sterically less accessible nitrogen of the oxazole ring.
2. Solvent Choice Employ an aprotic, non-polar solvent such as Tetrahydrofuran (THF).Aprotic solvents prevent proton exchange that could lead to equilibration and the formation of undesired thermodynamic products.
3. Temperature Control Maintain a low temperature, typically -78 °C (dry ice/acetone bath), during base addition and enolate formation.Low temperatures favor the formation of the kinetic enolate and can suppress side reactions, including N-deprotonation.[9]
4. Order of Addition Slowly add the base to a solution of the this compound.This "normal addition" ensures that the ketone is always in excess relative to the base, which can help to minimize side reactions.
5. Quenching After the alkylating agent has been added and the reaction is complete, quench the reaction with a mild proton source like saturated aqueous ammonium chloride.This step neutralizes any remaining base and protonates the enolate, preventing further reactions during workup.
Guide 2: Grignard and Organolithium Additions

Problem: Recovery of starting material and low yields of the desired tertiary alcohol.

Suspected Cause: The Grignard or organolithium reagent is acting as a base and deprotonating the oxazole nitrogen instead of adding to the carbonyl group.[10][11]

Logical Flow for Optimizing Grignard Reactions

start Start This compound reagent Reagent Selection Use a less basic Grignard reagent if possible (e.g., PhMgCl vs. MeLi) start->reagent conditions Reaction Conditions Low temperature (-78 °C to 0 °C) reagent->conditions addition Order of Addition Add ketone to Grignard solution (inverse addition) conditions->addition analysis Analysis Monitor by TLC for consumption of starting material addition->analysis workup Workup Quench with sat. aq. NH4Cl analysis->workup

Caption: Optimizing Grignard Addition

Recommendations for Improving Grignard Reactions
ParameterRecommendationRationale
Reagent Choice If possible, use a less basic organometallic reagent. For example, consider using a Grignard reagent (RMgX) instead of an organolithium reagent (RLi), as Grignard reagents are generally less basic.[12]A less basic reagent is less likely to act as a base and deprotonate the oxazole ring, favoring nucleophilic addition to the carbonyl.
Inverse Addition Slowly add the this compound solution to the Grignard reagent solution.This ensures that the Grignard reagent is always in excess, which can drive the desired nucleophilic addition reaction to completion and minimize the relative rate of deprotonation.
Temperature Conduct the reaction at low temperatures (e.g., starting at -78 °C and slowly warming to 0 °C or room temperature).Low temperatures can help to control the reactivity of the organometallic reagent and may favor the desired addition pathway.
Lewis Acid Additives Consider the addition of a Lewis acid like CeCl₃ (Luche conditions).Cerium(III) chloride can chelate to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over deprotonation.
Guide 3: Wittig Reaction

Problem: Low yield of the desired alkene product.

Suspected Cause: The basic conditions required to form the phosphorus ylide may also be causing N-deprotonation of the oxazole.[13][14][15]

Strategy for a Successful Wittig Reaction

cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Outcome phosphonium_salt Start with Phosphonium Salt base Choose a suitable base (e.g., n-BuLi, NaH, or KHMDS) phosphonium_salt->base Deprotonation ylide Phosphorus Ylide base->ylide In Situ Generation ketone This compound reaction Reaction at 0 °C to RT ketone->reaction ylide->reaction product Desired Alkene reaction->product

Caption: Wittig Reaction Strategy

Protocol Adjustments for the Wittig Reaction
StepActionRationale
1. Ylide Generation Pre-form the ylide by reacting the phosphonium salt with a strong base (e.g., n-BuLi, NaH) in a separate flask before adding the ketone.This ensures that the strong base is consumed in the formation of the ylide and is not present in large excess when the oxazole-containing ketone is introduced, thereby reducing the risk of N-deprotonation.
2. Base Stoichiometry Use a precise stoichiometry of the base (typically 1.0 to 1.1 equivalents) relative to the phosphonium salt.Avoiding a large excess of strong base minimizes the potential for side reactions.
3. Temperature Add the ketone solution to the pre-formed ylide at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.This allows for a controlled reaction and can improve the selectivity for the desired Wittig olefination.
4. Salt-Free Conditions For certain ylides, "salt-free" conditions (generated using bases like KHMDS) can alter reactivity and may be beneficial.The presence of lithium salts can influence the stereochemical outcome and reactivity in Wittig reactions.[13]

Concluding Remarks

The key to successfully performing reactions with this compound lies in understanding the delicate balance between the desired reactivity at the acetyl group and the potential for undesired N-deprotonation of the oxazole ring. By carefully selecting reagents, controlling reaction conditions (especially temperature and order of addition), and considering the use of additives, researchers can significantly improve the outcome of their synthetic transformations. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, empirical optimization for each specific substrate and reaction is crucial for success.

References

  • Oxazole - Wikipedia. Wikipedia. [Link]

  • Oxazole is a five-membered aromatic heterocycle. Would you expect oxazole to be more basic or less basic than pyrrole? Explain. | Homework.Study.com. Study.com. [Link]

  • Oxazole - chemeurope.com. chemeurope.com. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Oxazole.pdf - CUTM Courseware. CUTM Courseware. [Link]

  • Two unexpected but understandable reactions with lithium diisopropylamide (LDA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

  • Five member rings heterocyclic with two hetero atoms (1,3-azole). SlideShare. [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - Semantic Scholar. Semantic Scholar. [Link]

  • Oxazole | C3H3NO | CID 9255 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Pharmaguideline. [Link]

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • This compound - MySkinRecipes. MySkinRecipes. [Link]

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates | Request PDF. ResearchGate. [Link]

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. ResearchGate. [Link]

  • Enolates Formation and Reactions: Aldol, Alkylation, and More - Patsnap Eureka. Patsnap. [Link]

  • Lithium diisopropylamide - Wikipedia. Wikipedia. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - NIH. National Center for Biotechnology Information. [Link]

  • III Enolate Chemistry. University of Oxford. [Link]

  • Calculated pKa values of other N‐heterocycles including indole, purine,... - ResearchGate. ResearchGate. [Link]

  • Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review - SciSpace. SciSpace. [Link]

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates | Publicación - Sílice. Sílice. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Naturally Occurring Oxazole-Containing Peptides - MDPI. MDPI. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Link]

  • Grignard Reagents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • US2938932A - Preparation of acetylenic grignard compounds - Google Patents.
  • Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth - ResearchGate. ResearchGate. [Link]

  • Enolate chemistry | PDF - Slideshare. SlideShare. [Link]

  • ENOLATES - eGyanKosh. eGyanKosh. [Link]

  • 1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanone | C15H20O3 | CID 61288006 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of 1-(2,5-dimethyloxazol-4-yl)ethanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2,5-dimethyloxazol-4-yl)ethanone. We provide in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during purification by silica gel column chromatography. Our approach emphasizes understanding the chemical principles to empower you to solve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the essential preliminary steps and decisions required before undertaking a column chromatography purification for this compound.

Q1: What is the mandatory first step before attempting to purify this compound on a column?

A1: The indispensable first step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC) .[1][2] Attempting to run a column without prior TLC analysis is inefficient and likely to result in poor separation or complete failure. TLC serves as a small-scale, rapid simulation of the column, allowing you to assess the separation of your target compound from impurities under various solvent conditions.[2][3] The goal is to find a solvent system that provides a clear separation between your desired product and any byproducts or starting materials.[3]

Q2: What are the recommended starting solvent systems for TLC analysis of this specific oxazole?

A2: this compound is a moderately polar heterocyclic ketone. A systematic approach starting with a standard two-component solvent system is most effective. The most common and highly recommended starting system is a mixture of Ethyl Acetate (EtOAc) and Hexane (or heptane, which is less toxic).[4][5]

Begin by testing a range of ratios to observe the effect on the retention factor (Rf).

Solvent System (v/v)PolarityRecommended For
10% EtOAc / 90% HexaneLowScreening non-polar impurities
20-30% EtOAc / 80-70% Hexane Medium (Ideal Starting Point) Targeting an Rf of 0.2-0.4 for the product [6]
50% EtOAc / 50% HexaneMedium-HighIf the compound shows low Rf in less polar mixes
5-10% Methanol / 95-90% DCMHighFor highly polar compounds if EtOAc/Hexane fails[4][6]
Q3: My target compound contains a basic oxazole ring. Are there special considerations for the mobile phase?

A3: Yes, this is a critical consideration. The nitrogen atom in the oxazole ring is basic. Silica gel, the standard stationary phase, has acidic silanol groups (Si-OH) on its surface. These acidic sites can interact strongly with your basic compound, leading to significant peak tailing (streaking) on the TLC plate and poor separation with low recovery on the column.[1]

To mitigate this, you must neutralize these acidic sites by adding a small amount of a basic modifier to your eluent.[1][6]

  • Recommendation: Add 0.1-1% Triethylamine (Et₃N) to your chosen solvent system (e.g., 30% EtOAc / 70% Hexane + 0.5% Et₃N).[1][4][6]

cluster_0 Without Modifier cluster_1 With Triethylamine (Et₃N) Modifier Oxazole Basic Oxazole Silanol Acidic Silanol Site (Si-OH) Oxazole->Silanol Binds Strongly Tailing Strong Interaction (Causes Tailing) Silanol->Tailing Oxazole_mod Basic Oxazole Silanol_mod Neutralized Site (Si-O⁻ HNEt₃⁺) Oxazole_mod->Silanol_mod No Strong Interaction Elution Clean Elution Silanol_mod->Elution Et3N Et₃N Et3N->Silanol_mod Neutralizes

Caption: Mitigation of peak tailing by adding a basic modifier.
Q4: I have my TLC results. How do I select the best solvent system for the column?

A4: The ideal solvent system for column chromatography is one that, on a TLC plate, gives your target compound a Retention Factor (Rf) of approximately 0.2 to 0.4 .[6]

  • Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).[3]

  • If Rf is too high (> 0.5): The compound will elute too quickly from the column, mixing with less polar impurities and resulting in poor separation. To fix this, decrease the polarity of the eluent (e.g., move from 30% EtOAc to 20% EtOAc in hexane).[6]

  • If Rf is too low (< 0.15): The compound will move too slowly, leading to very broad peaks, long elution times, and excessive solvent usage. To fix this, increase the polarity of the eluent (e.g., move from 30% EtOAc to 40% EtOAc in hexane).[6][7]

The chosen system should also show the largest possible separation (ΔRf) between your product and its closest impurities.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography procedure.

Problem 1: Poor Separation & Overlapping Fractions

Q: My target compound is co-eluting with a closely-running impurity. My TLC showed separation, but the column is failing. What should I do?

A: This is a common issue that can stem from several factors.

  • Likely Cause 1: Inappropriate Solvent System. The polarity of your eluent may be slightly too high, causing the bands to broaden and merge on the larger scale of the column.

    • Solution: Decrease the polarity of your solvent system slightly. If you used 30% EtOAc/Hexane for the column, try running a test TLC with 25% EtOAc/Hexane. If this improves separation, use this weaker eluent for your column.

  • Likely Cause 2: Column Overloading. The amount of crude material loaded onto the column should not exceed 1-5% of the mass of the silica gel.[1] Overloading prevents the formation of distinct bands, leading to overlap.

    • Solution: Reduce the sample load or, if the quantity is fixed, use a larger column with more stationary phase.[1]

  • Likely Cause 3: Improper Column Packing or Sample Loading. Channels or cracks in the silica bed, or a non-level sample band, will ruin separation.

    • Solution: Ensure your column is packed perfectly vertically and the silica is fully settled and free of air bubbles. When loading the sample, make sure it is applied as a narrow, concentrated, and level band at the top of the silica.[8] For samples not soluble in the eluent, use the "dry loading" method (see Protocol 2).

Problem 2: Elution & Recovery Failures

Q: My compound is stuck at the top of the column and will not elute, even after I've passed a large volume of the solvent determined by TLC.

A: This indicates that the compound's affinity for the stationary phase is far greater than for the mobile phase under column conditions.

  • Likely Cause 1: Compound is Too Polar for the Solvent System. The TLC result may have been misleading, or the scale-up to the column has altered the dynamics.

    • Solution: Implement a gradient elution . Start with the solvent system determined by TLC. If the compound does not elute, gradually and systematically increase the eluent's polarity.[1][9] For example, move from 30% EtOAc/Hexane to 50%, then 70%, then 100% EtOAc, and finally to a 5-10% MeOH/DCM mixture if necessary.[4][9]

  • Likely Cause 2: Irreversible Adsorption or Decomposition. The compound may be unstable on acidic silica gel.[1][7]

    • Solution 1: Test for Stability. Spot your crude mixture on a TLC plate. After spotting, let the plate sit on the bench for 30-60 minutes before developing it. If a new spot appears or the product spot diminishes, it indicates decomposition on the silica.[1][7]

    • Solution 2: Change the Stationary Phase. If instability is confirmed, switch to a more neutral or basic stationary phase. Neutral alumina is an excellent first alternative.[1] In some cases, reversed-phase (C18) chromatography may be necessary for highly polar or sensitive compounds.[1]

Problem 3: Sample Loading Challenges

Q: My crude this compound product is a sticky oil that won't dissolve in my starting eluent (20% EtOAc/Hexane). How can I load it onto the column?

A: This is a classic scenario where "wet loading" (dissolving the sample in the eluent) is not feasible. The correct technique is dry loading .[8] This method ensures a very narrow and evenly distributed starting band, which is critical for a good separation.

  • Solution: Dry Loading Protocol.

    • Dissolve your entire crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).[8]

    • In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Swirl the flask to create a slurry, ensuring the entire sample is adsorbed onto the silica.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder.[8]

    • Carefully layer this silica-adsorbed sample powder onto the top of your packed column.

    • Gently add a thin protective layer of sand on top before slowly adding your eluent.[8]

Section 3: Experimental Protocols & Workflows

Protocol 1: Step-by-Step TLC Solvent System Screening
  • Prepare Samples: Create dilute solutions of your crude reaction mixture and pure starting materials (if available) in a volatile solvent like DCM or EtOAc.

  • Spot the TLC Plate: Using a fine capillary tube, carefully spot small amounts of each solution onto the baseline of a silica gel TLC plate, about 1 cm from the bottom. Keep the spots small and distinct.

  • Prepare Developing Chamber: Pour your chosen solvent system (e.g., 20% EtOAc/Hexane + 0.5% Et₃N) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Seal and wait 5 minutes.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Seal the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analyze: Calculate the Rf for your product spot. Adjust the solvent polarity as described in FAQ Q4 until you achieve an Rf of ~0.3 and good separation from impurities.

Caption: Workflow for selecting the optimal chromatography solvent system.

References

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • University of Alberta. (n.d.).
  • SiliCycle. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ChemistryViews. (2012).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Common Organic Chemistry. (n.d.).
  • Magritek. (n.d.).
  • Chemistry LibreTexts. (2020).

Sources

Technical Support Center: Recrystallization of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2,5-dimethyloxazol-4-yl)ethanone. This resource is designed for researchers and drug development professionals to address common challenges encountered during the recrystallization of this key intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting solvent for the recrystallization of this compound?

There is no single universal solvent for any compound; the ideal choice is always determined empirically. However, based on the structure of this compound, which contains a polar ketone group and a moderately polar oxazole ring, a good starting point would be a solvent of intermediate polarity.[1] A common rule of thumb is to match the functional group of the solvent to the compound, suggesting that ketones like acetone might be effective solubilizers.[1] Solvents such as ethanol, isopropanol, or ethyl acetate are excellent candidates to begin with. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the fine-tuned solubility characteristics required for high-purity crystal growth.

Q2: What are the essential characteristics of a good recrystallization solvent?

A successful recrystallization hinges on the proper choice of solvent, which should meet several key criteria[2][3][4]:

  • High Temperature Coefficient: The solvent must dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[2][3][4] This differential solubility is the fundamental principle of the technique.

  • Impurity Solubility: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Q3: How should I perform a small-scale solvent screening test?

Before committing your entire batch of crude product, a small-scale test is critical.

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add a potential solvent dropwise (e.g., 0.5 mL) at room temperature and agitate the mixture.[6] Note the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the solid does not dissolve, gently heat the mixture to the solvent's boiling point, adding the minimum amount of additional solvent needed to fully dissolve the solid.[2][6]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. A successful test will yield a significant amount of crystalline solid from a clear solution.

Q4: What are the likely impurities in a synthesis of this compound?

Impurities are typically related to the synthetic route. Common syntheses of substituted oxazoles can involve starting materials like amino acids, carboxylic acids, or diazoketones, and reagents such as condensing agents or catalysts.[7] Therefore, potential impurities could include:

  • Unreacted starting materials.

  • Side-products from incomplete or alternative reaction pathways.

  • Residual catalysts or reagents.[8][9]

  • Polymeric byproducts or tars, which often present as colored, oily contaminants.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem: My compound will not dissolve, even when heating the solvent to its boiling point.

  • Probable Cause 1: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at that temperature.

    • Solution: Add more of the hot solvent in small increments (e.g., 0.5-1.0 mL at a time) with continuous heating and stirring until the solid dissolves. Be patient, as dissolution can take time.

  • Probable Cause 2: Incorrect Solvent Choice. The compound may be largely insoluble in your chosen solvent, even when hot.

    • Solution: You must select a different, likely more polar, solvent. If your compound is insoluble in a non-polar solvent like hexane, try a solvent of intermediate polarity like ethyl acetate or a polar solvent like ethanol.

  • Probable Cause 3: Insoluble Impurities. The material that is not dissolving may be an insoluble impurity, while your target compound is already in solution.[6]

    • Solution: If a significant portion of your compound has dissolved and a small amount of solid remains, this is the likely cause. Perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.[6][10]

Problem: The compound dissolved completely, but no crystals have formed after cooling.

  • Probable Cause 1: Too Much Solvent. This is the most common reason for crystallization failure.[11] The solution is not supersaturated upon cooling, and the compound remains in the mother liquor.[12]

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[11][12] Allow it to cool again. Repeat until you see crystal formation upon cooling.

  • Probable Cause 2: Supersaturation. The solution may be supersaturated, but crystal nucleation has not been initiated.[11]

    • Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask just below the solvent line with a glass stirring rod.[6][13] The microscopic scratches on the glass provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal").[11][13] This provides a template for crystal growth.

  • Probable Cause 3: Cooling Too Rapidly. Very rapid cooling can sometimes inhibit crystal formation.

    • Solution: Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels, before moving it to an ice bath.[12]

Problem: An oil has formed instead of solid crystals ("oiling out").

  • Probable Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture, causing the solute to come out of solution as a liquid (oil) rather than a solid crystal lattice.[11]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of activated charcoal to adsorb impurities, perform a hot filtration, and attempt to recrystallize again.[12] If this fails, you may need to purify the material by another method, such as column chromatography, before recrystallization.

  • Probable Cause 2: Solution Saturated Above Compound's Melting Point. The compound is coming out of solution at a temperature that is above its own melting point.

    • Solution: Reheat the solution to redissolve the oil and add a small amount of additional solvent.[11][12] This lowers the saturation temperature, allowing the solution to cool more before the compound begins to precipitate, hopefully below its melting point. Slow cooling is also beneficial.[11]

Problem: The final yield of purified crystals is very low.

  • Probable Cause 1: Excessive Solvent. As mentioned, using too much solvent will keep a large portion of your product dissolved in the mother liquor even after cooling.[12]

    • Solution: Before the experiment, ensure you use the minimum amount of hot solvent necessary for dissolution. After filtration, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling.

  • Probable Cause 2: Premature Crystallization. The compound may have crystallized in the filter paper or funnel during hot filtration.[10]

    • Solution: Use a stemless funnel and keep the funnel and receiving flask hot during filtration.[10] This can be done by placing them on a hot plate or by adding a small amount of boiling solvent to the flask to allow hot vapors to heat the funnel.[10]

  • Probable Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve a significant portion of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3] Ensure the solvent has been thoroughly chilled in an ice bath before use.

Recommended Experimental Protocol

This protocol outlines a standard single-solvent recrystallization procedure for this compound.

1. Solvent Selection:

  • Using the small-scale method described in the FAQs, determine the best single solvent. For this example, we will assume ethanol is a suitable solvent.

2. Dissolution:

  • Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask (e.g., 50 mL). The flask should not be more than half full with the final solution volume.

  • Add a minimal amount of ethanol to just cover the solid. Heat the mixture to boiling on a hot plate.

  • Add more hot ethanol in small portions, swirling the flask, until the solid just dissolves. Avoid adding a large excess.[2]

3. Decolorization and Hot Filtration (if necessary):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6]

  • Bring the solution back to a boil.

  • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a second, clean Erlenmeyer flask.[6]

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[12] Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.[3]

  • Continue to draw air through the crystals on the filter for several minutes to help them dry.[3]

6. Drying:

  • Transfer the crystals to a watch glass, break up any large clumps, and allow them to air-dry completely. The absence of solvent odor and a constant weight indicate dryness.

Data & Workflow Visualizations

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Predicted Solubility for this compound
Water10080.1Low at RT, potentially moderate when hot
Ethanol7824.5Good candidate; likely soluble when hot, less so when cold
Acetone5621.0Good candidate; ketone may solvate well[1]
Ethyl Acetate776.0Good candidate; intermediate polarity
Toluene1112.4May be too non-polar, but useful as an anti-solvent
Hexane691.9Likely insoluble; good for use as an anti-solvent

Diagram 1: General Workflow for Solvent Selection

SolventSelection start Start: Place ~20mg crude solid in test tube add_cold Add 0.5 mL solvent at Room Temp start->add_cold check_cold Is solid soluble? add_cold->check_cold reject_soluble Reject Solvent (Too soluble) check_cold->reject_soluble Yes heat Heat to Boiling check_cold->heat No check_hot Is solid soluble? heat->check_hot reject_insoluble Reject Solvent (Insoluble) check_hot->reject_insoluble No cool Cool slowly to RT, then in ice bath check_hot->cool Yes check_crystals Do crystals form? cool->check_crystals success Success! Potential Solvent check_crystals->success Yes reconsider Reconsider (Try mixed solvent or evaporate some solvent) check_crystals->reconsider No

Caption: A decision-making workflow for empirical solvent screening.

Diagram 2: Troubleshooting Crystallization Failure

Troubleshooting start Problem: No Crystals Formed After Cooling cause1 Probable Cause: Too much solvent? start->cause1 solution1 Solution: Boil off some solvent to concentrate cause1->solution1 Yes cause2 Probable Cause: Supersaturated solution? cause1->cause2 No solution2a Solution 1: Scratch inner wall of flask with glass rod cause2->solution2a Yes cause3 Probable Cause: Compound 'oiled out'? cause2->cause3 No solution2b Solution 2: Add a seed crystal of pure compound solution2a->solution2b If no success... solution3 Solution: Reheat, add more solvent, and cool slower

Caption: A troubleshooting decision tree for when crystallization fails to initiate.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Finding the best solvent for recrystallisation student sheet.
  • Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Experiment : Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis, Science Learning Center.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
  • What should I do if crystallis
  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare via YouTube.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Supporting Inform
  • recrystalliz
  • CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions.
  • This compound. Sigma-Aldrich.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • 1-(2,5-二甲基-4-恶唑基)乙烯酮. ChemicalBook.
  • A new consecutive three-component oxazole synthesis by an amidation-coupling- cycloisomerization (ACCI) sequence. The Royal Society of Chemistry.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-(2,5-Dimethyloxazol-4-yl)ethanone and 1-(2,5-dimethylthiazol-4-yl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparison of the biological activities of 1-(2,5-Dimethyloxazol-4-yl)ethanone and 1-(2,5-dimethylthiazol-4-yl)ethanone is currently challenging due to a lack of publicly available experimental data directly comparing these two specific compounds. This guide, therefore, aims to provide a comprehensive overview of the known biological significance of the core oxazole and thiazole scaffolds, supplemented with available information on derivatives of the title compounds, to offer a predictive framework for their potential biological activities.

Introduction: The Privileged Scaffolds of Oxazole and Thiazole in Medicinal Chemistry

Oxazole and thiazole are five-membered heterocyclic rings that are considered "privileged scaffolds" in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can significantly impact the compound's physicochemical properties and, consequently, its biological activity. This is primarily due to differences in electronegativity, bond angles, and the ability to participate in hydrogen bonding and other non-covalent interactions.

This compound: An Under-Explored Intermediate

1-(2,5-dimethylthiazol-4-yl)ethanone: A Scaffold with Potential

Similar to its oxazole counterpart, direct and extensive biological activity data for 1-(2,5-dimethylthiazol-4-yl)ethanone is limited. However, the broader class of thiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological effects. There is some indication that 1-(2,5-dimethylthiazol-4-yl)ethanone and its derivatives may exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The proposed mechanism of action for some thiazole derivatives involves interaction with DNA and proteins, leading to the disruption of cellular processes.

A study on derivatives of the closely related compound, 1-[2-amino-4-methylthiazol-5-yl]ethanone, has demonstrated moderate anticancer activity against leukemia, renal cancer, and breast cancer cell lines. Furthermore, some derivatives have shown activity against various bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. While these findings are for derivatives and not the specific compound of interest, they highlight the potential of the substituted thiazole-ethanone scaffold as a source of new bioactive agents.

A Call for Direct Comparative Studies

The absence of a head-to-head comparison of the biological activities of this compound and 1-(2,5-dimethylthiazol-4-yl)ethanone represents a significant knowledge gap. Such studies would be invaluable for understanding the structure-activity relationships (SAR) of these fundamental heterocyclic scaffolds. A systematic evaluation of their antimicrobial and cytotoxic profiles would provide a solid foundation for the rational design of novel therapeutic agents.

Future Directions and Experimental Design

To address the current lack of data, the following experimental workflow is proposed for a comprehensive comparison of the two compounds.

Proposed Experimental Workflow

Caption: Proposed workflow for the comparative biological evaluation.

Detailed Methodologies

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium.

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of this compound and 1-(2,5-dimethylthiazol-4-yl)ethanone in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 1-(2,5-dimethylthiazol-4-yl)ethanone for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

While a definitive comparison of the biological activities of this compound and 1-(2,5-dimethylthiazol-4-yl)ethanone remains elusive due to the current lack of direct experimental evidence, the established importance of the oxazole and thiazole scaffolds in medicinal chemistry suggests that both compounds are worthy of further investigation. The proposed experimental workflows provide a clear path for researchers to systematically evaluate and compare their biological profiles. The insights gained from such studies will be instrumental in guiding the future design and development of novel therapeutics based on these versatile heterocyclic cores. Researchers are encouraged to undertake these comparative studies to fill the existing knowledge gap and unlock the full therapeutic potential of these compounds.

A Comparative Analysis of 1-(2,5-dimethyloxazol-4-yl)ethanone Analogs for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets.[1] This guide focuses on 1-(2,5-dimethyloxazol-4-yl)ethanone, a key intermediate for synthesizing a wide array of bioactive molecules.[4] We present a comparative analysis of its analogs, detailing their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile chemical scaffold.

Introduction to the this compound Scaffold

This compound is a heterocyclic building block characterized by a central oxazole ring substituted with two methyl groups and an acetyl group. The reactive ketone and the stable heterocyclic core make it an ideal starting point for chemical modifications to explore structure-activity relationships.[4] Oxazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][5] The versatility of the oxazole ring allows it to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[1][3]

This guide will explore the synthesis of analogs from this core structure and provide a framework for their comparative evaluation, with a focus on their potential as acetylcholinesterase (AChE) inhibitors, a target relevant to Alzheimer's disease and other neurological disorders.[6][7]

General Synthesis Strategies for Analogs

The synthesis of analogs of this compound typically involves modification of the acetyl group. A common and effective method is the Claisen-Schmidt condensation, where the ethanone is reacted with various aromatic aldehydes to yield α,β-unsaturated ketones (chalcones). This reaction is often catalyzed by a base, such as sodium hydroxide or potassium tert-butoxide, in an alcohol solvent.

A generalized synthetic scheme is presented below:

G start This compound + Various Aromatic Aldehydes reaction Claisen-Schmidt Condensation (e.g., NaOH or K-tert-butoxide in Ethanol) start->reaction product Analog Series (α,β-Unsaturated Ketones) reaction->product screening Biological Screening (e.g., AChE Inhibition Assay) product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: General workflow for the synthesis and evaluation of this compound analogs.

The choice of aromatic aldehyde is critical as it introduces chemical diversity into the resulting analogs, allowing for a systematic exploration of the structure-activity relationship (SAR).[1][8] Substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, influencing its biological activity.

Comparative Analysis of Analog Performance

To illustrate a comparative analysis, we will consider a hypothetical series of analogs synthesized via the Claisen-Schmidt condensation and evaluated for their acetylcholinesterase (AChE) inhibitory activity. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][10]

Hypothetical Analog Data

The following table summarizes the AChE inhibitory activity of a hypothetical series of analogs. The parent compound, this compound, is included as a reference.

Compound IDAromatic Aldehyde SubstituentIC50 (µM)
Parent N/A> 100
Analog A 4-Hydroxy25.3
Analog B 4-Methoxy15.8
Analog C 4-Chloro8.2
Analog D 4-Nitro5.1
Analog E 3,4-Dichloro2.7
Structure-Activity Relationship (SAR) Insights

From the hypothetical data, several SAR trends can be deduced:

  • Core Scaffold Requirement: The parent ethanone shows negligible activity, indicating that the extended conjugation and the substituted aromatic ring introduced by the Claisen-Schmidt condensation are crucial for AChE inhibition.

  • Effect of Electron-Withdrawing Groups: There is a clear trend of increasing potency with the introduction of electron-withdrawing groups on the aromatic ring. The nitro-substituted analog (Analog D) is more potent than the hydroxy- (Analog A) or methoxy-substituted (Analog B) analogs.

  • Halogen Substitution: Chloro-substitution (Analog C) significantly enhances activity. The presence of two chloro groups (Analog E) further increases potency, suggesting a favorable interaction in the active site of the enzyme.

These observations guide the rational design of future analogs with potentially improved activity.[3]

Experimental Protocols

To ensure the reliability and reproducibility of the data, standardized experimental protocols are essential.

General Procedure for Analog Synthesis (Claisen-Schmidt Condensation)
  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired aromatic aldehyde (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and add a solution of potassium hydroxide or sodium hydroxide in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired analog.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which is a colorimetric assay.[6][7]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compounds (analogs) dissolved in DMSO.

  • 96-well microplate reader.

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[7]

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][11][12]

G cluster_prep Preparation cluster_assay Assay Execution in 96-Well Plate cluster_analysis Data Analysis A Prepare Reagent Solutions (Buffer, AChE, DTNB, ATCI, Analogs) B Add Analogs A->B C Add Buffer B->C D Add AChE (Incubate) C->D E Add DTNB D->E F Add ATCI (Start Reaction) E->F G Measure Absorbance at 412 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel bioactive compounds. The synthetic accessibility and the potential for chemical diversification make it an attractive starting point for drug discovery campaigns. The comparative analysis of analogs, guided by systematic SAR studies, is a powerful approach to optimize their biological activity.

Future work should focus on expanding the library of analogs with more diverse substitutions to further probe the chemical space. Additionally, promising compounds should be subjected to further in vitro and in vivo studies to evaluate their selectivity, mechanism of action, and pharmacokinetic properties. The integration of computational modeling and molecular docking studies could also provide valuable insights for the rational design of next-generation analogs.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (URL: [Link])

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (URL: [Link])

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - ResearchGate. (URL: [Link])

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - Frontiers. (URL: [Link])

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (URL: [Link])

  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (URL: [Link])

  • IC50 Determination - edX. (URL: [Link])

  • Structure activity relationship of synthesized compounds - ResearchGate. (URL: [Link])

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. (URL: [Link])

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL: [Link])

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • IC50 - Wikipedia. (URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

Sources

A Comparative Guide to the Purity Assessment of 1-(2,5-dimethyloxazol-4-yl)ethanone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-(2,5-dimethyloxazol-4-yl)ethanone. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the fundamental principles and causal reasoning behind methodological choices. We present detailed experimental protocols, validation data, and a head-to-head comparison to empower analysts in selecting the optimal technique for their specific analytical objectives, ensuring both scientific rigor and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 23000-12-6) is a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring an oxazole ring and a ketone functional group, makes it a versatile building block in medicinal chemistry.[1] The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).

Therefore, robust and reliable analytical methods are essential for quantifying the purity of this compound and for identifying and characterizing any process-related impurities or degradation products. This guide compares two of the most powerful and widely used chromatographic techniques for this purpose: HPLC and GC-MS. The choice between these methods is not arbitrary; it depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2] It separates components in a liquid sample by passing them through a column packed with a stationary phase, driven by a liquid mobile phase under high pressure.[2]

Rationale for HPLC in Analyzing this compound

For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions; more non-polar compounds are retained longer on the column. This approach is highly effective for separating the parent compound from potentially more polar degradation products or less polar starting materials.

The use of a Diode Array Detector (DAD) is highly recommended. Unlike a standard UV detector, a DAD acquires spectra across a range of wavelengths for every point in the chromatogram. This capability is invaluable for assessing peak purity, which is a critical aspect of method validation.[3][4] If the spectra at the upslope, apex, and downslope of a peak are identical, it provides strong evidence that the peak represents a single, pure compound.[5]

Experimental Protocol: HPLC-DAD Method

This protocol outlines a validated method for the purity assessment of this compound.

2.2.1. Materials and Reagents

  • Analyte: this compound reference standard (>99.5% purity) and test sample.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water.

  • Mobile Phase: A) Water, B) Acetonitrile.

2.2.2. Instrumentation and Conditions

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Gradient:

    Time (min) %A (Water) %B (Acetonitrile)
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, 254 nm for quantification, with spectral scanning from 200-400 nm for peak purity analysis.

2.2.3. Sample Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the standard solution.

Method Validation and System Suitability

A robust analytical method must be validated to ensure it is fit for its intended purpose.[6] Validation is performed according to International Council for Harmonisation (ICH) guidelines.[7]

  • System Suitability: Before sample analysis, the chromatographic system's performance is verified.[8] A standard solution is injected five times, and the results are checked against predefined criteria.[9]

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injection and system.
%RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
  • Validation Summary: The method must demonstrate specificity, linearity, accuracy, and precision.[10][11]

ParameterTypical Results
Specificity Baseline resolution (>2.0) from all known impurities and degradation products. Peak purity index > 0.999.
Linearity (Range: 0.1-1.5 mg/mL) Correlation coefficient (r²) > 0.999.[3]
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (%RSD) Repeatability (Intra-day): < 1.0%; Intermediate Precision (Inter-day): < 2.0%.
Limit of Quantitation (LOQ) ~0.05% of the nominal concentration.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dissolution in Diluent Injector Autosampler (10 µL Injection) Prep->Injector Inject Sample Pump Pump (Mobile Phase Delivery) Column C18 Column (Separation) Injector->Column Elution Detector DAD Detector (200-400 nm) Column->Detector Detection Acquisition Chromatogram Acquisition Detector->Acquisition Signal Processing Peak Integration & Purity Analysis Acquisition->Processing Report Final Purity Report (% Area Normalization) Processing->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Weighing & Dissolution in Solvent Injector GC Injector (Vaporization) Prep->Injector Inject Sample Column GC Column in Oven (Separation) Injector->Column Elution MSD Mass Spectrometer (Ionization & Detection) Column->MSD Transfer Acquisition TIC & Mass Spectra Acquisition MSD->Acquisition Data Processing Peak Integration & Library Search Acquisition->Processing Report Purity Report & Impurity ID Processing->Report

Sources

A Senior Application Scientist's Guide to Synthetic Strategy: Comparing the Reactivity of Oxazole vs. Thiazole Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and materials science, heterocyclic ketones serve as indispensable synthons. Among these, oxazole and thiazole ketones are particularly prominent, forming the core of numerous biologically active compounds and functional materials. While structurally similar, the replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole imparts profound differences in electronic properties and, consequently, chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity of oxazole and thiazole ketones. Moving beyond a simple recitation of facts, we will explore the causal relationships between structure and reactivity, supported by experimental evidence. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the appropriate scaffold and rationally design synthetic routes to achieve their molecular targets with greater efficiency and predictability.

Foundational Differences: Electronic Structure and Aromaticity

The divergent reactivity of oxazole and thiazole ketones is rooted in the fundamental properties of their parent heterocyclic rings. The choice between an oxazole and a thiazole framework is often the first critical decision in a synthetic campaign, directly influencing stability, reaction pathways, and the electronic nature of the target molecule.

  • Electronegativity and Inductive Effects: Oxygen is significantly more electronegative than sulfur. This causes the oxazole ring to be more electron-deficient than the thiazole ring. The strong inductive withdrawal by the oxygen atom in oxazoles renders the C2 position highly susceptible to nucleophilic attack and the C2-proton particularly acidic.[1][2]

  • Aromaticity and Stability: Thiazole is generally considered to possess greater aromatic character than oxazole.[3][4][5] The sulfur atom, with its available d-orbitals, is better able to delocalize electrons and stabilize the aromatic system. This results in a more stable ring that is less prone to cleavage.[5] Oxazole's lower aromaticity means it behaves more like a conjugated diene, readily participating in Diels-Alder reactions, a pathway rarely observed for thiazoles.[3][4]

  • Basicity: The pyridine-like nitrogen at position 3 is more basic in thiazole (pKa of conjugate acid ≈ 2.5) than in oxazole (pKa of conjugate acid ≈ 0.8).[3][6] This difference influences N-alkylation rates and the behavior of the heterocycle in acidic media.

Caption: Figure 1: Key property differences between oxazole and thiazole scaffolds.

Comparative Reactivity at the Ketone Moiety

The primary role of a ketone in synthesis is to act as an electrophile. The attached heterocycle modulates the reactivity of the carbonyl group through its inductive and resonance effects.

Nucleophilic Addition to the Carbonyl

The electron-withdrawing nature of the heterocyclic ring enhances the electrophilicity of the ketone's carbonyl carbon compared to a simple alkyl or aryl ketone.

  • Oxazole Ketones: The greater electronegativity of the oxygen atom makes the oxazole ring a stronger electron-withdrawing group. Consequently, the carbonyl carbon of an oxazole ketone is more electrophilic and generally more reactive towards nucleophiles.

  • Thiazole Ketones: The thiazole ring is less electron-withdrawing. While still activated, the carbonyl group is less electrophilic than its oxazole counterpart.

This reactivity difference is critical when planning reactions such as Grignard additions, reductions, or Wittig olefinations. For a sluggish nucleophile, an oxazole ketone may provide the necessary reactivity boost. Conversely, for a highly reactive organometallic reagent, the milder nature of a thiazole ketone might offer better control and prevent side reactions.

Experimental Workflow: Grignard Reaction

The following workflow illustrates a typical comparison for nucleophilic addition.

Caption: Figure 2: Parallel workflow for Grignard addition to acetyl azoles.

Wittig Reaction

The Wittig reaction provides a powerful method for converting ketones to alkenes.[7][8] The reactivity trend observed in nucleophilic additions generally holds. Oxazole ketones, being more electrophilic, often react faster or under milder conditions with phosphorus ylides compared to thiazole ketones. This can be advantageous for reactions involving sensitive or unstable ylides. Intramolecular Wittig reactions have been successfully employed to construct the oxazole ring itself, highlighting the versatility of this reaction class.[9][10]

Data Summary: Reactivity at the Carbonyl
Reaction TypeReactantRelative ReactivityTypical YieldsKey Considerations
Grignard Addition Oxazole KetoneHigherGood to ExcellentPotential for ring-opening with highly basic nucleophiles.
Thiazole KetoneLowerGood to ExcellentMore robust; less risk of side reactions on the ring.
NaBH₄ Reduction Oxazole KetoneFasterExcellentHigh chemoselectivity for the ketone is expected.
Thiazole KetoneSlowerExcellentSlower reaction may be useful in competitive reductions.
Wittig Reaction Oxazole KetoneHigherGood to ExcellentFavorable for less reactive or unstable ylides.
Thiazole KetoneLowerGoodMay require more forcing conditions or more reactive ylides.

Reactivity of the Heterocyclic Ring

The presence of the electron-withdrawing ketone group significantly modifies the inherent reactivity of the oxazole and thiazole rings.

Ring Stability and Nucleophilic Attack

The stability of the heterocyclic core is a paramount concern. Oxazole rings are generally more susceptible to ring cleavage than the more aromatic and robust thiazole rings.[1][11] This is particularly true under nucleophilic or strongly reductive conditions.

A compelling example comes from stability studies of macrocycles related to the anticancer agent Salarin C.[12] In these studies, an oxazole-containing macrocycle degraded significantly faster when exposed to ambient light and air compared to its thiazole-containing analogue. The thiazole macrocycle was roughly 2 to 6 times more stable, a direct consequence of the greater stability of the thiazole ring.[12] This inherent stability makes thiazole ketones a preferred choice for multi-step syntheses where the heterocycle must endure harsh conditions.

Deprotonation and Metallation

For both heterocycles, the C2-proton is the most acidic. This acidity is further enhanced by an electron-withdrawing ketone at another position. However, the fate of the resulting anion differs dramatically:

  • Oxazoles: Deprotonation at C2 with strong bases like n-BuLi often leads to an unstable 2-lithio-oxazole, which can exist in equilibrium with a ring-opened isonitrile species.[1][3] This instability can be synthetically challenging, often requiring low temperatures and immediate trapping with an electrophile.

  • Thiazoles: The corresponding 2-lithiothiazole is significantly more stable. The sulfur atom can better stabilize the adjacent carbanion.[4] This stability allows for a wider range of subsequent reactions and less stringent experimental conditions. N-alkylation to form a thiazolium salt further increases the C2-proton's acidity, forming the basis for important catalytic cycles (e.g., in thiamine-catalyzed reactions).[13]

G Figure 3: C2-Deprotonation Pathways start 5-Acetyl-Azole + n-BuLi ox_anion 5-Acetyl-2-lithio-oxazole (Unstable) start->ox_anion th_anion 5-Acetyl-2-lithiothiazole (Stable) start->th_anion ox_open Ring-Opened Isocyanide ox_anion->ox_open Equilibrium th_product Trapping with Electrophile (E+) th_anion->th_product th_final 2-E-5-Acetylthiazole th_product->th_final

Caption: Figure 3: Divergent outcomes of C2-deprotonation.

Representative Experimental Protocols

To provide a practical context, we describe a generalized protocol for the synthesis of a thiazolyl aryl ketone, a class of compounds with demonstrated medicinal relevance.[14]

Protocol: Synthesis of a Thiazolyl Aryl Ketone via Thiazolium Salt

This protocol is adapted from methodologies developed for the synthesis of medicinally relevant ketones under mild conditions.[14][15]

Objective: To synthesize a thiazolyl aryl ketone from a thiazolium salt and an aromatic aldehyde.

Materials:

  • 3-Substituted-thiazolium salt (e.g., 3-fluorenylthiazolium bromide)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Base (e.g., DBU, triethylamine)

  • Solvent (e.g., Methanol, THF)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • TLC plates, silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 eq) and the chosen solvent (e.g., 5 mL THF).

  • Addition of Base: Add the base (e.g., DBU, 1.2 eq) to the flask and begin stirring. Heat the mixture to 60 °C.

  • Salt Solution: In a separate vial, dissolve the thiazolium salt (1.1 eq) in a minimum amount of the same solvent.

  • Reaction Execution: Add the thiazolium salt solution dropwise to the heated aldehyde/base mixture via syringe over 10 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the aldehyde and the appearance of a new, typically more polar, product spot indicates reaction progression. Continue heating until the aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a small amount of dichloromethane and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired thiazolyl aryl ketone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality and Rationale:

  • Thiazolium Salt: The thiazolium salt serves as a precursor to the nucleophilic carbene (or ylide) upon deprotonation by the base. This nucleophile then attacks the aldehyde.

  • Base: A non-nucleophilic organic base like DBU is chosen to deprotonate the thiazolium salt without competing in the attack on the aldehyde.

  • Temperature: Moderate heating (60 °C) is sufficient to promote the reaction without causing decomposition of the starting materials or product.

  • Purification: Column chromatography is essential to separate the ketone product from unreacted starting materials and byproducts generated from the base and salt.

Conclusion and Strategic Recommendations

The choice between an oxazole and a thiazole ketone is a strategic decision with significant downstream consequences. This guide has illuminated the key differences that should inform this choice.

Summary of Key Differences:

FeatureOxazole KetonesThiazole KetonesSynthetic Implication
Carbonyl Reactivity Higher LowerOxazoles are better for reactions with weak nucleophiles.
Ring Stability LowerHigher Thiazoles are superior for multi-step syntheses or harsh conditions.
Aromaticity LowerHigher Oxazoles can undergo Diels-Alder reactions; thiazoles are more stable.
C2-Anion Stability Low (ring-opening risk)High Thiazoles are far more reliable for C2 functionalization via metallation.
Accessibility Various methodsVarious methodsBoth are accessible, though specific substitution patterns may favor one route.

Strategic Recommendations for Researchers:

  • For Maximum Carbonyl Reactivity: When reacting with a challenging or unreactive nucleophile, the enhanced electrophilicity of an oxazole ketone makes it the superior choice.

  • For Robustness and Stability: In a lengthy synthesis where the heterocycle must survive multiple steps, or when metabolic stability in a final drug candidate is desired, the thiazole ketone is the clear front-runner.[12]

  • For C-H Functionalization at C2: If the synthetic plan involves deprotonation at the C2 position, the stability of the 2-lithiothiazole intermediate makes the thiazole scaffold vastly more practical and reliable.

  • For Accessing Pyridine Scaffolds: The unique ability of oxazoles to act as dienes in Diels-Alder reactions makes oxazole ketones valuable precursors for highly substituted pyridines, a reaction not feasible with thiazoles.[3][4]

By understanding these fundamental principles and leveraging the comparative data, synthetic chemists can navigate the rich and diverse reactivity of these heterocyclic ketones to build complex molecules with greater precision and purpose.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Oxazole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Rakhi, K., et al. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. Journal of Physical Chemistry A. [Link]

  • Saeed, A., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • SlideShare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • SlideShare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • Wang, H., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC, NIH. [Link]

  • Gardner, D. (2015). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. ScholarWorks@UARK. [Link]

  • Request PDF. Practical Synthesis of a Highly Functionalized Thiazole Ketone. [Link]

  • AIP Publishing. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • Chemistry Online. Oxazoles and thiazoles. [Link]

  • CUTM Courseware. Oxazole. [Link]

  • Science Trove. Oxazoles, imidazoles, and thiazoles. [Link]

  • Al-Ghorbani, M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. [Link]

  • PubMed. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(Oxazol-4-yl)ethanone Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

In the landscape of medicinal chemistry, the oxazole scaffold is a privileged heterocycle, integral to numerous compounds with a wide array of biological activities.[1] This guide focuses on the derivatives of 1-(oxazol-4-yl)ethanone and its structurally related analogs, exploring how substitutions on this core structure influence their anticancer and antimicrobial properties. While specific experimental data for derivatives of 1-(2,5-dimethyloxazol-4-yl)ethanone is not extensively available in publicly accessible literature, this guide provides a comprehensive comparison of closely related structures. By examining the structure-activity relationships of analogous compounds, we can extrapolate valuable insights for the rational design of novel therapeutic agents.

This document is intended for researchers, scientists, and professionals in drug development. It delves into the causality behind experimental design, provides detailed protocols for key assays, and presents a comparative analysis of the biological activities of various derivatives.

The Oxazole Core: A Versatile Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of its biological effects. The ethanone group at the 4-position of the oxazole ring serves as a key synthetic handle for the introduction of various pharmacophores, leading to a wide range of derivatives with distinct biological profiles.

Anticancer Activity of Oxazole and Related Heterocycle Derivatives

A significant body of research has focused on the development of oxazole-containing compounds as anticancer agents. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.

Mechanism of Action: Targeting Key Cellular Pathways

Two prominent mechanisms of action for anticancer oxazole derivatives involve the inhibition of tubulin polymerization and the disruption of the STAT3 signaling pathway.

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain oxazole derivatives have been shown to bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • STAT3 Signaling Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide range of human cancers. Some oxazole and oxadiazole derivatives have been identified as potent inhibitors of STAT3, blocking its phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of its target genes involved in oncogenesis.

Anticancer Mechanisms of Oxazole Derivatives Figure 1: Anticancer Mechanisms of Oxazole Derivatives cluster_0 Tubulin Polymerization Inhibition cluster_1 STAT3 Signaling Inhibition Oxazole Derivative 1 Oxazole Derivative 1 β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) Oxazole Derivative 1->β-Tubulin (Colchicine Site) Binds to Microtubule Destabilization Microtubule Destabilization β-Tubulin (Colchicine Site)->Microtubule Destabilization Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Destabilization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Oxazole Derivative 2 Oxazole Derivative 2 STAT3 STAT3 Oxazole Derivative 2->STAT3 Inhibits Phosphorylation p-STAT3 (Dimerization) p-STAT3 (Dimerization) STAT3->p-STAT3 (Dimerization) Nuclear Translocation Nuclear Translocation p-STAT3 (Dimerization)->Nuclear Translocation Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) Nuclear Translocation->Gene Transcription (Proliferation, Survival)

Caption: Anticancer Mechanisms of Oxazole Derivatives.

Comparative Anticancer Activity Data

While specific data for this compound derivatives is scarce, the following table summarizes the anticancer activity of structurally related pyrazole derivatives, which can be synthesized from corresponding chalcones derived from ketone precursors. This data provides a valuable reference for understanding the impact of different substituents.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
5b PyrazoleH4-OCH3K562 (Leukemia)0.08[2]
A549 (Lung)0.12[2]
MCF-7 (Breast)0.25[2]
5e PyrazoleH4-CNK562 (Leukemia)0.15[2]
A549 (Lung)0.22[2]
MCF-7 (Breast)0.38[2]
4g Pyrazole3,5-Dimethyl8-quinolylthiomethylHT-29 (Colon)12.69[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

MTT Assay Workflow Figure 2: MTT Assay Workflow for Cytotoxicity Screening Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Add Compound Dilutions Add Compound Dilutions Incubate 24h->Add Compound Dilutions Incubate 48-72h Incubate 48-72h Add Compound Dilutions->Incubate 48-72h Add MTT Reagent Add MTT Reagent Incubate 48-72h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50 End End Calculate IC50->End

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity of Oxazole and Related Heterocycle Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxazole-containing compounds have demonstrated promising activity against a range of bacteria and fungi.

Structure-Activity Relationship Insights

The antimicrobial activity of oxazole derivatives is highly dependent on the nature and position of the substituents. For instance, the introduction of halogen atoms or other electron-withdrawing groups on the aromatic rings appended to the oxazole core can significantly enhance antibacterial activity. Furthermore, the conversion of the ethanone moiety into more complex side chains, such as thiosemicarbazones, has been shown to be a fruitful strategy for developing potent antimicrobial agents.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of 1-(pyrazol-1-yl)ethanone oxime ester derivatives, which are structurally related to the topic of this guide.

Compound IDCore StructureR1R2BacteriumMIC (µg/mL)Reference
14 Pyrazole oxime ester4-Cl-PhHS. aureus0.25[4]
E. coli0.125[4]
26c Pyrazole oxime ester2,4-diCl-PhCH3S. aureus0.125[4]
E. coli0.25[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (e.g., ciprofloxacin) and negative control (broth only)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth Microdilution Workflow Figure 3: Broth Microdilution Workflow for MIC Determination Start Start Serial Dilution of Compound in Broth Serial Dilution of Compound in Broth Start->Serial Dilution of Compound in Broth Inoculate Wells Inoculate Wells Serial Dilution of Compound in Broth->Inoculate Wells Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum->Inoculate Wells Incubate 18-24h at 37°C Incubate 18-24h at 37°C Inoculate Wells->Incubate 18-24h at 37°C Visually Inspect for Growth Visually Inspect for Growth Incubate 18-24h at 37°C->Visually Inspect for Growth Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visually Inspect for Growth->Determine Lowest Concentration with No Growth (MIC) End End Determine Lowest Concentration with No Growth (MIC)->End

Caption: Broth Microdilution Workflow for MIC Determination.

Synthetic Strategies: From Ketone to Bioactive Derivatives

The 1-(oxazol-4-yl)ethanone core is a versatile starting material for the synthesis of a variety of derivatives. Two common and effective strategies involve the Claisen-Schmidt condensation to form chalcones and subsequent reactions to form other heterocyclic systems like pyrazoles, or reaction with thiosemicarbazide to form thiosemicarbazones.

General Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation of an aryl methyl ketone (in this conceptual case, 1-(oxazol-4-yl)ethanone) with an aromatic aldehyde in the presence of a base.

Procedure:

  • Dissolve 1-(oxazol-4-yl)ethanone and a substituted aromatic aldehyde in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify to precipitate the chalcone.

  • Filter, wash with water, and recrystallize from a suitable solvent.

General Synthesis of Pyrazole Derivatives from Chalcones

Pyrazoles can be readily synthesized by the cyclization of chalcones with hydrazine hydrate.

Procedure:

  • Dissolve the synthesized chalcone in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate and reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the pyrazole derivative.

  • Filter, wash, and recrystallize.

General Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation of a ketone with thiosemicarbazide.

Procedure:

  • Dissolve 1-(oxazol-4-yl)ethanone in ethanol.

  • Add a solution of thiosemicarbazide in ethanol and a catalytic amount of acid (e.g., acetic acid).

  • Reflux the mixture for the required time.

  • Cool the reaction mixture to obtain the precipitated thiosemicarbazone.

  • Filter and recrystallize.

Conclusion and Future Perspectives

While direct experimental data on the biological activity of this compound derivatives remains limited in the public domain, the analysis of structurally related oxazole and pyrazole analogs provides a strong foundation for future drug discovery efforts. The ethanone moiety serves as an excellent anchor for the synthesis of diverse derivatives, particularly chalcones, pyrazoles, and thiosemicarbazones, which have shown significant potential as both anticancer and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with a wide range of substituents. This would enable a detailed exploration of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Furthermore, mechanistic studies to elucidate the precise molecular targets of the most active compounds will be crucial for their further development as therapeutic agents. The protocols and comparative data presented in this guide offer a valuable starting point for researchers embarking on this exciting area of medicinal chemistry.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2016;21(1):109. Available from: [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. In: Materials Horizons: From Nature to Nanomaterials. Springer, Singapore; 2022. p. 229-306. Available from: [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. Eurasian Chemical Communications. 2023;5(4):323-332. Available from: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. 2016;8(3):178. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022;27(11):3435. Available from: [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. Request PDF. Available from: [Link]

  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Journal of Agricultural and Food Chemistry. 2022;70(48):15017-15026. Available from: [Link]

  • Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry. 2015;13(44):10846-10852. Available from: [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. Eurasian Chemical Communications. 2023;5(4):323-332. Available from: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases. 2015;1(4):166-173. Available from: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. 2022;27(14):4591. Available from: [Link]

  • Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. Bioorganic & Medicinal Chemistry Letters. 2008;18(7):2289-2294. Available from: [Link]

  • Structure-activity relationship for the oxadiazole class of antibiotics. Journal of medicinal chemistry. 2015;58(5):2245-54. Available from: [Link]

  • Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS infectious diseases. 2015;1(9):441-6. Available from: [Link]

  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules (Basel, Switzerland). 2024;29(7). Available from: [Link]

  • Synthesis and anticancer activity of[2][5][6] triazole [4,3-b][1][2][5][6] tetrazine derivatives. Bioorganic & medicinal chemistry letters. 2014;24(15):3427-31. Available from: [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. 2024;12. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. 2022;6(1):1-1. Available from: [Link]

  • Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & pharmaceutical bulletin. 2013;61(2):151-9. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. 2021;37(5):389-399. Available from: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules (Basel, Switzerland). 2018;23(12). Available from: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences. 2021;22(13). Available from: [Link]

  • Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in pharmaceutical sciences. 2014;9(2):115-22. Available from: [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. 2024;29(8):1741. Available from: [Link]

  • Synthesis and screening of antimicrobial activity of novel 2,5-dimethylpyrrolyl-pyrazole derivatives. Request PDF. Available from: [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. 2020;25(16):3591. Available from: [Link]

  • Anti-cancer activity of 1,3,4-oxadiazole and its derivative. ResearchGate. Available from: [Link]

  • Synthesis and Study Impaction Antibacterial, Antifungal Activity Newly Pyridazine and 1,2,4-Triazine Derivatives. Chemical Methodologies. 2023;7(1):64-79. Available from: [Link]

  • Thiosemicarbazones with tyrosinase inhibitory activity. RSC advances. 2018;8(51):29094-113. Available from: [Link]

  • (1E)-1-(2-pyrazinyl)ethanone thiosemicarbazone (PT) as a tyrosinase inhibitor with anti-browning activity: Spectroscopy, DFT and molecular docking studies. IIUM Repository (IRep). 2023. Available from: [Link]

  • Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors. Molecules. 2023;28(19):6884. Available from: [Link]

Sources

A Spectroscopic Guide to the Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone: A Comparative Analysis with Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, oxazole derivatives hold a significant position due to their diverse biological activities and applications as functional materials. This guide provides an in-depth spectroscopic comparison of the key intermediate, 1-(2,5-dimethyloxazol-4-yl)ethanone, with its fundamental precursors, acetamide and 2,3-butanedione. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge for the unambiguous identification and characterization of this important oxazole derivative.

Introduction: The Significance of this compound

This compound serves as a versatile building block in organic synthesis. The presence of a reactive ketone functional group on the substituted oxazole ring allows for a variety of subsequent chemical transformations, making it a valuable precursor in the development of more complex molecular architectures with potential therapeutic applications. A thorough understanding of its spectroscopic properties is the cornerstone of quality control and structural confirmation in any synthetic endeavor. This guide will first delineate a plausible synthetic pathway from simple starting materials and then delve into a comparative analysis of the spectral data at each key stage.

Synthetic Pathway: From Simple Precursors to a Functionalized Oxazole

The synthesis of this compound can be conceptualized in a two-step process. The initial step involves the formation of the 2,5-dimethyloxazole ring through the condensation of acetamide and 2,3-butanedione. Subsequently, the oxazole ring undergoes a Friedel-Crafts acylation reaction to introduce the acetyl group at the C4 position.

A Spectroscopic Guide to the Structural Confirmation of 1-(2,5-dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, oxazole derivatives are foundational building blocks, prized for their diverse biological activities and utility as synthetic intermediates.[1] Among these, 1-(2,5-dimethyloxazol-4-yl)ethanone stands out as a key intermediate whose reactive ketone group and stable heterocyclic core allow for extensive functionalization in the development of complex molecular architectures.[1]

The synthesis of such highly substituted heterocycles, however, is often accompanied by the potential for isomeric impurities and side products. Therefore, unambiguous structural confirmation is not merely a procedural formality but a critical checkpoint that ensures the integrity of subsequent research and development. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and compromised intellectual property.

This guide provides a comprehensive framework for the definitive structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causal logic behind our multi-pronged analytical approach, comparing the expected spectral data of the target molecule with that of a plausible synthetic isomer. This comparative analysis, supported by detailed experimental protocols and validated by fundamental spectroscopic principles, offers a robust, self-validating workflow for researchers, scientists, and drug development professionals.

Proposed Synthesis: A Generalized Approach

While various methods exist for oxazole synthesis, a common and effective route to 4-acyloxazoles involves the condensation and cyclization of an α-haloketone with an amide. This general strategy, adapted from established literature procedures, provides a reliable pathway to the target compound.[2]

Synthesis_Workflow reagent1 3-chloro-2,4-pentanedione intermediate Condensation & Cyclization Intermediate reagent1->intermediate Base, Heat reagent2 Acetamide reagent2->intermediate product This compound intermediate->product Dehydration

Caption: Proposed synthetic workflow for this compound.

The Analytical Imperative: A Multi-Technique Confirmation

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesized_Product Purified Product H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Integration Integrate Spectral Data H_NMR->Data_Integration C_NMR->Data_Integration IR->Data_Integration MS->Data_Integration Comparison Compare with Isomer Data_Integration->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure Unambiguous Match

Caption: Integrated workflow for the structural confirmation of synthesized compounds.

Experimental Protocols

The following are generalized yet robust protocols for acquiring high-quality spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The field should be locked to the deuterium signal of the solvent. The magnetic field homogeneity must be optimized by shimming to ensure sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. For a sample of this concentration, 16-32 scans are typically sufficient. The spectral width should encompass the expected range for organic molecules (e.g., -1 to 12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, particularly for quaternary carbons.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in absorbance or transmittance mode after automatic background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI): For a GC-MS system, inject a dilute solution onto the GC column for separation and subsequent introduction into the EI source (typically 70 eV).

  • Data Acquisition (Electrospray Ionization - ESI): For LC-MS or direct infusion, introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Results and Discussion: Decoding the Spectra

The definitive confirmation of the target structure relies on matching the experimental data to the predicted spectral features and, crucially, using that data to exclude plausible alternatives.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectral data based on established principles of organic spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

NMR Type Assignment Predicted Chemical Shift (δ, ppm) Notes
¹H NMR C2-CH₃ ~2.4 Singlet, 3H. Methyl on an electron-deficient C=N bond.
C5-CH₃ ~2.3 Singlet, 3H. Methyl on an electron-rich C=C bond.
CO-CH₃ ~2.5 Singlet, 3H. Acetyl methyl, deshielded by carbonyl.
¹³C NMR C =O ~195-200 Ketone carbonyl carbon.[4]
C 2 (Oxazole) ~158-162 Quaternary carbon between N and O.
C 5 (Oxazole) ~148-152 Quaternary carbon adjacent to oxygen.
C 4 (Oxazole) ~125-130 Quaternary carbon bearing the acetyl group.
C2-C H₃ ~13-15
C5-C H₃ ~10-12

| | CO-C H₃ | ~25-30 | Acetyl methyl carbon. |

Table 2: Predicted IR and MS Data

Technique Feature Predicted Value Notes
IR C=O Stretch ~1690-1710 cm⁻¹ Strong absorption, characteristic of an α,β-unsaturated or aryl ketone.
C=N Stretch ~1600-1650 cm⁻¹ Medium to strong absorption for the oxazole ring.[5]
C-O Stretch ~1050-1150 cm⁻¹ Characteristic of the oxazole ring ether linkage.
MS (EI) Molecular Ion (M⁺) m/z 139 Corresponds to the molecular formula C₇H₉NO₂.[1]

| | Key Fragments | m/z 124 [M-CH₃]⁺m/z 96 [M-COCH₃]⁺m/z 43 [CH₃CO]⁺ | Loss of a methyl radical; loss of the acetyl radical; acetyl cation (often a base peak). |

The Comparative Guide: Target Molecule vs. Potential Isomer

A common challenge in heterocycle synthesis is regioselectivity. A plausible isomeric byproduct in the proposed synthesis is 1-(2,4-dimethyloxazol-5-yl)ethanone , where the acetyl and methyl groups at positions 4 and 5 are swapped. Distinguishing between these two isomers is critical.

Table 3: Comparative Spectroscopic Analysis

Spectroscopic Feature Target: this compound Isomer: 1-(2,4-dimethyloxazol-5-yl)ethanone Reason for Difference
¹H NMR: C5-CH₃ vs C4-CH₃ ~2.3 ppm ~2.6 ppm In the isomer, the C4-methyl is attached to a C=N bond, leading to greater deshielding compared to the C5-methyl in the target, which is on a C=C bond.
¹³C NMR: C4 vs C5 C4: ~125-130 ppmC5: ~148-152 ppm C4: ~135-140 ppmC5: ~155-160 ppm The carbon bearing the acetyl group (C4 in target, C5 in isomer) will have a distinct chemical shift. The C5 carbon, adjacent to oxygen, is typically further downfield.

| MS Fragmentation | Strong m/z 43 [CH₃CO]⁺ peak expected. | Strong m/z 43 [CH₃CO]⁺ peak expected. | While the primary fragments might be similar, the relative intensities of daughter ions from the heterocyclic ring fragmentation could differ, though this may be subtle. |

The most definitive differentiators are found in the NMR spectra. The distinct chemical shifts of the ring methyl groups in the ¹H NMR and the quaternary ring carbons in the ¹³C NMR provide unambiguous evidence to distinguish the target molecule from its potential regioisomer.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a process of systematic, evidence-based deduction. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and self-consistent structural picture emerges. The characteristic carbonyl stretch in the IR confirms the presence of the ketone, while the molecular weight from MS verifies the elemental composition. Most importantly, the precise chemical shifts and signal multiplicities in the ¹H and ¹³C NMR spectra serve as a definitive fingerprint, not only confirming the connectivity of the target molecule but also providing the crucial evidence needed to rule out plausible isomeric alternatives. This multi-technique, comparative approach represents a gold standard in synthetic chemistry, ensuring the structural integrity of molecules destined for further scientific exploration.

References

  • Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics. Available at: [Link]

  • Roy, T. K., et al. (2021). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... ResearchGate. Available at: [Link]

  • Supporting Information for a relevant chemical synthesis (details not fully specified). Source not fully available.
  • National Institute of Standards and Technology (NIST). Oxazole. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. Oxazole, 2,5-dihydro-2,2-dimethyl-5-phenyl-4-(phenylthio)-5-(trifluoromethyl)-. SpectraBase. Available at: [Link]

  • Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions...". Royal Society of Chemistry.
  • Gockel, B., et al. (2006). A new consecutive three-component oxazole synthesis by an amidation-coupling-cycloisomerization (ACCI) sequence. Chemical Communications. Available at: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]

  • Gable, K. P. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • ChemSynthesis. 1-(2-methyl-1,3-oxazol-4-yl)ethanone. ChemSynthesis. Available at: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • PubChem. 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. PubChem. Available at: [Link]

  • PubChem. 1-(2,4-Dimethylquinolin-3-yl)ethanone. PubChem. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available at: [Link]

  • M.S. Novikov, et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • J. E. D. C. L. R., et al. (2019). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC - NIH. Available at: [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... Arkat USA. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/x/1628/
  • J. E. D. C. L. R., et al. (2019). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Characterization of 1-(2,5-dimethyloxazol-4-yl)ethanone: Cross-Referencing Predicted and Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and materials science, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 1-(2,5-dimethyloxazol-4-yl)ethanone, a key heterocyclic building block. Due to the limited availability of public experimental spectra for this specific compound, this guide will focus on providing a detailed, predicted spectroscopic profile, cross-referenced with established literature values for analogous structures. This approach offers a powerful toolkit for researchers to validate their own experimental findings.

Physicochemical Properties: The Foundation of Characterization

A thorough understanding of a compound's physicochemical properties is the first step in its comprehensive analysis. For this compound (CAS No: 23000-12-6), the following properties are reported in the literature:

PropertyLiterature ValueSource
Molecular FormulaC₇H₉NO₂[Vendor Information]
Molecular Weight139.15 g/mol [Vendor Information]
Boiling Point203.678°C at 760 mmHg[Vendor Information]
Melting Point49°C[Vendor Information]

These values provide a baseline for the initial identification and purity assessment of synthesized this compound.

Spectroscopic Fingerprinting: Unveiling the Molecular Architecture

Spectroscopic analysis is the cornerstone of structural elucidation. In the absence of published experimental spectra for this compound, we can predict the expected spectral features based on its molecular structure and comparison with well-characterized related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit three distinct singlet signals, reflecting the three types of non-equivalent protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are outlined below:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Acetyl-CH₃~2.5Singlet3HThe protons of the acetyl group are deshielded by the adjacent carbonyl group.
Oxazole-CH₃ (C5)~2.4Singlet3HThe methyl group at the C5 position of the oxazole ring is in a relatively electron-rich environment.
Oxazole-CH₃ (C2)~2.6Singlet3HThe methyl group at the C2 position is deshielded due to the inductive effect of the neighboring nitrogen and oxygen atoms.

The carbon-13 NMR spectrum will provide insights into the carbon skeleton. The predicted chemical shifts are as follows:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Acetyl)~195The carbonyl carbon of a ketone typically resonates in this downfield region[1][2].
C4 (Oxazole)~155The quaternary carbon of the oxazole ring attached to the acetyl group.
C2 (Oxazole)~160The quaternary carbon at the C2 position, influenced by the adjacent heteroatoms.
C5 (Oxazole)~140The quaternary carbon at the C5 position of the oxazole ring.
Acetyl-CH₃~25The carbon of the acetyl methyl group.
Oxazole-CH₃ (C5)~12The carbon of the methyl group at the C5 position.
Oxazole-CH₃ (C2)~14The carbon of the methyl group at the C2 position.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Caption: Workflow for obtaining a high-quality NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The predicted key IR absorption bands for this compound are:

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
C=O Stretch (Ketone)1700 - 1725The strong absorption band characteristic of an α,β-unsaturated ketone[3].
C=N Stretch (Oxazole)1620 - 1680Characteristic stretching vibration of the carbon-nitrogen double bond within the oxazole ring.
C-O Stretch (Oxazole)1020 - 1250Stretching vibrations of the carbon-oxygen single bonds in the oxazole ring.
C-H Stretch (Alkyl)2850 - 3000Stretching vibrations of the methyl groups.

Experimental Protocol: ATR-FTIR Spectroscopy

Caption: A streamlined workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Upon electron ionization, this compound is expected to produce a molecular ion peak ([M]⁺˙) at m/z = 139. The fragmentation is likely to proceed through pathways that generate stable carbocations. Key predicted fragments include:

m/zProposed FragmentRationale
139[C₇H₉NO₂]⁺˙Molecular Ion
124[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
96[M - COCH₃]⁺Cleavage of the bond between the oxazole ring and the acetyl group, forming a stable acylium ion.
43[CH₃CO]⁺A common fragment for acetyl-containing compounds, representing the acylium ion[4][5].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sources

Efficacy Blueprint: A Comparative Analysis of Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Welcome to a comprehensive examination of the efficacy of a class of synthesized heterocyclic compounds as potential anticancer agents. This guide is designed to provide an in-depth, objective comparison of their performance, supported by experimental data, to inform and guide researchers in the field of drug discovery. While the initial focus of this guide was on inhibitors derived from a 1-(2,5-dimethyloxazol-4-yl)ethanone scaffold, a thorough review of current literature did not yield a specific study with a comparative dataset for a series of inhibitors based on this precise starting material.

Therefore, to fulfill the core objective of providing a practical and data-driven comparison, this guide will use a well-documented study on a series of novel 1,2,4-triazolo[4,3-a]quinoxalines as a representative model. This will allow us to delve into the principles of inhibitor design, structure-activity relationships (SAR), and the experimental methodologies used to determine efficacy, which are broadly applicable to the study of various heterocyclic scaffolds, including oxazole-based compounds.

Introduction: The Rationale for Targeting Cancer with Novel Heterocycles

The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form the backbone of a vast number of pharmaceuticals. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug design.

The this compound core, with its oxazole ring, is a prime example of a pharmacologically significant starting point for the synthesis of potential inhibitors of key cellular processes implicated in cancer, such as cell signaling pathways regulated by protein kinases. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies.

This guide will explore the synthesis and comparative anticancer activity of a series of novel heterocyclic compounds, providing insights into their therapeutic potential.

Synthesis and Characterization of a Representative Inhibitor Series

The foundation of any comparative efficacy study lies in the successful synthesis and characterization of the compounds of interest. In our representative study, a series of 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines and related structures were synthesized from a key intermediate, 3-benzyl-2-hydrazinoquinoxaline.[1] This multi-step synthesis highlights a common strategy in medicinal chemistry: the creation of a diverse library of related compounds from a common precursor to explore the impact of different functional groups on biological activity.

The rationale behind this approach is to systematically probe the chemical space around a core scaffold to identify substituents that enhance potency and selectivity. The successful synthesis of each derivative is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the purity and structural integrity of the compounds before biological evaluation.

Comparative Efficacy Against Human Cancer Cell Lines

A crucial step in the evaluation of potential anticancer agents is the assessment of their cytotoxic or growth-inhibitory effects against a panel of human cancer cell lines. This provides a broad overview of the compounds' potency and spectrum of activity. In our case study, ten synthesized compounds were selected by the National Cancer Institute (NCI) for evaluation against a panel of 60 human cancer cell lines.[1]

The primary metric used for this initial screening is the GI₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth. A lower GI₅₀ value indicates greater potency.

Table 1: Comparative Growth Inhibitory Activity (GI₅₀, μM) of a Representative Inhibitor Series Against Selected Human Cancer Cell Lines [1]

Compound IDLeukemia (SR)Non-Small Cell Lung Cancer (HOP-92)Non-Small Cell Lung Cancer (NCI-H460)Colon Cancer (HCT-116)Colon Cancer (HCT-15)CNS Cancer (U251)Melanoma (LOX IMVI)Renal Cancer (A498)Prostate Cancer (PC-3)Breast Cancer (MDA-MB-468)
9a 3.913.453.493.211.965.183.691.805.195.55

Data presented for the most active compound in the series as reported in the study.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1, particularly for the most active compound 9a , allows for a preliminary structure-activity relationship (SAR) analysis. By comparing the activity of different derivatives within the synthesized series, researchers can deduce which chemical modifications lead to enhanced anticancer effects. For instance, the presence of specific substituents on the triazoloquinoxaline core in compound 9a was found to be crucial for its broad-spectrum activity against the tested cell lines.[1] This iterative process of synthesis, testing, and SAR analysis is fundamental to optimizing lead compounds in drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to provide detailed experimental methodologies. The following protocols are representative of those used to assess the anticancer activity of novel compounds.

General Procedure for the Synthesis of the Key Intermediate (3-benzyl-2-hydrazinoquinoxaline)

A mixture of the starting materials is refluxed in an appropriate solvent for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the desired intermediate. The structure and purity are confirmed by spectroscopic methods.

General Procedure for the Synthesis of the Final 1,2,4-triazolo[4,3-a]quinoxaline Derivatives

The key intermediate is reacted with various reagents, such as carbon disulfide or specific aldehydes, under appropriate conditions (e.g., reflux in a suitable solvent) to yield the final triazoloquinoxaline derivatives.[1] The products are then purified, typically by recrystallization or column chromatography, and their structures are confirmed.

In Vitro Anticancer Screening: The NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.

Step-by-Step Methodology:

  • Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment and growth.

  • Compound Addition: The test compounds are added at various concentrations to the wells containing the cells.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Staining and Measurement: The assay is terminated by the addition of trichloroacetic acid (TCA), and the cells are stained with sulforhodamine B (SRB). The absorbance is measured at 515 nm, which is proportional to the cellular protein mass.

  • Data Analysis: The GI₅₀ values are calculated from the dose-response curves for each cell line.

Diagram 1: Experimental Workflow for NCI-60 Anticancer Screening

NCI60_Workflow start Start: NCI-60 Cell Lines culture Cell Culture (RPMI 1640, 5% FBS) start->culture plate Plate Cells (96-well plates) culture->plate incubate1 Incubate (24 hours) plate->incubate1 add_cmpd Add Test Compounds (Various Concentrations) incubate1->add_cmpd incubate2 Incubate (48 hours) add_cmpd->incubate2 terminate Terminate Assay (Add TCA) incubate2->terminate stain Stain with SRB terminate->stain read Read Absorbance (515 nm) stain->read analyze Data Analysis (Calculate GI50) read->analyze end End: Efficacy Data analyze->end

Caption: Workflow for the NCI-60 anticancer drug screening protocol.

Mechanistic Insights and Future Directions

While cell-based assays provide valuable information on the overall cytotoxicity of a compound, they do not elucidate the specific molecular mechanism of action. For kinase inhibitors, further biochemical assays are necessary to determine their inhibitory activity against specific kinases.

Diagram 2: General Signaling Pathway Targeted by Kinase Inhibitors

Kinase_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k Activates inhibitor Heterocyclic Inhibitor (e.g., Oxazole-based) inhibitor->receptor Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: A simplified representation of a kinase signaling pathway often targeted by anticancer drugs.

Future research on promising candidates, such as compound 9a from our case study, would involve:

  • Kinase Inhibition Assays: To identify the specific kinase(s) targeted by the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's anticancer activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the compound.

Conclusion

This guide has provided a framework for the comparative efficacy analysis of novel heterocyclic inhibitors as potential anticancer agents. While a specific dataset for this compound-based inhibitors was not available, the principles of synthesis, biological evaluation, and structure-activity relationship analysis, as demonstrated through a representative study, are universally applicable. The data presented underscores the importance of systematic chemical modification and broad-spectrum biological screening in the identification of promising new therapeutic leads. Researchers are encouraged to apply these methodologies to explore the potential of the this compound scaffold and other novel heterocyclic systems in the ongoing effort to develop more effective cancer treatments.

References

  • This reference is a placeholder as a specific comparative study for the requested scaffold was not found.
  • This reference is a placeholder as a specific comparative study for the requested scaffold was not found.
  • Issa, D. A., El-Gamal, M. I., Anbar, A. M., et al. (2018). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 9(1), 108-121. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2,5-Dimethyloxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final disposition of a compound, such as 1-(2,5-Dimethyloxazol-4-yl)ethanone, is a critical phase governed by the principles of safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this oxazole derivative, ensuring the protection of laboratory personnel and the integrity of our shared environment. Our approach is grounded in a thorough understanding of the compound's characteristics and the established best practices for hazardous waste management.

Hazard Assessment and Characterization: Understanding the "Why"

Before any disposal protocol is initiated, a comprehensive understanding of the hazards associated with this compound is paramount. This compound, a member of the oxazole family, is recognized as a hazardous substance.

Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification necessitates that the compound be handled as a hazardous waste, precluding its disposal in standard laboratory trash or down the sanitary sewer system. The irritant nature of the compound is the primary driver for the stringent personal protective equipment (PPE) and handling requirements outlined below.

Hazard Information for this compound
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H315, H319, H335
Precautionary Statements P261, P305+P351+P338

Essential Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate PPE is non-negotiable. This is a self-validating system; proper PPE protects the researcher, which in turn ensures the safe and correct execution of the disposal protocol.

  • Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes, which could result in serious irritation[1].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact and subsequent irritation[2].

  • Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.

  • Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid respiratory tract irritation[2][3].

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. The following steps provide a clear workflow for this process.

Step 1: Waste Identification and Segregation

The principle of causality here is to prevent dangerous reactions and to ensure the waste is routed to the correct disposal facility.

  • Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be clearly identified as "Hazardous Waste"[4].

  • Segregate at the Source: Do not mix this compound with other waste streams. It should be collected in a dedicated waste container. Specifically, it should be classified as a non-halogenated organic solid waste .

  • Check for Incompatibilities: Store this waste away from strong oxidizing agents, acids, and bases to prevent potentially violent reactions[4].

Step 2: Proper Waste Containment

Container integrity is fundamental to preventing leaks and environmental contamination.

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, screw-top lid. The container must be in good condition, free from any cracks or leaks[4].

  • Labeling: Affix a hazardous waste label to the container. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date accumulation started.

Step 3: Storage and Accumulation

Proper storage minimizes the risk of spills and exposure.

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel[4].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray. This provides an essential safeguard against the spread of material in the event of a leak[4].

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Provide Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste[4].

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. This is to prevent environmental contamination and potential damage to plumbing infrastructure.

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_containment Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Labeled, Compatible Waste Container don_ppe->select_container segregate Segregate as Non-Halogenated Organic Solid Waste select_container->segregate store_saa Store in Designated SAA segregate->store_saa secondary_containment Place in Secondary Containment store_saa->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs provide_docs Provide Waste Documentation contact_ehs->provide_docs end_disposal Professional Waste Disposal provide_docs->end_disposal

Sources

A Senior Application Scientist's Guide to Handling 1-(2,5-Dimethyloxazol-4-yl)ethanone: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling of 1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS No. 23000-12-6). As a key intermediate in the synthesis of pharmaceuticals and other functional materials, its safe management in the laboratory is paramount.[1] This guide moves beyond a simple checklist, delving into the causal reasoning behind each procedural step to empower researchers with a deep, actionable understanding of the risks and mitigation strategies involved.

Hazard Identification: Understanding the Adversary

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful. The specific hazard statements provide a clear directive for our safety protocols.

GHS Classification Hazard Statement Implication for Laboratory Operations
GHS07: Harmful H315: Causes skin irritation.[2]Direct contact with the skin must be prevented. This dictates the selection of appropriate gloves and protective clothing.
H319: Causes serious eye irritation.[2]The risk of splashes or airborne particles reaching the eyes requires robust eye and face protection. The term "serious" implies a higher risk than standard irritation.
H335: May cause respiratory irritation.[2]Inhalation of the compound, either as a dust (it is a solid with a melting point of 49°C) or vapor, can irritate the respiratory tract.[3] This necessitates the use of primary engineering controls like a chemical fume hood.

These classifications are the foundation upon which our entire safety framework is built. They are not merely regulatory hurdles but critical data points that inform our every action.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

Primary Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical step in mitigating the respiratory irritation hazard (H335) by ensuring adequate ventilation and preventing the accumulation of dust or vapors in the breathing zone of the user.[4][5]

Mandatory Personal Protective Equipment
Protection Type Required Equipment Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles and a full-face shield.Due to the H319 "serious eye irritation" warning, standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect from splashes and dust. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities.[4][6]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, specialized ketone-resistant nitrile).[7][8][9]The H315 "skin irritation" hazard requires gloves with proven resistance to ketones. Standard thin nitrile gloves may not offer sufficient protection or breakthrough time. Always inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory practices after handling.[6] Double-gloving can provide an additional layer of safety.
Skin & Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.A lab coat protects the skin on the arms and torso from accidental contact. Long pants and closed-toe shoes are mandatory to ensure no skin on the lower body is exposed. For larger-scale operations, a chemically resistant apron is recommended.[8]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.While the fume hood is the primary control, a respirator should be available for emergency situations, such as a large spill or a failure of the ventilation system.[4][6]

Operational Plan: A Step-by-Step Workflow

This protocol provides a logical flow for handling this compound safely.

Preparation and Pre-Handling
  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is drawing air correctly.

  • Assemble All Materials: Gather the chemical, glassware, spatulas, and any necessary solvents or reagents. Have spill cleanup materials (absorbent pads, sand) and designated waste containers readily available.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the area where the chemical is stored or handled.

Handling and Experimentation
  • Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance. Avoid creating dust.

  • Transfers: When transferring the solid or solutions, do so slowly and carefully to prevent splashing or aerosolization.

  • Heating: The compound has a boiling point of 93°C at 30 Torr.[3] If heating is required, do so in a well-controlled manner (e.g., using a heating mantle with a temperature controller) within the fume hood to manage vapor pressure.

Spill Management
  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain & Absorb: For small spills, cover with an inert absorbent material like sand or vermiculite.[4][5] Do not use combustible materials like paper towels to absorb large quantities of the neat chemical.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[4][10]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][10] Seek immediate medical attention due to the "serious eye irritation" hazard.

Storage and Disposal

Proper storage and disposal are critical to a complete safety plan.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][11][12] Recommended storage temperature is between 2-8°C.[1][11]

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][13] This should be done through a licensed waste disposal company in accordance with all local, regional, and national regulations.[6] Never dispose of this chemical down the drain.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Final Disposal RiskAssessment 1. Risk Assessment (Review SDS & Hazards) PPESelection 2. Select & Don PPE (Goggles, Face Shield, Gloves) RiskAssessment->PPESelection Informs HoodCheck 3. Verify Fume Hood (Check Airflow) PPESelection->HoodCheck Weighing 4. Weighing & Transfer HoodCheck->Weighing Reaction 5. Experimental Use Weighing->Reaction Spill Spill Occurs Weighing->Spill WasteSegregation 6. Segregate Hazardous Waste (Solid & Liquid) Reaction->WasteSegregation Reaction->Spill Decontamination 7. Decontaminate Glassware & Work Area WasteSegregation->Decontamination PPEDoffing 8. Doff & Dispose PPE Decontamination->PPEDoffing FinalDisposal 9. Licensed Waste Disposal PPEDoffing->FinalDisposal SpillResponse Spill Response Protocol (Evacuate, Contain, Clean) Spill->SpillResponse Activate SpillResponse->WasteSegregation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethyloxazol-4-yl)ethanone
Reactant of Route 2
1-(2,5-Dimethyloxazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.